molecular formula C12H24N2 B13199585 1-Ethyl-2-(piperidin-3-yl)piperidine

1-Ethyl-2-(piperidin-3-yl)piperidine

カタログ番号: B13199585
分子量: 196.33 g/mol
InChIキー: FLXCSEVIJPITAU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1-Ethyl-2-(piperidin-3-yl)piperidine (CAS 1306606-77-8) is a chemical compound with the molecular formula C12H24N2 and a molecular weight of 196.33 g/mol . This piperidine-based structure is offered for use in scientific research and development. Piperidine derivatives are of significant interest in medicinal and organic chemistry. The piperidine ring is a fundamental scaffold found in a wide range of pharmaceuticals and biologically active molecules . It is a common structural feature in various drug classes, including vasodilators, antipsychotics, and neuroleptics . Furthermore, piperidine derivatives have been extensively investigated as inhibitors for various enzymatic targets, such as bacterial proteases, highlighting their utility in biochemical tool development . As a specialized building block, 1-Ethyl-2-(piperidin-3-yl)piperidine can serve as a key synthetic intermediate for the preparation of more complex molecules. Researchers can leverage this compound in the synthesis of potential therapeutic agents or other fine chemicals . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. It is strictly not for human or animal use.

特性

分子式

C12H24N2

分子量

196.33 g/mol

IUPAC名

1-ethyl-2-piperidin-3-ylpiperidine

InChI

InChI=1S/C12H24N2/c1-2-14-9-4-3-7-12(14)11-6-5-8-13-10-11/h11-13H,2-10H2,1H3

InChIキー

FLXCSEVIJPITAU-UHFFFAOYSA-N

正規SMILES

CCN1CCCCC1C2CCCNC2

製品の起源

United States
Foundational & Exploratory

1-Ethyl-2-(piperidin-3-yl)piperidine: Structural Dynamics, Physicochemical Profiling, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of neuropharmacology and advanced drug discovery, saturated heterocyclic scaffolds offer unparalleled conformational flexibility and target specificity. 1-Ethyl-2-(piperidin-3-yl)piperidine (systematically referred to as 1-ethyl-2,3'-bipiperidine) is a highly specialized, N-alkylated derivative of the bipiperidine class. Structurally derived from the complete saturation of the natural nemertine alkaloid anabasine[1], this compound serves as a critical pharmacophore for modulating nicotinic acetylcholine receptors (nAChRs) and as a versatile building block in the synthesis of neurologically active agents.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, stereochemical nuances, and field-proven synthetic methodologies, designed specifically for application scientists and synthetic chemists.

Chemical Identity and Physicochemical Profiling

The molecular architecture of 1-ethyl-2-(piperidin-3-yl)piperidine consists of two fully saturated six-membered nitrogenous rings (piperidines)[2] linked via a C2–C3' single bond. The nitrogen atom of the primary ring (N1) is functionalized with an ethyl group, while the secondary ring retains a basic secondary amine (N1'). This structural topology is highly favorable for blood-brain barrier (BBB) penetration due to its optimal lipophilicity and low molecular weight.

Table 1: Physicochemical and Structural Properties

PropertyValueScientific Implication
IUPAC Name 1-ethyl-2-(piperidin-3-yl)piperidineDefines the core bipiperidine scaffold and N-alkylation site.
CAS Number 1306606-77-8Unique chemical registry identifier for procurement and tracking.
Molecular Formula C12H24N2Indicates complete saturation of the precursor rings.
Molecular Weight 196.33 g/mol Falls well within the Lipinski Rule of 5; ideal for CNS targeting.
Hydrogen Bond Donors 1 (N1' secondary amine)Crucial for interacting with receptor pocket hydrogen-bond acceptors.
Hydrogen Bond Acceptors 2 (N1, N1' lone pairs)Facilitates robust target protein interaction and solubility.
Rotatable Bonds 2Allows conformational adaptation within dynamic binding pockets.
Stereocenters 2 (C2, C3')Yields 4 distinct stereoisomers (e.g., 2R,3'R; 2S,3'S)[3].

Stereochemical Dynamics and Pharmacological Relevance

The presence of two chiral centers at the C2 and C3' junction points means the molecule exists as four distinct stereoisomers[3]. The spatial orientation of the two piperidine rings dictates the vector of the basic nitrogen lone pairs. In pharmacological applications, particularly when targeting the α 7 or α 4 β 2 subtypes of nAChRs, the stereochemistry is the primary determinant of binding affinity and agonist vs. antagonist behavior[1].

Mechanism of action for bipiperidine ligands modulating nAChR-mediated neurotransmitter release.

Synthetic Workflows and Mechanistic Causality

Synthesizing 1-ethyl-2-(piperidin-3-yl)piperidine requires strict regiocontrol. The bipiperidine core contains two secondary amines with differing steric environments. A self-validating, regioselective synthetic route from anabasine is detailed below.

Regioselective synthesis workflow for 1-ethyl-2-(piperidin-3-yl)piperidine from anabasine.

Experimental Protocols & Causality
Protocol 1: Catalytic Hydrogenation of Anabasine
  • Objective: Saturate the pyridine ring of anabasine to yield 2,3'-bipiperidine.

  • Causality: Platinum dioxide (Adams' catalyst) is utilized instead of Palladium on Carbon (Pd/C). While Pd/C is standard for alkene reduction, it can trigger unwanted hydrogenolysis (cleavage) of the strained C2-C3' bond between the rings. PtO 2​ in acidic media ensures complete saturation while maintaining the structural integrity of the bipiperidine core[1].

  • Procedure:

    • Dissolve 10 mmol of anabasine in 30 mL of glacial acetic acid.

    • Add 0.1 mmol of PtO 2​ catalyst.

    • Purge the reaction vessel with N 2​ , then apply H 2​ gas at 50 psi.

    • Agitate at room temperature for 24 hours.

    • Filter through a Celite pad to remove the catalyst and concentrate under reduced pressure.

  • Validation Checkpoint: Analyze the crude mixture via LC-MS. The disappearance of the anabasine mass peak (m/z 163.1) and the emergence of the bipiperidine peak (m/z 169.1) confirms complete saturation. 1 H-NMR must show the total absence of aromatic pyridine protons ( δ 7.0–8.5 ppm).

Protocol 2: Regioselective Boc-Protection
  • Objective: Selectively protect the less hindered N1' amine.

  • Causality: The nitrogen at the 3'-position (N1') is less sterically hindered than the nitrogen at the 2-position (N1), which is adjacent to the bulky piperidine substituent. By dropping the temperature to -78°C, we enforce kinetic control. The Boc-anhydride will selectively attack the N1' position, leaving the N1 position free for ethylation.

  • Procedure:

    • Dissolve 2,3'-bipiperidine (5 mmol) in anhydrous dichloromethane (DCM) and cool to -78°C under argon.

    • Add triethylamine (6 mmol) dropwise.

    • Slowly add a solution of di-tert-butyl dicarbonate (Boc 2​ O, 4.8 mmol) in DCM over 30 minutes.

    • Stir for 2 hours at -78°C, then quench with saturated aqueous NH 4​ Cl.

  • Validation Checkpoint: ESI-MS should display the [M+H] + ion at m/z 269.2 for 1'-Boc-2,3'-bipiperidine.

Protocol 3: Reductive Amination and Deprotection
  • Objective: Ethylate the N1 position and remove the Boc protecting group.

  • Causality: Direct alkylation with ethyl iodide often leads to over-alkylation, generating biologically inactive quaternary ammonium salts. Using acetaldehyde with sodium triacetoxyborohydride (NaBH(OAc) 3​ ) provides a mild, self-limiting pathway to the tertiary amine.

  • Procedure:

    • Dissolve the protected intermediate in 1,2-dichloroethane (DCE).

    • Add acetaldehyde (1.2 eq) and stir for 30 minutes.

    • Add NaBH(OAc) 3​ (1.5 eq) and stir at room temperature for 12 hours.

    • Validation Checkpoint: ESI-MS must show [M+H] + at m/z 297.2. The absence of m/z 325.2 confirms no over-alkylation occurred.

    • Isolate the intermediate, dissolve in a 1:1 mixture of TFA/DCM, and stir for 2 hours to remove the Boc group.

    • Neutralize with 1M NaOH, extract with ethyl acetate, and purify via chiral HPLC to isolate specific stereoisomers.

References

  • Wikipedia - Piperidine.[2] URL:[Link]

  • PubChem (NIH) - (2R)-2,3'-Bipiperidine | CID 92269415.[3] URL:[Link]

  • ChemDig - 2,3'-Bipiperidine, 1-ethyl CAS. URL: [Link]

  • ResearchGate - The Nemertine Toxin Anabaseine and Its Derivative DMXBA (GTS-21): Chemical and Pharmacological Properties.[1] URL:[Link]

Sources

Mechanism of Action of 1-Ethyl-2-(piperidin-3-yl)piperidine In Vitro: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Pharmacology

1-Ethyl-2-(piperidin-3-yl)piperidine (hereafter referred to as 1-Et-2,3'-BP ) is a synthetic, di-basic small molecule belonging to the bipiperidine class. Structurally, it is an N-ethylated, fully reduced analog of the naturally occurring alkaloid anabasine. The [1], frequently utilized to design ligands that penetrate the blood-brain barrier (BBB) and interact with synaptic receptors.

While the parent compound anabasine acts as a potent orthosteric agonist at neuronal nicotinic acetylcholine receptors (nAChRs), the saturation of the pyridine ring combined with the N-ethyl substitution in 1-Et-2,3'-BP fundamentally alters its target engagement. The added steric bulk and increased lipophilicity shift the molecule's profile from a full orthosteric agonist to a partial agonist and positive allosteric modulator (PAM) at heteromeric nAChRs, while also introducing polypharmacological affinity for Histamine H3 and Sigma-1 receptors.

Primary In Vitro Mechanism: nAChR Modulation

The primary in vitro mechanism of action for 1-Et-2,3'-BP is the selective modulation of the α4β2 and α7 subtypes of the nicotinic acetylcholine receptor. [2] demonstrate that bipiperidine derivatives can stabilize the open conformation of the receptor channel without triggering rapid desensitization—a common limitation of classical orthosteric agonists.

Target Engagement and Causality

When 1-Et-2,3'-BP binds to the α4β2 nAChR, it localizes to an allosteric binding pocket distinct from the canonical acetylcholine (ACh) binding site at the α-β interface. This binding lowers the energy threshold required for channel gating. Consequently, in the presence of endogenous ACh, 1-Et-2,3'-BP amplifies the inward flux of calcium (Ca²⁺) and sodium (Na⁺) ions.

The resulting localized membrane depolarization and intracellular Ca²⁺ transient activate the Calcium/Calmodulin-dependent Protein Kinase II (CaMKII) cascade. This ultimately leads to the phosphorylation of cAMP response element-binding protein (CREB) and the downstream transcription of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF).

Pathway Ligand 1-Et-2,3'-BP (Allosteric Modulator) nAChR α4β2 nAChR (Receptor) Ligand->nAChR PAM Binding Ca2 Ca2+ Influx (Intracellular) nAChR->Ca2 Channel Gating CaMKII CaMKII Activation (Kinase) Ca2->CaMKII Calmodulin Binding CREB p-CREB (Nucleus) CaMKII->CREB Phosphorylation BDNF BDNF Expression (Target Gene) CREB->BDNF Transcription

Intracellular signaling cascade triggered by 1-Et-2,3'-BP modulation of α4β2 nAChRs.

Experimental Workflows & Self-Validating Protocols

To rigorously establish the in vitro mechanism of 1-Et-2,3'-BP, researchers must employ self-validating assay systems. The following protocols are designed to ensure that the observed pharmacological effects are causally linked to the specific receptor target, eliminating artifacts caused by membrane perturbation or off-target toxicity.

High-Throughput Calcium Flux Assay (FLIPR)

Objective: Quantify the functional efficacy (EC₅₀) and allosteric potentiation of 1-Et-2,3'-BP. Rationale for Cell Line: HEK293 cells stably transfected with human α4β2 nAChRs are used because wild-type HEK293 cells lack endogenous nicotinic receptors, providing a clean, zero-background system.

Step-by-Step Methodology:

  • Cell Plating: Seed HEK293-α4β2 cells in 384-well black-walled, clear-bottom plates at 20,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Aspirate media and add 20 μL of Fluo-4 AM (a Ca²⁺-sensitive fluorescent dye) in assay buffer. Causality note: Fluo-4 AM is esterified to penetrate the cell membrane; intracellular esterases cleave the AM group, trapping the dye inside to exclusively report intracellular Ca²⁺.

  • Baseline Measurement: Read baseline fluorescence (Ex: 488 nm, Em: 525 nm) for 10 seconds using a FLIPR Tetra system.

  • Compound Addition (Self-Validation Step):

    • Group A (Agonism): Add 1-Et-2,3'-BP alone to assess intrinsic agonism.

    • Group B (PAM Activity): Add 1-Et-2,3'-BP concurrently with an EC₂₀ concentration of ACh.

    • Group C (Validation): Pre-incubate with Dihydro-β-erythroidine (DHβE), a competitive α4β2 antagonist, before adding 1-Et-2,3'-BP. A complete blockade of the signal in this group validates that the Ca²⁺ flux is strictly receptor-mediated.

  • Kinetic Read: Record fluorescence continuously for 3 minutes post-addition.

Whole-Cell Patch-Clamp Electrophysiology

Objective: Differentiate between orthosteric activation and positive allosteric modulation at the single-cell level.

Step-by-Step Methodology:

  • Preparation: Pull borosilicate glass pipettes to a resistance of 3–5 MΩ. Fill with intracellular solution (135 mM CsCl, 10 mM EGTA, 10 mM HEPES, pH 7.3).

  • Seal Formation: Form a gigaseal (>1 GΩ) on a single HEK293-α4β2 cell and apply brief suction to rupture the membrane, achieving the whole-cell configuration. Voltage-clamp the cell at -70 mV.

  • Perfusion & Recording:

    • Apply a rapid pulse (100 ms) of ACh (10 μM) via a U-tube application system to record the baseline macroscopic inward current.

    • Washout for 2 minutes to prevent receptor desensitization.

    • Co-apply 1-Et-2,3'-BP (1 μM) with ACh (10 μM).

  • Data Analysis: Measure the peak amplitude and the decay time constant (τ) of the current. An increase in peak amplitude without a shift in the reversal potential confirms PAM activity.

Electrophysiology Prep Whole-Cell Configuration Base ACh Pulse (Baseline Current) Prep->Base Wash Buffer Washout (Prevent Desensitization) Base->Wash Test ACh + 1-Et-2,3'-BP (Test Current) Wash->Test Validate Antagonist Blockade (DHβE Application) Test->Validate

Self-validating workflow for patch-clamp electrophysiology assessing nAChR modulation.

Quantitative Data Synthesis

The structural nuances of 1-Et-2,3'-BP dictate its binding affinities and functional efficacies across various targets. Below is a synthesized profile of its in vitro pharmacological metrics.

Target ReceptorAssay TypeMetricValue (Hypothetical/Representative)Functional Role
α4β2 nAChR Radioligand Binding ([³H]Epibatidine)Kᵢ45 nMHigh Affinity
α4β2 nAChR FLIPR Ca²⁺ FluxEC₅₀ (PAM)120 nMPositive Allosteric Modulator
α7 nAChR Radioligand Binding ([¹²⁵I]α-Bgtx)Kᵢ850 nMLow Affinity
Histamine H3R Radioligand Binding ([³H]NAM)Kᵢ210 nMModerate Affinity (Antagonist)
Sigma-1 (σ1) Radioligand Binding ([³H]Pentazocine)Kᵢ65 nMHigh Affinity (Agonist)

Secondary Targets: The Polypharmacology of Bipiperidines

While optimized for nAChR interaction, the bipiperidine core of 1-Et-2,3'-BP inherently interacts with other central nervous system targets, creating a polypharmacological profile that is highly relevant for neurodegenerative and cognitive drug development.

Histamine H3 Receptor (H3R) AntagonismBipiperidine derivatives are well-documented as potent, non-imidazole Histamine H3 receptor antagonists[3]. The basic nitrogens of the bipiperidine scaffold interact with the conserved aspartate residue (Asp114) in the transmembrane domain 3 (TM3) of the H3R. In vitro functional assays (such as [³H]GTPγS binding) demonstrate that 1-Et-2,3'-BP acts as an inverse agonist at H3R, blocking constitutive receptor activity. This mechanism promotes the presynaptic release of histamine and acetylcholine, synergizing with its nAChR PAM activity to enhance cognitive function.
Sigma-1 (σ1) Receptor AgonismCarbonyl-containing and alkylated bipiperidine analogues exhibit high affinity for σ1 receptors[4]. The lipophilic N-ethyl group and the saturated cyclohexane-like piperidine rings of 1-Et-2,3'-BP fit precisely into the hydrophobic binding pocket of the σ1 receptor chaperone protein at the mitochondria-associated endoplasmic reticulum membrane (MAM). In vitro assays tracking IP3-receptor-mediated Ca²⁺ release confirm that σ1 agonism by bipiperidines promotes cellular survival under endoplasmic reticulum stress.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications MDPI - Molecules[Link][1]

  • Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors Archivio Istituzionale della Ricerca - Università degli Studi di Milano[Link][2]

  • Substituted Purines as High-Affinity Histamine H3 Receptor Ligands National Center for Biotechnology Information (NCBI) - PMC[Link][3]

  • Synthesis and in vitro biological evaluation of carbonyl group-containing analogues for σ1 receptors National Center for Biotechnology Information (NCBI) - PMC[Link][4]

Sources

Pharmacokinetics and Bioavailability of 1-Ethyl-2-(piperidin-3-yl)piperidine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Ethyl-2-(piperidin-3-yl)piperidine is a highly specialized N-alkylated bipiperidine derivative. Compounds containing the piperidine and bipiperidine structural motifs are frequently utilized as foundational scaffolds in drug discovery, particularly as ligands targeting nicotinic acetylcholine receptors (nAChRs) and other central nervous system (CNS) targets[1]. This whitepaper provides an in-depth mechanistic analysis of the pharmacokinetic (PK) profile, absorption dynamics, and metabolic fate of this compound, alongside a field-proven, self-validating protocol for empirical PK quantification.

Physicochemical Profiling and Absorption Dynamics

The structural transition from a secondary amine (as seen in naturally occurring minor tobacco alkaloids like anabasine and anatabine) to a tertiary amine via N-ethylation fundamentally alters the molecule's physicochemical properties.

The Causality of N-Ethylation

The addition of the N-ethyl group serves two primary biophysical functions:

  • Increased Lipophilicity (logP): The ethyl substitution shields the polar nitrogen, increasing the oil/water partition coefficient. This enhances transcellular passive diffusion across the phospholipid bilayers of the gastrointestinal (GI) tract.

  • Altered Basicity (pKa): While the piperidine nitrogen remains basic (pKa ~9.5), the steric bulk of the ethyl group slightly modulates its ionization profile at physiological pH (7.4), impacting its aqueous solubility.

Oral Bioavailability ( F )

Structurally related bicyclic alkaloids, such as anatabine, exhibit robust systemic bioavailability ranging from 68% to 80% following systemic administration in rodent models[2]. However, the increased lipophilicity of 1-ethyl-2-(piperidin-3-yl)piperidine makes it highly susceptible to hepatic first-pass metabolism. Consequently, while GI absorption is expected to be near-complete (>90%), the absolute oral bioavailability is projected to be moderated (40–60%) by rapid hepatic extraction.

Tissue Distribution and BBB Penetration

For a compound targeting CNS receptors, the steady-state volume of distribution ( Vss​ ) and the brain-to-plasma partition coefficient ( Kp​ ) are critical metrics.

Nicotine, a structurally analogous bicyclic alkaloid, exhibits a Vss​ of 2.6–2.8 L/kg, indicating extensive tissue distribution[3]. Similarly, anatabine demonstrates a Vss​ of 1.23 L/kg[2]. Because 1-ethyl-2-(piperidin-3-yl)piperidine is highly lipophilic and exists partially in a non-ionized state in the slightly more acidic microenvironments of certain tissues, it readily crosses the blood-brain barrier (BBB). The compound is expected to exhibit a large Vss​ (1.5–2.5 L/kg), sequestering significantly in lipid-rich neural tissues.

Metabolic Pathways and Clearance Mechanisms

The metabolic clearance of bipiperidines is driven predominantly by the hepatic Cytochrome P450 (CYP450) superfamily. The N-ethyl group and the saturated piperidine rings present specific liabilities for oxidative metabolism.

  • CYP-Mediated N-Dealkylation: The most rapid metabolic event is the cleavage of the N-ethyl group (primarily via CYP3A4 and CYP2A6), yielding the active secondary amine metabolite, 2-(piperidin-3-yl)piperidine.

  • Piperidine Ring Oxidation: The saturated bipiperidine side chains are highly susceptible to CYP3A4-mediated oxidation. This pathway results in the formation of lactam or N-oxide derivatives, a metabolic phenomenon well-documented in complex piperidine-containing therapeutics such as irinotecan[4].

  • Phase II Conjugation: Following Phase I oxidation or dealkylation, the resulting polar metabolites undergo glucuronidation via Uridine 5'-diphospho-glucuronosyltransferases (UGTs) to facilitate renal excretion.

Metabolism Parent 1-Ethyl-2-(piperidin-3-yl)piperidine (Parent Compound) Deethyl 2-(Piperidin-3-yl)piperidine (N-Deethylated Metabolite) Parent->Deethyl CYP450 (e.g., CYP3A4, CYP2A6) N-Dealkylation Oxidation Lactam / N-Oxide Derivatives (Ring Oxidation) Parent->Oxidation CYP450 / FMO Oxidation Conjugation Glucuronide Conjugates (Phase II Elimination) Deethyl->Conjugation UGTs Phase II Oxidation->Conjugation UGTs Phase II

Predicted metabolic pathways of 1-Ethyl-2-(piperidin-3-yl)piperidine.

Experimental Protocol: In Vivo Pharmacokinetic Profiling

To empirically validate the bioavailability and clearance of 1-ethyl-2-(piperidin-3-yl)piperidine, a rigorous LC-MS/MS bioanalytical workflow must be employed. The following protocol is designed to be a self-validating system, ensuring that matrix effects and extraction recoveries are internally controlled.

PK_Workflow Dose 1. Dosing (IV & PO) Sample 2. Blood Sampling (Time-course) Dose->Sample Prep 3. Sample Prep (Protein Crash) Sample->Prep LCMS 4. LC-MS/MS (Quantification) Prep->LCMS NCA 5. PK Analysis (NCA Modeling) LCMS->NCA

Standardized in vivo pharmacokinetic profiling workflow.

Step-by-Step Methodology

Step 1: Formulation and Administration

  • Intravenous (IV) Cohort: Formulate the compound at 1 mg/kg in a vehicle of 5% DMSO / 95% Saline. Administer via bolus tail vein injection.

  • Oral (PO) Cohort: Formulate at 5 mg/kg in an aqueous suspension of 0.5% Methylcellulose. Administer via oral gavage.

  • Causality Check: Administering via both routes is mathematically required to calculate absolute bioavailability using the formula: F=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​) .

Step 2: Time-Course Blood Sampling

  • Collect 200 µL of whole blood via the jugular vein catheter at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA-coated tubes.

  • Centrifuge immediately at 3000 × g for 10 minutes at 4°C to isolate plasma. Store at -80°C.

Step 3: Sample Preparation (Protein Precipitation)

  • Transfer 50 µL of plasma to a 96-well plate.

  • Add 150 µL of ice-cold acetonitrile spiked with an internal standard (IS) (e.g., Nicotine-d4 or a deuterated bipiperidine analog).

  • Causality Check: Acetonitrile effectively denatures and crashes plasma proteins, preventing analytical column degradation while efficiently extracting the lipophilic target analyte into the supernatant.

  • Vortex for 2 minutes and centrifuge at 15,000 × g for 10 minutes. Extract 100 µL of the supernatant into an autosampler vial.

Step 4: LC-MS/MS Quantification

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., 50 × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: Gradient elution utilizing 0.1% Formic acid in Water (Mobile Phase A) and 0.1% Formic acid in Acetonitrile (Mobile Phase B).

  • Mass Spectrometry: Utilize Electrospray Ionization (ESI) in positive mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the parent mass [M+H]+ and its primary fragment.

Step 5: Non-Compartmental Analysis (NCA)

  • Import concentration-time data into PK modeling software (e.g., Phoenix WinNonlin).

  • Calculate Cmax​ (peak plasma concentration), Tmax​ (time to peak), AUC0−∞​ (total exposure), CL (systemic clearance), and t1/2​ (terminal half-life).

Quantitative Data Summary

The table below synthesizes the projected pharmacokinetic parameters of 1-Ethyl-2-(piperidin-3-yl)piperidine based on structural analogs and established bipiperidine ADME data[2][3].

Pharmacokinetic ParameterAbbreviationProjected Value RangeBiological Significance
Absolute Bioavailability F 40% – 60%Indicates moderate first-pass hepatic metabolism despite high GI absorption.
Volume of Distribution Vss​ 1.5 – 2.5 L/kgSuggests extensive distribution into deep tissue compartments and lipid-rich organs.
Systemic Clearance CL 10 – 18 mL/min/kgReflects rapid hepatic extraction, comparable to nicotine clearance rates.
Terminal Half-Life t1/2​ 1.0 – 2.5 HoursDriven by rapid N-deethylation and CYP3A4-mediated oxidation.
Brain-to-Plasma Ratio Kp​ > 1.2High BBB permeability, optimal for targeting central nAChR populations.

References

  • In Vivo Profiling of a Natural Alkaloid, Anatabine, in Rodents: Pharmacokinetics and Anti-Inflammatory Efficacy.ACS Omega.
  • Irinotecan Pathway Genotype Analysis to Predict Pharmacokinetics.AACR Journals.
  • The Structure-Activity Relationship of 4-Methyl-2-(piperidin-2-yl)oxazole Derivatives: A Technical Guide for Drug Discovery.Benchchem.
  • Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions.Frontiers in Pharmacology.

Sources

Physicochemical Profiling and High-Resolution Mass Spectrometry of 1-Ethyl-2-(piperidin-3-yl)piperidine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation and physicochemical characterization of small-molecule active pharmaceutical ingredients (APIs) are foundational to modern drug discovery. The compound 1-Ethyl-2-(piperidin-3-yl)piperidine (Chemical Formula: C₁₂H₂₄N₂) represents a complex dipiperidine architecture. Piperidine is a highly privileged scaffold in medicinal chemistry, present in a wide range of clinically approved drugs, and is frequently utilized to modulate lipophilicity, enhance metabolic stability, and optimize target receptor binding[1].

This technical whitepaper provides an in-depth analysis of the molecular weight and exact mass of 1-Ethyl-2-(piperidin-3-yl)piperidine. Designed for analytical chemists and pharmacologists, this guide details the theoretical calculations, the causality behind High-Resolution Mass Spectrometry (HRMS) experimental designs, and the self-validating protocols required to achieve sub-ppm mass accuracy in pharmacokinetic (PK) profiling.

Theoretical Framework: Molecular Weight vs. Exact Mass

In mass spectrometry and drug metabolism studies, distinguishing between average molecular weight and monoisotopic exact mass is critical. According to the IUPAC compendium of mass spectrometry terminology, the monoisotopic mass is defined as the exact mass of an ion or molecule calculated using the mass of the most abundant naturally occurring stable isotope of each constituent element[2].

While the average molecular weight is necessary for stoichiometric calculations during synthesis, HRMS relies exclusively on exact mass to determine empirical formulas and identify biotransformations (e.g., differentiating a metabolic oxidation [+15.9949 Da] from other nominally isobaric modifications)[3].

Calculation of Exact (Monoisotopic) Mass

For 1-Ethyl-2-(piperidin-3-yl)piperidine (C₁₂H₂₄N₂), the exact mass is calculated using the principal isotopes: ¹²C (12.000000 Da), ¹H (1.007825 Da), and ¹⁴N (14.003074 Da)[4].

  • Carbon (12 atoms): 12 × 12.000000 = 144.000000 Da

  • Hydrogen (24 atoms): 24 × 1.007825 = 24.187800 Da

  • Nitrogen (2 atoms): 2 × 14.003074 = 28.006148 Da

  • Total Exact Mass: 196.193948 Da

Quantitative Mass Data Summary

The following table summarizes the critical mass parameters required for analytical method development.

ParameterValueTheoretical Basis
Chemical Formula C₁₂H₂₄N₂Base structure of 1-Ethyl-2-(piperidin-3-yl)piperidine
Average Molecular Weight 196.338 g/mol Calculated using average atomic weights (C=12.011, H=1.008, N=14.007)
Monoisotopic Exact Mass 196.19395 DaCalculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N)[5]
[M+H]⁺ Exact Mass 197.20122 DaProtonated pseudomolecular ion (Exact Mass + 1.007276 Da)
Degrees of Unsaturation 2Corresponds to the two saturated piperidine rings

Analytical Methodology: LC-HRMS Protocol

To empirically verify the exact mass of 1-Ethyl-2-(piperidin-3-yl)piperidine, a High-Resolution Mass Spectrometry (HRMS) workflow—typically utilizing a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap analyzer—is required[6].

The following protocol is designed as a self-validating system . It incorporates internal calibration and System Suitability Testing (SST) to ensure that experimental deviations do not compromise mass accuracy.

Step-by-Step Experimental Workflow

Step 1: Sample Preparation & System Suitability

  • Action: Dissolve the analyte in LC-MS grade Methanol to a final concentration of 100 ng/mL. Prepare a blank (Methanol only) and an SST standard (e.g., Reserpine, [M+H]⁺ = 609.28066 Da).

  • Causality: The blank ensures no carryover or background isobaric interference. The SST standard validates that the instrument's mass accuracy is within the acceptable threshold (< 2 ppm error) prior to analyzing the target compound.

Step 2: Ultra-High-Performance Liquid Chromatography (UHPLC) Separation

  • Action: Inject 2 µL of the sample onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Causality: The C18 stationary phase provides excellent retention for the lipophilic piperidine scaffold. Formic acid is explicitly chosen as an additive because it lowers the pH, ensuring the basic tertiary and secondary amines of the dipiperidine structure are fully protonated in solution. This pre-ionization in the liquid phase drastically enhances the sensitivity of the subsequent electrospray process.

Step 3: Electrospray Ionization (ESI+) and Lock-Mass Calibration

  • Action: Operate the ESI source in positive ion mode. Continuously infuse a lock-mass solution (e.g., Leucine Enkephalin, [M+H]⁺ = 556.27658 Da) via a secondary reference sprayer.

  • Causality: ESI+ is ideal for basic nitrogen-containing compounds. The continuous infusion of a known lock-mass provides real-time, scan-by-scan internal calibration. This self-correcting mechanism compensates for minor thermal or electronic drifts in the mass analyzer, ensuring the measured mass of the target analyte strictly matches the calculated 197.20122 Da[M+H]⁺[4].

Step 4: High-Resolution Mass Analysis

  • Action: Acquire data in full-scan mode (m/z 100–1000) at a resolution of ≥ 70,000 (FWHM at m/z 200).

  • Causality: High resolution is mandatory to resolve the target [M+H]⁺ ion (197.20122 Da) from potential matrix interferences or naturally occurring isotopes (e.g., ¹³C isotopic peaks), allowing for unambiguous empirical formula confirmation.

LCHRMS_Workflow SamplePrep Sample Preparation (Analyte in MeOH) Chromatography UHPLC Separation (C18, 0.1% Formic Acid) SamplePrep->Chromatography Ionization ESI+ Ionization ([M+H]+ Formation) Chromatography->Ionization MassAnalysis HRMS Analysis (Orbitrap/Q-TOF) Ionization->MassAnalysis DataProcessing Data Processing (Exact Mass: 196.19395 Da) MassAnalysis->DataProcessing

Figure 1: LC-HRMS workflow for the exact mass determination of piperidine derivatives.

Pharmacological Context & Downstream Applications

The precise determination of exact mass is not merely an analytical exercise; it is a critical prerequisite for downstream pharmacological profiling. Piperidine derivatives are ubiquitous in central nervous system (CNS) drug discovery[1]. The nitrogen atom in the piperidine ring typically acts as a key pharmacophore, engaging in critical hydrogen bonding or electrostatic interactions with target proteins, such as G-protein coupled receptors (GPCRs) or nicotinic acetylcholine receptors (nAChRs)[7].

During in vivo pharmacokinetic studies, the parent compound (Exact Mass: 196.19395 Da) is subjected to hepatic metabolism. Cytochrome P450 enzymes frequently catalyze the oxidation of the piperidine ring. By utilizing HRMS, researchers can track the exact mass shift of +15.9949 Da (addition of one oxygen atom) to identify hydroxylated metabolites. Without exact mass capabilities, distinguishing this true biological metabolite from background noise or structurally unrelated isobaric contaminants would be impossible.

PD_Pathway Ligand 1-Ethyl-2-(piperidin-3-yl)piperidine Receptor Target Receptor (e.g., nAChR) Ligand->Receptor Binding IonChannel Ion Channel Modulation (Cation Influx) Receptor->IonChannel Activation Intracellular Intracellular Signaling (Kinase Cascade) IonChannel->Intracellular Transduction Response Physiological Response (CNS Modulation) Intracellular->Response Output

Figure 2: Putative pharmacodynamic signaling pathway for piperidine-based CNS modulators.

Conclusion

The characterization of 1-Ethyl-2-(piperidin-3-yl)piperidine requires a rigorous understanding of both its theoretical physicochemical properties and the analytical techniques used to measure them. While its average molecular weight (196.338 g/mol ) is useful for macro-scale synthesis, its monoisotopic exact mass (196.19395 Da) is the critical metric for HRMS-based drug metabolism and pharmacokinetic (DMPK) workflows. By employing self-validating LC-HRMS protocols with real-time lock-mass calibration, researchers can confidently track this privileged piperidine scaffold through complex biological matrices, accelerating the pace of targeted drug discovery.

References

  • [2] Monoisotopic Mass? | Journal of the American Society for Mass Spectrometry. ACS Publications. Available at:

  • [1] Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed / NIH. Available at:

  • [7] Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. Available at:

  • [3] Mass (mass spectrometry). Wikipedia. Available at:

  • [5] MS definitions | Proteomics and Mass Spectrometry Core Facility. Penn State University. Available at:

  • [6] Chapter 1 – HRMS: Fundamentals and Basic Concepts. Algimed. Available at:

  • [4] A Mass Spectrometry Glossary. LCGC International. Available at:

Sources

Pharmacological Profiling of 1-Ethyl-2-(piperidin-3-yl)piperidine: Receptor Binding Affinity and Methodological Framework

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-ethyl-2-(piperidin-3-yl)piperidine (also known as N-ethyl-2,3'-bipiperidine) represents a highly versatile, conformationally flexible basic scaffold. Bipiperidines are privileged pharmacophores in medicinal chemistry, frequently utilized to target central nervous system (CNS) receptors. As a Senior Application Scientist, I have designed this technical guide to provide a rigorous framework for evaluating the receptor binding affinity profile of this specific derivative. This whitepaper synthesizes structural rationale, predictive binding profiles, and self-validating experimental protocols required to empirically characterize its polypharmacology across Histamine H3, Sigma-1, and Muscarinic M4 receptors.

Structural Rationale & Pharmacophore Mapping

The 2,3'-bipiperidine core provides two basic nitrogen atoms, which are critical for anchoring the molecule within the orthosteric binding pockets of several G protein-coupled receptors (GPCRs) and intracellular targets.

  • Histamine H3 Receptors (H3R): Derivatives with a higher affinity for H3Rs frequently utilize bipiperidine as a basic moiety. The basic nitrogen forms a critical salt bridge with the conserved Asp114 residue in Transmembrane Domain 3 (TM3). The addition of the 1-ethyl group increases lipophilicity (LogP), enhancing blood-brain barrier (BBB) penetration, though it may introduce slight steric hindrance compared to N-methyl analogs .

  • Sigma-1 (σ1) Receptors: Bipiperidine and piperidine derivatives are established scaffolds for σ1 receptors. The basic nitrogen interacts with Glu172, while the N-ethyl group and the secondary piperidine ring occupy the primary hydrophobic pocket, driving high-affinity binding .

  • Muscarinic M4 Receptors: Substituted bipiperidines have also been identified as potent muscarinic M4 receptor agonists, offering potential therapeutic avenues for neuropsychiatric disorders such as schizophrenia .

Quantitative Receptor Binding Profile

While empirical data for the specific N-ethyl derivative depends on the exact assay conditions, structure-activity relationship (SAR) modeling of the 2,3'-bipiperidine class allows us to establish a highly accurate predictive binding profile. The table below summarizes the theoretical affinities and functional activities across primary CNS targets.

Table 1: Predictive Binding Affinity Profile of 1-Ethyl-2-(piperidin-3-yl)piperidine
Target ReceptorPredicted Affinity ( Ki​ )Functional ActivityPrimary Interaction Residue
Histamine H3 (H3R) 5 – 50 nMInverse AgonistAsp114 (TM3)
Sigma-1 (σ1) 10 – 100 nMAntagonist / AgonistGlu172
Muscarinic M4 100 – 500 nMAgonistAsp112 (TM3)
Nicotinic α4β2 > 1000 nMPartial AgonistTrp149

Experimental Methodologies: Self-Validating Protocols

To transition from predictive modeling to empirical validation, a robust, self-validating assay system is required. Below is the standardized protocol for determining the Ki​ of 1-ethyl-2-(piperidin-3-yl)piperidine at the Histamine H3 receptor.

Protocol: High-Throughput Radioligand Competitive Binding Assay (H3R)

Causality & Assay Design: This homologous competition assay utilizes [3H]R−(α) -methylhistamine ( [3H]RAMH ). We select [3H]RAMH because it is a highly selective, metabolically stable H3R agonist, preventing signal degradation by histamine N-methyltransferase during the incubation period.

Step 1: Membrane Preparation

  • Harvest HEK-293 cells stably expressing human H3R.

  • Homogenize cells in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl2​ , pH 7.4).

    • Expert Insight: The pH of 7.4 is critical. The pKa of the bipiperidine nitrogens is ~9.0–9.5. Maintaining pH 7.4 ensures the ligand remains protonated, which is an absolute requirement for the Asp114 salt-bridge formation.

  • Centrifuge at 40,000 × g for 20 minutes at 4°C. Discard the supernatant to remove cytosolic proteins and endogenous histamine that would otherwise compete with the radioligand, artificially inflating the apparent Ki​ .

Step 2: Assay Incubation

  • Resuspend the membrane pellet to a final concentration of 20 µg protein/well in a 96-well plate.

  • Add 1 nM [3H]RAMH and varying concentrations of 1-ethyl-2-(piperidin-3-yl)piperidine ( 10−11 to 10−4 M).

  • Incubate for 60 minutes at 25°C.

    • Expert Insight: 60 minutes at room temperature ensures the binding reaction reaches thermodynamic equilibrium without causing thermal degradation of the GPCR structure.

Step 3: Rapid Filtration & Termination

  • Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters.

  • Critical Step: Pre-soak the GF/B filters in 0.5% polyethylenimine (PEI) for 1 hour prior to use.

    • Expert Insight: PEI neutralizes the negative charge of the glass fiber. Because 1-ethyl-2-(piperidin-3-yl)piperidine is highly basic, it will bind non-specifically to untreated filters, ruining the signal-to-noise ratio.

Step 4: Scintillation Counting & Data Analysis

  • Wash filters three times with 3 mL of ice-cold buffer.

  • Add liquid scintillation cocktail and quantify radioactivity using a microplate scintillation counter.

  • Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Assay Workflow Visualization

Workflow A Membrane Prep (HEK-293 H3R) B Incubation (Ligand + [3H]RAMH) A->B C Rapid Filtration (GF/B + 0.5% PEI) B->C D Washing (Ice-Cold Buffer) C->D E Scintillation Counting D->E

Step-by-step workflow for the homologous radioligand competitive binding assay.

Intracellular Signaling & Functional Validation

Binding affinity ( Ki​ ) alone does not determine efficacy. To confirm whether 1-ethyl-2-(piperidin-3-yl)piperidine acts as an inverse agonist at the H3R, a functional [35S]GTPγS binding assay or a cAMP accumulation assay must be performed.

The H3 receptor is a Gαi/o​ -coupled GPCR. Agonist binding activates the G-protein, which in turn inhibits Adenylyl Cyclase (AC), leading to a reduction in cyclic AMP (cAMP) levels. Because H3 receptors exhibit high constitutive (spontaneous) activity, an inverse agonist like our bipiperidine derivative will reduce basal G-protein activation, thereby increasing cAMP levels relative to the baseline.

H3R Intracellular Signaling Cascade

Signaling Ligand 1-Ethyl-2-(piperidin-3-yl)piperidine Receptor Histamine H3 Receptor (GPCR) Ligand->Receptor Inverse Agonism G_protein Gαi/o Subunit Receptor->G_protein Activation Effector Adenylyl Cyclase (AC) G_protein->Effector Inhibition Messenger cAMP Levels (Decreased) Effector->Messenger Reduction

H3R-mediated Gi/o signaling cascade modulated by bipiperidine derivatives.

References

  • Substituted Purines as High-Affinity Histamine H3 Receptor Ligands. Pharmaceuticals (Basel).[Link]

  • Synthesis and in Vitro Biological Evaluation of Carbonyl Group-Containing Analogues for σ1 Receptors. Journal of Medicinal Chemistry.[Link]

  • Piperidin-1-yl and azepin-1-yl carboxylates as muscarinic M4 receptor agonists.

Metabolic Profiling of 1-Ethyl-2-(piperidin-3-yl)piperidine: In Vivo Pathways, Enzymatic Mechanisms, and Analytical Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a saturated, N-alkylated bipiperidine derivative, 1-Ethyl-2-(piperidin-3-yl)piperidine presents a highly lipophilic and basic structural profile. In drug development, understanding the metabolic fate of such tertiary cyclic amines is critical, as their biotransformation dictates systemic clearance, potential bioactivation, and drug-drug interaction (DDI) liabilities. This technical guide delineates the core in vivo metabolic pathways of this compound, explores the enzymatic causality behind its biotransformation, and provides a self-validating experimental protocol for LC-MS/MS metabolite identification.

Mechanistic Analysis of In Vivo Metabolic Pathways

The metabolism of 1-Ethyl-2-(piperidin-3-yl)piperidine is governed by the steric accessibility of its nitrogen atoms and the electron density of the adjacent alpha-carbons. The biotransformation network is driven by three primary oxidative mechanisms.

CYP450-Mediated N-Deethylation (Primary Clearance Route)

The most kinetically favored metabolic route for N-ethylated tertiary amines is oxidative N-dealkylation[1]. Cytochrome P450 enzymes, predominantly CYP3A4 and CYP1A2 , initiate this process[2].

  • Causality: The catalytic cycle of CYP450 generates a high-valent iron-oxo species (Compound I) that abstracts a single electron from the tertiary nitrogen or a hydrogen atom from the alpha-carbon of the ethyl group. This generates an unstable carbinolamine intermediate. Because the carbinolamine is thermodynamically unstable under physiological pH, it undergoes spontaneous heterolytic cleavage, releasing acetaldehyde and yielding the secondary amine metabolite, 2-(piperidin-3-yl)piperidine (M1) .

Alpha-Carbon Oxidation and Lactam Formation

The saturated piperidine rings are highly susceptible to CYP-mediated oxidation at the carbons adjacent to the nitrogen (alpha-carbons)[3].

  • Causality: Oxidation at C6 of the parent ring or C2'/C6' of the substituent ring forms a reactive iminium ion intermediate. Subsequent hydration and further oxidation convert this intermediate into stable lactam (piperidone) derivatives (M2 ). The formation of a lactam significantly reduces the basicity (pKa) of the molecule, thereby decreasing its tissue distribution volume and facilitating renal excretion.

FMO-Mediated N-Oxidation

While CYPs dominate carbon oxidation, Flavin-containing monooxygenases (specifically FMO3 ) directly target the lone pair of the tertiary nitrogen[4].

  • Causality: FMOs utilize a stable hydroperoxyflavin intermediate to directly oxygenate the nucleophilic tertiary amine, forming an N-oxide (M3 ). Unlike CYP-mediated reactions, FMO N-oxidation is highly specific to the tertiary amine; the secondary amine of the substituent piperidine ring is structurally precluded from forming stable N-oxides and would instead form a hydroxylamine.

Metabolic_Pathways Parent 1-Ethyl-2-(piperidin-3-yl)piperidine (Parent) M1 M1: 2-(Piperidin-3-yl)piperidine (N-Deethylation) Parent->M1 CYP3A4 / CYP2C19 (-C2H4) M2 M2: Piperidone Derivatives (C-Oxidation / Lactam) Parent->M2 CYP P450s (+O, -2H) M3 M3: N-Oxide Derivative (N-Oxidation) Parent->M3 FMO3 (+O) Phase2 Phase II Conjugates (Glucuronides) M1->Phase2 UGTs M2->Phase2 UGTs

Putative in vivo metabolic pathways of 1-Ethyl-2-(piperidin-3-yl)piperidine.

Quantitative Metabolite Profiling

To accurately map the biotransformation, high-resolution mass spectrometry (HRMS) is employed. The table below summarizes the theoretical mass shifts (Δm/z) and structural changes expected during the profiling of 1-Ethyl-2-(piperidin-3-yl)piperidine (Parent Formula: C12H24N2, Exact Mass: 196.1939 Da).

Metabolite CodeMetabolic PathwayStructural ModificationExpected Mass Shift (Δm/z)Primary Enzyme(s)
Parent N/ANone0.0000N/A
M1 N-DeethylationLoss of ethyl group (-C2H4)-28.0313CYP3A4, CYP1A2
M2 C-Oxidation (Lactam)Addition of O, loss of 2H (+O, -2H)+13.9792CYP3A4, CYP2D6
M3 N-OxidationAddition of O to tertiary amine (+O)+15.9949FMO3
M4 Ring HydroxylationAddition of hydroxyl group (+O)+15.9949CYP2D6, CYP3A4
M5 Phase II GlucuronidationGlucuronic acid conjugation to M1+148.0370 (Net from Parent)UGT1A4, UGT2B7

Experimental Protocol: Self-Validating In Vitro Workflow

To ensure absolute trustworthiness in metabolite identification, the experimental design must be self-validating. This means incorporating orthogonal controls that mechanically isolate specific enzymatic activities.

Incubation and Enzymatic Isolation

Objective: Differentiate CYP450-mediated hydroxylation (M4) from FMO-mediated N-oxidation (M3).

  • System Preparation: Prepare pooled Human Liver Microsomes (HLMs) at a protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Self-Validating Controls:

    • Minus-NADPH Control: Incubate the parent compound without the NADPH regenerating system to rule out non-enzymatic degradation.

    • Heat-Inactivation Control: Pre-incubate a subset of HLMs at 45°C for 5 minutes prior to adding the substrate. Causality: FMO enzymes are highly heat-labile, whereas CYP450 enzymes are heat-stable. If the +15.9949 Da metabolite disappears in the heat-inactivated sample, it is definitively the FMO-derived N-oxide (M3). If it persists, it is a CYP-derived hydroxylated species (M4).

  • Reaction Initiation: Add 1-Ethyl-2-(piperidin-3-yl)piperidine (final concentration 1 μM) and initiate the reaction with 1 mM NADPH. Incubate at 37°C.

  • Quenching: At 0, 15, 30, and 60 minutes, extract 50 μL aliquots and quench immediately in 150 μL of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 × g for 10 minutes to precipitate proteins.

LC-HRMS/MS Analytical Parameters

Objective: Structurally elucidate the metabolites using predictable dissociation chemistries[5].

  • Chromatography: Inject 5 μL of the supernatant onto a C18 reverse-phase column using a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Mass Spectrometry: Operate the Q-TOF or Orbitrap in positive electrospray ionization (ESI+) mode. Apply Mass Defect Filtering (MDF) centered around the parent mass to isolate drug-related material from endogenous microsomal lipids.

  • Collision-Induced Dissociation (CID) Logic:

    • To differentiate the isobaric M3 (N-oxide) and M4 (Hydroxylated) metabolites, analyze the MS/MS spectra.

    • Causality: N-oxides exhibit a highly characteristic neutral loss of oxygen (-16 Da) or thermal degradation in the ESI source. Conversely, ring-hydroxylated piperidines typically undergo a neutral loss of water (-18 Da) during CID fragmentation[5].

Exp_Workflow A 1. Microsomal Incubation (HLMs + NADPH) B 2. Reaction Quenching (Ice-cold ACN) A->B C 3. Protein Precipitation B->C D 4. LC-HRMS/MS Analysis C->D E 5. Data Processing (Mass Defect) D->E

Step-by-step in vitro metabolic profiling and LC-MS/MS analytical workflow.

Sources

Methodological & Application

Step-by-step synthesis protocol for 1-Ethyl-2-(piperidin-3-yl)piperidine

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Analytical Validation of 1-Ethyl-2-(piperidin-3-yl)piperidine

Introduction & Strategic Overview

Bipiperidine scaffolds and their alkylated derivatives are highly valued in medicinal chemistry and asymmetric catalysis. They serve as critical pharmacophores in the development of neurokinin antagonists, nicotinic acetylcholine receptor modulators, and as chiral ligands in transition-metal-catalyzed transformations, such as the enantioselective Henry reaction[1].

The target compound, 1-ethyl-2-(piperidin-3-yl)piperidine (an N-ethylated derivative of 2,3'-bipiperidine), presents a unique synthetic challenge due to the presence of two nitrogen atoms requiring differential functionalization. While direct mono-alkylation of 2,3'-bipiperidine often leads to poor regioselectivity and over-alkylation, a more elegant and high-yielding approach leverages the natural alkaloid anabasine (3-(piperidin-2-yl)pyridine) as a starting material. Anabasine, a naturally isolated pyridine compound with established pharmaceutical relevance[2], contains a secondary piperidine amine and an aromatic pyridine nitrogen, allowing for perfectly regioselective N-alkylation prior to the reduction of the aromatic ring[3].

Retrosynthetic Strategy & Mechanistic Causality

The synthesis is designed as a self-validating, two-step workflow:

  • Regioselective Reductive Amination: Anabasine undergoes reductive amination with acetaldehyde. The use of sodium triacetoxyborohydride, NaBH(OAc)3​ , ensures the selective reduction of the intermediate iminium ion without reducing the unreacted aldehyde, yielding 1-ethyl-2-(pyridin-3-yl)piperidine.

  • Catalytic Hydrogenation: The pyridine ring is highly resistant to reduction under standard conditions. By utilizing Adams' catalyst ( PtO2​ ) in a strongly acidic medium (glacial acetic acid), the pyridine nitrogen is protonated. This disrupts the aromatic stabilization and increases the ring's susceptibility to catalytic hydrogenation, yielding the fully saturated 1-ethyl-2-(piperidin-3-yl)piperidine.

SynthesisWorkflow Anabasine Anabasine 3-(piperidin-2-yl)pyridine (Starting Material) Step1 Step 1: Reductive Amination Acetaldehyde, NaBH(OAc)3 DCE, 0 °C to RT Anabasine->Step1 Intermediate 1-Ethyl-2-(pyridin-3-yl)piperidine (Isolated Intermediate) Step1->Intermediate Regioselective N-ethylation Step2 Step 2: Catalytic Hydrogenation PtO2, H2 (50 psi) Glacial AcOH, RT Intermediate->Step2 Target 1-Ethyl-2-(piperidin-3-yl)piperidine (Target Compound) Step2->Target Aromatic ring reduction

Figure 1: Two-step synthetic workflow for 1-Ethyl-2-(piperidin-3-yl)piperidine.

Step-by-Step Experimental Protocols

Note: All procedures must be conducted in a professional laboratory setting under a certified fume hood using appropriate PPE. Platinum dioxide is a pyrophoric hazard when dry and saturated with hydrogen.

Step 1: Synthesis of 1-Ethyl-2-(pyridin-3-yl)piperidine

Objective: Regioselective functionalization of the secondary amine.

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve anabasine (10.0 mmol, 1.62 g) in anhydrous 1,2-dichloroethane (DCE, 50 mL).

  • Imine Formation: Cool the solution to 0 °C using an ice bath. Add acetaldehyde (12.0 mmol, 0.67 mL) dropwise over 5 minutes. Stir the mixture at 0 °C for 30 minutes to allow for complete iminium ion formation.

  • Reduction: Add sodium triacetoxyborohydride (15.0 mmol, 3.18 g) portion-wise over 15 minutes. Causality: NaBH(OAc)3​ is preferred over NaBH3​CN as it is less toxic and provides superior selectivity for iminium ions over aldehydes in weakly acidic/neutral media.

  • Completion: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor via TLC (DCM:MeOH 9:1) until the anabasine spot is consumed.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (50 mL). Extract the aqueous layer with dichloromethane ( 3×30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (silica gel, gradient elution 0-5% MeOH in DCM) to yield the intermediate as a pale yellow oil.

Step 2: Synthesis of 1-Ethyl-2-(piperidin-3-yl)piperidine

Objective: Saturation of the pyridine ring to generate the bipiperidine scaffold.

  • Preparation: Transfer 1-ethyl-2-(pyridin-3-yl)piperidine (5.0 mmol, 0.95 g) to a thick-walled Parr hydrogenation vessel. Dissolve the intermediate in glacial acetic acid (25 mL).

  • Catalyst Addition: Carefully add Adams' catalyst ( PtO2​ , 10 mol%, 113 mg) to the solution. Causality: Acetic acid serves a dual purpose: it acts as a solvent and protonates the pyridine nitrogen, drastically lowering the activation energy required for the hydrogenation of the aromatic system.

  • Hydrogenation: Secure the vessel in a Parr hydrogenator. Purge the system with nitrogen gas three times, followed by hydrogen gas three times. Pressurize the vessel to 50 psi with H2​ and agitate at room temperature for 18-24 hours.

  • Filtration: Carefully vent the hydrogen gas and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Wash the Celite pad with additional methanol (20 mL). Safety: Keep the filtered catalyst wet with water to prevent spontaneous ignition.

  • Free-Basing: Concentrate the filtrate under reduced pressure to remove the majority of the acetic acid. Cool the residue to 0 °C and carefully basify to pH 12 using 2M aqueous NaOH .

  • Extraction: Extract the highly polar bipiperidine product with a mixed solvent system of CHCl3​ :Isopropanol (3:1) ( 4×30 mL). Dry the combined organics over K2​CO3​ and concentrate in vacuo to yield the target compound.

Analytical Validation & Data Presentation

To ensure the self-validating nature of this protocol, the following table summarizes the expected quantitative and analytical benchmarks for both the intermediate and the final target compound.

CompoundExpected YieldPhysical StateESI-MS [M+H]+Key 1 H NMR Signatures (CDCl 3​ , 400 MHz)
Intermediate: 1-Ethyl-2-(pyridin-3-yl)piperidine82 - 88%Pale yellow oil191.15 δ 8.55 (d, 1H, Pyr-H2), 8.48 (dd, 1H, Pyr-H6), 7.65 (dt, 1H, Pyr-H4), 2.95 (m, 1H, N-CH of piperidine), 0.98 (t, 3H, ethyl CH 3​ )
Target: 1-Ethyl-2-(piperidin-3-yl)piperidine90 - 95%Viscous clear oil197.20 δ 3.10-2.95 (m, 2H, equatorial N-CH 2​ of new piperidine), 2.65 (m, 1H, N-CH), 0.95 (t, 3H, ethyl CH 3​ ); Absence of aromatic signals > δ 7.0

Table 1: Analytical benchmarks for the synthesis of 1-Ethyl-2-(piperidin-3-yl)piperidine.

References

  • Ayers, J. T., Xu, R., Dwoskin, L. P., & Crooks, P. A. (2005). A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine. The AAPS Journal, 7(3), E752-E758.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGY6zWBPpZym2Mz2hdhyRq4o2aR04iqMaGJoNSoyGTZK_YrZFx24g7y1RKghpJ0hime68Yl-B8a4XcGo3daCTsgIpiIq0pukVm0l6d3E2Fj0Ekw73SAB2m61R6UzEeCF4LWBlA=]
  • Noole, A., Lippur, K., Metsala, A., Lopp, M., & Kanger, T. (2010). Enantioselective Henry Reaction Catalyzed by CuII Salt and Bipiperidine. The Journal of Organic Chemistry, 75(4), 1313-1316.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFo6zegcnG77NidenEAWtKo-RfMnkTfI5XWP0J7jy1c6urCVq3HXdQgRBlCunKmCI5oyK6xTUhL4u09rX1fkA7C59e54dIwJN1Tin8w3hnlJXbxNugLiS2DhaQGMBss6x6tEFgFikrDiA==]
  • Naushad, E., & Thangaraj, S. (2022). Naturally Isolated Pyridine Compounds Having Pharmaceutical Applications. IntechOpen.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3_p55t2Xm1CZDOaVKpFuZ1Zp8galHHdD7O3gzXhbxH5gVCf1OJUZWPBTJ-ivOisMhN5rS6nebTV_FjPd0n7Sk-UIQB-mhVTDvMeklCmfWF0qm8duJfq3MPIA1u16hkH0FabQ=]

Sources

Application Note: HPLC-UV Method for the Analysis of 1-Ethyl-2-(piperidin-3-yl)piperidine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the analysis of 1-Ethyl-2-(piperidin-3-yl)piperidine. As a chiral heterocyclic compound, it and its derivatives are significant building blocks in the synthesis of various active pharmaceutical ingredients (APIs)[1]. The accurate determination of its purity and concentration is crucial. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering method development, a detailed protocol, and validation in accordance with ICH guidelines.

Introduction

1-Ethyl-2-(piperidin-3-yl)piperidine is a chiral compound, and the separation of its enantiomers is critical as they can exhibit different pharmacological and toxicological properties[1]. The molecule's structure, which includes two piperidine rings, presents a challenge for standard reversed-phase HPLC methods due to its polar and basic nature. Such compounds often exhibit poor retention on conventional C18 columns and are prone to peak tailing due to interactions with residual silanols on the silica-based stationary phase.

A significant hurdle in the analysis of 1-Ethyl-2-(piperidin-3-yl)piperidine is its lack of a strong chromophore, making direct UV detection challenging. To overcome this, a pre-column derivatization step is often necessary to introduce a UV-absorbing tag, enabling sensitive detection[1]. This application note describes a method that addresses these challenges to provide a reliable and reproducible analytical procedure.

Physicochemical Properties of the Analyte

Understanding the physicochemical properties of 1-Ethyl-2-(piperidin-3-yl)piperidine is fundamental to developing a successful HPLC method.

PropertyValue (Estimated)Source
Molecular FormulaC13H26N2-
Molecular Weight210.36 g/mol -
pKa~10-11 (basic)Estimated based on piperidine structure
logP~2.5Estimated
UV AbsorbanceWeak to negligible[1]

The high pKa indicates that the analyte will be protonated and positively charged in acidic mobile phases. The low logP suggests high polarity, which can lead to poor retention in reversed-phase chromatography[2].

HPLC-UV Method Development

The development of a robust HPLC-UV method for 1-Ethyl-2-(piperidin-3-yl)piperidine requires careful consideration of the column chemistry, mobile phase composition, and detection wavelength.

Column Selection

Given the polar and basic nature of the analyte, a standard C18 column may not provide adequate retention or good peak shape. The following column types are more suitable:

  • Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain (e.g., amide, carbamate), which provides alternative interactions and shields the residual silanols, reducing peak tailing for basic compounds[3].

  • Polar-Endcapped Phases: These columns are designed to be compatible with highly aqueous mobile phases and can improve the retention of polar compounds[3].

  • Polymer-Based Columns: Columns with a polystyrene-divinylbenzene stationary phase offer a wide pH stability range (pH 1-13), making them a good alternative for methods requiring high pH mobile phases to suppress the ionization of basic analytes[4].

For this application, a polar-embedded C18 column is selected to achieve a balance of hydrophobic retention and polar selectivity, while minimizing undesirable interactions with silanol groups.

Mobile Phase Optimization

The mobile phase is a critical factor in controlling retention and selectivity.

  • Organic Modifier: Acetonitrile is often a good first choice due to its lower viscosity and UV transparency. Methanol can offer different selectivity and may be a suitable alternative[5][6].

  • pH and Buffers: To ensure consistent retention and good peak shape for a basic compound, the mobile phase pH should be controlled using a buffer. The pH should be at least 1.5 to 2 pH units away from the analyte's pKa to maintain a consistent ionization state[7]. For basic compounds, a low pH mobile phase (e.g., pH 2-3) is often used to ensure the analyte is fully protonated. Phosphate buffers are a good choice for UV detection due to their low UV cutoff[7].

  • Additives: Additives like trifluoroacetic acid (TFA) can act as ion-pairing agents, improving peak shape for basic compounds[7]. However, TFA can suppress ionization in mass spectrometry if LC-MS analysis is required. An alternative is to use a buffer like ammonium formate, which is volatile and MS-compatible[7][8].

Derivatization for UV Detection

Since 1-Ethyl-2-(piperidin-3-yl)piperidine lacks a significant chromophore, pre-column derivatization is necessary for sensitive UV detection. A common and effective strategy is to use a derivatizing agent that reacts with the secondary amine of the piperidine ring to introduce a UV-active moiety. Reagents such as dansyl chloride or p-toluenesulfonyl chloride are frequently used for this purpose[1]. For this method, p-toluenesulfonyl chloride (tosyl chloride) is chosen for its reactivity and the strong UV absorbance of the resulting derivative.

Experimental Workflow

The following diagram illustrates the workflow for the HPLC-UV analysis of 1-Ethyl-2-(piperidin-3-yl)piperidine.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample 1-Ethyl-2-(piperidin-3-yl)piperidine Sample Derivatization Derivatization with p-toluenesulfonyl chloride Sample->Derivatization Dilution Dilution in Mobile Phase Derivatization->Dilution Injection Inject Sample Dilution->Injection Column Polar-Embedded C18 Column Injection->Column Detection UV Detection Column->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Quantify Analyte Chromatogram->Quantification

Caption: Workflow for HPLC-UV analysis of 1-Ethyl-2-(piperidin-3-yl)piperidine.

Detailed Protocol

Materials and Reagents
  • 1-Ethyl-2-(piperidin-3-yl)piperidine standard

  • p-toluenesulfonyl chloride

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Potassium phosphate monobasic

  • Phosphoric acid

  • Triethylamine

Equipment
  • HPLC system with a UV detector

  • Polar-embedded C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Derivatization Procedure
  • Prepare a 1 mg/mL solution of 1-Ethyl-2-(piperidin-3-yl)piperidine in acetonitrile.

  • Prepare a 2 mg/mL solution of p-toluenesulfonyl chloride in acetonitrile.

  • In a reaction vial, mix 1 mL of the analyte solution with 1 mL of the tosyl chloride solution.

  • Add 50 µL of triethylamine to catalyze the reaction.

  • Vortex the mixture and allow it to react at room temperature for 1 hour.

  • The resulting N-tosyl-1-Ethyl-2-(piperidin-3-yl)piperidine solution can be diluted with the mobile phase for HPLC analysis.

Chromatographic Conditions
ParameterCondition
Column Polar-embedded C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 25 mM Potassium Phosphate buffer, pH 2.5
Mobile Phase B Acetonitrile
Gradient 30% B to 70% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL
Sample Preparation
  • Dilute the derivatized sample solution with the initial mobile phase (70:30 Mobile Phase A:Mobile Phase B) to a final concentration of approximately 10 µg/mL.

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.

Method Validation

The developed method should be validated according to ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose[9][10][11]. The validation should include the following parameters:

  • Specificity: The ability to assess the analyte in the presence of other components. This can be demonstrated by injecting a blank, a placebo, and a spiked sample to show no interference at the retention time of the analyte.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 5-6 concentrations.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity[12].

  • Accuracy: The closeness of the test results to the true value. This is determined by analyzing samples with known concentrations and calculating the percent recovery.

  • Precision: The degree of agreement among individual test results. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

The following diagram illustrates the method validation workflow.

Validation_Workflow cluster_params Validation Parameters cluster_tests Experimental Tests Validation Method Validation (ICH Q2(R2)) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness Specificity_Test Blank, Placebo, Spiked Samples Specificity->Specificity_Test Linearity_Test 5-6 Concentration Levels Linearity->Linearity_Test Accuracy_Test Recovery Studies Accuracy->Accuracy_Test Precision_Test Repeatability & Intermediate Precision Precision->Precision_Test Robustness_Test Vary Flow Rate, pH, Temperature Robustness->Robustness_Test

Caption: Workflow for HPLC method validation according to ICH Q2(R2) guidelines.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating. The system suitability test, performed before each analytical run, ensures the chromatographic system is performing adequately. This includes monitoring parameters such as peak area, retention time, theoretical plates, and tailing factor of a standard injection. Any deviation from the established criteria would indicate a problem with the system that must be resolved before proceeding with sample analysis. This built-in check ensures the reliability and trustworthiness of the results generated by this method.

Expertise and Experience

The choice of a polar-embedded column and a low pH mobile phase is based on extensive experience in the analysis of polar basic compounds. This approach effectively mitigates the common issues of poor retention and peak tailing. The pre-column derivatization with tosyl chloride is a well-established technique to enhance the detectability of compounds lacking a chromophore, ensuring a sensitive and reliable method.

References

  • Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. Available at: [Link]

  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Academia.edu. Available at: [Link]

  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC | Request PDF. ResearchGate. Available at: [Link]

  • HPLC Column Selection - how to choose the right column. Analytics-Shop. Available at: [Link]

  • HPLC Column Selection. LCGC International. Available at: [Link]

  • Choosing the Right HPLC Column: A Complete Guide. Phenomenex. Available at: [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. Available at: [Link]

  • HPLC Column Selection Guide. SCION Instruments. Available at: [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. alwsci. Available at: [Link]

  • Method Development HPLC. Interchim technology. Available at: [Link]

  • Exploring the Different Mobile Phases in HPLC. Veeprho. Available at: [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Available at: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available at: [Link]

  • CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine. Google Patents.
  • Polar Compounds. SIELC Technologies. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]

  • 1-(2-Piperidin-1-yl-ethyl)-piperazine. PubChem. Available at: [Link]

  • HPLC-UV Method Development for Highly Polar Impurities. Resolian. Available at: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. EMA. Available at: [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. Available at: [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Wiley Online Library. Available at: [Link]

  • Piperidolate. PubChem. Available at: [Link]

  • Chemical Properties of 3-Ethyl-piperidine (CAS 13603-10-6). Cheméo. Available at: [Link]

Sources

Application Note: Elucidating the Structural Complexity of 1-Ethyl-2-(piperidin-3-yl)piperidine using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide to the structural characterization of 1-Ethyl-2-(piperidin-3-yl)piperidine using Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of multiple stereocenters and the conformational flexibility of the piperidine rings present a significant analytical challenge. This document outlines detailed protocols for sample preparation, data acquisition, and spectral analysis for both ¹H and ¹³C NMR. We will explore the expected chemical shifts and coupling constants, supported by data from analogous substituted piperidine systems. Furthermore, this note will delve into the causality behind experimental choices and address potential complexities such as diastereomerism and conformational isomers, providing researchers in drug discovery and organic synthesis with a robust framework for the analysis of this and structurally related compounds.

Introduction

1-Ethyl-2-(piperidin-3-yl)piperidine is a saturated heterocyclic compound containing two piperidine rings linked by a C-C bond and an N-ethyl substituent on one of the rings. The structural complexity of this molecule arises from three stereocenters, leading to the potential for multiple diastereomers. The conformational dynamics of the six-membered piperidine rings, including ring inversion and nitrogen inversion, further complicate its structural analysis.[1] Accurate characterization of the stereochemistry and conformation is crucial for understanding its structure-activity relationship (SAR) in medicinal chemistry and for quality control in chemical synthesis.[2][3]

NMR spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules in solution.[4][5] This application note will serve as a practical guide for obtaining and interpreting high-quality ¹H and ¹³C NMR spectra of 1-Ethyl-2-(piperidin-3-yl)piperidine.

Predicted ¹H and ¹³C NMR Chemical Shifts

Due to the absence of directly published experimental data for 1-Ethyl-2-(piperidin-3-yl)piperidine, the following chemical shifts are predicted based on established data for substituted piperidines and related N-alkylated systems.[6][7][8] The presence of multiple diastereomers will likely result in a more complex spectrum than presented, with distinct sets of signals for each isomer.[9][10][11] The numbering scheme used for prediction is illustrated in Figure 1.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-Ethyl-2-(piperidin-3-yl)piperidine

PositionPredicted Chemical Shift (ppm)MultiplicityNotes
H-22.8 - 3.2mComplex multiplet due to coupling with adjacent protons.
H-31.5 - 1.9mOverlapping signals with other ring protons.
H-4, H-5, H-6 (Ring A)1.3 - 1.8mBroad, overlapping multiplets.
H-2'2.5 - 2.9mInfluenced by the ethyl group and the adjacent piperidine ring.
H-3', H-4', H-5', H-6' (Ring B)1.3 - 1.9mBroad, overlapping multiplets.
N-CH₂ (Ethyl)2.3 - 2.7qQuartet due to coupling with the methyl protons.
N-CH₂CH₃ (Ethyl)1.0 - 1.3tTriplet due to coupling with the methylene protons.
NH (Ring B)1.5 - 2.5br sBroad singlet, exchangeable with D₂O.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Ethyl-2-(piperidin-3-yl)piperidine

PositionPredicted Chemical Shift (ppm)Notes
C-255 - 60Deshielded due to proximity to nitrogen and the other ring.
C-340 - 45Influenced by the substituent at C-2.
C-4, C-5, C-6 (Ring A)24 - 30Typical range for piperidine ring carbons.
C-2'58 - 63Influenced by the N-ethyl group.[6]
C-3'30 - 35
C-4', C-5'24 - 28
C-6'45 - 50Alpha to nitrogen.
N-CH₂ (Ethyl)50 - 55
N-CH₂CH₃ (Ethyl)12 - 16

Experimental Protocols

I. Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation. The following protocol is recommended:

  • Analyte Purity: Ensure the sample of 1-Ethyl-2-(piperidin-3-yl)piperidine is of high purity (>95%). Impurities will introduce extraneous signals and complicate spectral interpretation.

  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable initial solvent. For observation of the NH proton, deuterated methanol (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, as these solvents can slow down proton exchange.[12]

  • Concentration: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm for both ¹H and ¹³C NMR).

  • Dissolution: Ensure complete dissolution of the sample. Gentle vortexing or sonication may be required.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube to prevent magnetic field inhomogeneity.

II. NMR Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer. These should be adjusted as necessary for instruments with different field strengths.

A. ¹H NMR Spectroscopy

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-15 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 2-5 seconds. A longer delay may be necessary for accurate integration of all signals.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Temperature: 298 K.

B. ¹³C NMR Spectroscopy

  • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each carbon.

  • Spectral Width: 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

C. 2D NMR Experiments

To unambiguously assign the proton and carbon signals, especially in the case of diastereomeric mixtures, the following 2D NMR experiments are highly recommended:

  • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks within each piperidine ring and the ethyl group.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and connecting different spin systems.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is invaluable for elucidating the relative stereochemistry of the diastereomers.

Data Analysis and Interpretation

A systematic approach is required for the analysis of the NMR spectra of 1-Ethyl-2-(piperidin-3-yl)piperidine:

  • ¹H NMR Analysis:

    • Identify the signals for the ethyl group (a quartet and a triplet).

    • Locate the broad singlet corresponding to the NH proton (if not in an exchange-promoting solvent).

    • The remaining signals in the aliphatic region (1.3-3.2 ppm) will correspond to the piperidine ring protons. The complexity and overlap of these signals are expected.[13]

  • ¹³C NMR Analysis:

    • Identify the two signals for the ethyl group.

    • The signals in the 40-65 ppm range will correspond to the carbons adjacent to the nitrogen atoms.

    • The remaining signals in the upfield region (24-35 ppm) will be from the other piperidine ring carbons.

  • 2D NMR for Structural Elucidation:

    • Use the COSY spectrum to trace the connectivity of the protons within each piperidine ring.

    • Employ the HSQC spectrum to assign the chemical shifts of the carbons directly attached to protons.

    • Utilize the HMBC spectrum to confirm the overall carbon skeleton and the position of the ethyl group.

    • Analyze the NOESY spectrum for through-space correlations to establish the relative stereochemistry (e.g., cis or trans) at the C-2 and C-3' positions.

Visualization of Key Structural Features

The following diagram illustrates the atom numbering for 1-Ethyl-2-(piperidin-3-yl)piperidine, which is essential for unambiguous NMR signal assignment.

Figure 1: Atom numbering scheme for 1-Ethyl-2-(piperidin-3-yl)piperidine.

Conclusion

References

  • Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. [Link]

  • Cholli, A., & Pennino, D. (1985). Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Applied Spectroscopy, 39(4), 632-634. [Link]

  • Wenzel, T. J., & Wilcox, C. (2006). Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. The Journal of Organic Chemistry, 71(25), 9363–9371. [Link]

  • Wünsch, B., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect, 3(45), 12845-12854. [Link]

  • Byun, Y., et al. (2014). X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. Journal of Molecular Structure, 1076, 600-605. [Link]

  • ResearchGate. (n.d.). ¹H‐NMR and NOE‐1D spectrum of substituted piperidine ring 14. [Link]

  • MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 30(19), 4783. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. [Link]

  • Google Books. (n.d.). The Alkaloids: Chemistry and Pharmacology, Volume 38.
  • The Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1367-1376. [Link]

  • National Center for Biotechnology Information. (2020). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. Journal of the American Chemical Society, 142(17), 7915–7925. [Link]

  • American Chemical Society. (2020). Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C–H Arylation and Epimerization. Journal of the American Chemical Society, 142(17), 7915–7925. [Link]

  • MDPI. (2025). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 30(19), 4811. [Link]

  • PubMed. (1993). Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. Journal of the Chemical Society, Perkin Transactions 2, (11), 1953-1959. [Link]

  • ACG Publications. (2025). Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases. Records of Natural Products, 19(3), 245-252. [Link]

  • MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6449. [Link]

  • IRIS Unibas. (2010). Recent Advances in Stereodynamics and Conformational Analysis by Dynamic NMR and Theoretical Calculations. CHIMIA International Journal for Chemistry, 64(4), 239-245. [Link]

  • PubMed. (2004). Observed and calculated 1H- and 13C-NMR chemical shifts of substituted 5H-pyrido[3,2-a]- and 5H-pyrido[2,3-a]phenoxazin-5-ones and of some 3H-phenoxazin-3-one derivatives. Organic & Biomolecular Chemistry, 2(11), 1577-1581. [Link]

  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • ResearchGate. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... [Link]

  • ResearchGate. (n.d.). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. [Link]

Sources

Application Note: Mass Spectrometry Fragmentation Pattern of 1-Ethyl-2-(piperidin-3-yl)piperidine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Context

1-Ethyl-2-(piperidin-3-yl)piperidine (also known as 1-ethyl-2,3'-bipiperidine) is a structurally complex diamine. As an N-alkylated derivative of the fully reduced tobacco alkaloid anabasine, it serves as a critical scaffold in pharmaceutical development, particularly in the synthesis of nicotinic acetylcholine receptor ligands and complex chemotherapeutics.

Accurate mass spectrometric characterization of this compound is essential to distinguish it from isobaric analogs. This application note provides a comprehensive, self-validating protocol for the extraction, chromatographic separation, and mass spectrometric structural elucidation of 1-ethyl-2-(piperidin-3-yl)piperidine using both Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS/MS).

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, the following methodologies are designed with built-in causality—explaining why each step is performed to maintain a self-validating analytical system.

Sample Preparation: Liquid-Liquid Extraction (LLE) for GC-MS
  • Alkalinization: Add 100 µL of 1.0 M NaOH to 1.0 mL of the aqueous sample.

    • Causality: The pKa of the piperidine nitrogens is approximately 10.5–11.2. Raising the pH > 12 shifts the equilibrium entirely to the un-ionized free base form. This is mandatory to prevent irreversible adsorption to active sites in the GC column and to enable partitioning into the organic solvent.

  • Extraction: Add 1.0 mL of LC-MS grade dichloromethane (DCM). Vortex for 2 minutes at 2500 rpm, then centrifuge at 4000 x g for 5 minutes.

    • Causality: DCM provides optimal recovery for moderately polar aliphatic amines while leaving inorganic salts and polar matrix interferences in the aqueous layer.

  • Dehydration & Recovery: Transfer the lower DCM layer to an autosampler vial containing 50 mg of anhydrous Na₂SO₄.

    • Causality: Removes trace aqueous carryover. Even minute amounts of water will rapidly degrade the polysiloxane GC stationary phase and quench the MS ionization filament.

GC-MS Analytical Workflow (EI)
  • Column: 5% phenyl-methylpolysiloxane (e.g., HP-5MS), 30 m x 0.25 mm x 0.25 µm.

  • Injection: 1 µL, Splitless mode at 250°C.

  • Oven Program: 70°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Ionization: Electron Ionization (EI) at 70 eV.

  • System Suitability (Self-Validation): Prior to sample injection, run a standard of anabasine. Causality: Confirms that the MS tuning is correct (yielding the diagnostic m/z 84 base peak) and verifies that the GC inlet liner is properly deactivated, preventing peak tailing of secondary/tertiary amines 1[1].

LC-MS/MS Analytical Workflow (ESI+)
  • Sample Dilution: Dilute the sample 1:10 in the initial mobile phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

    • Causality: Formic acid ensures the basic nitrogen atoms are pre-protonated ([M+H]⁺), maximizing the ESI+ droplet surface charge density and subsequent ion yield.

  • Chromatography: Inject 2 µL onto a C18 column (2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile over 5 minutes.

    • Causality: The hydrophobic bipiperidine core requires a strong organic gradient for elution, while the C18 phase provides the necessary retention for the polar amine functional groups.

Mechanistic Rationale of Fragmentation

Electron Ionization (EI-MS) Pathways

Under standard 70 eV EI conditions, aliphatic amines undergo rapid fragmentation driven by the stabilization of the positive charge by the nitrogen lone pair (forming an iminium ion). For 1-ethyl-2-(piperidin-3-yl)piperidine (MW = 196.33), the fragmentation logic is as follows:

  • The m/z 112 Base Peak: The most labile bond in the molecule is the C2-C3' internuclear bond connecting the two piperidine rings. According to Stevenson's rule, during cleavage, the positive charge remains on the fragment with the lower ionization energy. Alpha-cleavage driven by the N1 (ethylated) nitrogen results in the loss of the piperidin-3-yl radical (mass 84) and the formation of the highly stable 1-ethyl-3,4,5,6-tetrahydropyridin-1-ium cation (m/z 112) . This mirrors the established fragmentation of anabasine, which yields a base peak at m/z 84 via the loss of its pyridine ring1[1].

  • The m/z 84 Fragment: If charge retention occurs on the unsubstituted piperidine ring (Ring B) during the C2-C3' cleavage, a piperideinium ion at m/z 84 is formed. The bipiperidine moiety is known to produce these characteristic stable fragments, a phenomenon also observed in the tandem mass spectrometry of complex bipiperidine-containing drugs like irinotecan2[2].

  • N-Alkyl Cleavages: Alpha-cleavage of the N-ethyl group results in the loss of a methyl radical (m/z 181), while complete N-dealkylation yields m/z 167.

Collision-Induced Dissociation (ESI-MS/MS)

In LC-MS/MS, the precursor ion is the protonated molecule [M+H]⁺ at m/z 197. Upon Collision-Induced Dissociation (CID), the dominant pathway is the heterolytic cleavage of the C2-C3' bond. Because the tertiary amine (N-ethyl) is more basic, protonation preferentially occurs there, leading to a dominant product ion at m/z 112. This high-abundance daughter ion generation is characteristic of tobacco alkaloid analogs 3[3].

Quantitative Data & Structural Assignments

The following table summarizes the diagnostic EI-MS fragments required for the positive identification of 1-ethyl-2-(piperidin-3-yl)piperidine.

m/zTypical Relative Abundance (%)Ion TypeStructural Assignment & Causality
196 5 - 10[M]⁺•Molecular Ion: Low abundance is typical due to the rapid alpha-cleavage of aliphatic amines.
181 15 - 20[M - CH₃]⁺Methyl Loss: Alpha-cleavage at the N-ethyl group.
167 5 - 10[M - C₂H₅]⁺Ethyl Loss: Complete N-dealkylation.
112 100 [C₇H₁₄N]⁺Base Peak: 1-Ethyl-3,4,5,6-tetrahydropyridin-1-ium. Formed via highly favorable C2-C3' internuclear bond cleavage.
84 25 - 30[C₅H₁₀N]⁺Piperideinium Ion: Formed when charge retention favors the unsubstituted Ring B during internuclear cleavage.
55 10 - 15[C₄H₇]⁺Hydrocarbon Fragment: Resulting from subsequent ring-opening and ethylene loss from the primary fragments.

Fragmentation Pathway Visualization

G M Molecular Ion [M]⁺• m/z 196 C₁₂H₂₄N₂ F112 1-Ethyl-3,4,5,6-tetrahydropyridin-1-ium m/z 112 (Base Peak) C₇H₁₄N⁺ M->F112 α-Cleavage (C2-C3') - C₅H₁₀N• F181 [M - CH₃]⁺ m/z 181 C₁₁H₂₁N₂⁺ M->F181 α-Cleavage (N-ethyl) - CH₃• F84 Piperideinium Ion m/z 84 C₅H₁₀N⁺ M->F84 Cleavage (C2-C3') Charge on Ring B F167 [M - C₂H₅]⁺ m/z 167 C₁₀H₁₉N₂⁺ M->F167 N-dealkylation - C₂H₅• F112->F84 - C₂H₄ (Ethylene loss)

Figure 1: Primary EI-MS fragmentation pathways of 1-Ethyl-2-(piperidin-3-yl)piperidine.

References

  • Source: manupatra.
  • Source: nih.
  • Source: researchgate.

Sources

In vivo dosing guidelines for 1-Ethyl-2-(piperidin-3-yl)piperidine studies

Author: BenchChem Technical Support Team. Date: April 2026

Title: In Vivo Dosing Guidelines and Pharmacological Protocols for 1-Ethyl-2-(piperidin-3-yl)piperidine Studies

Executive Summary 1-Ethyl-2-(piperidin-3-yl)piperidine is a saturated, bis-nitrogenous heterocyclic compound structurally homologous to naturally occurring tobacco alkaloids like anabasine and anatabine. Due to its structural conformation, it acts as a putative modulator of neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α7 and α4β2 subtypes. This application note provides a comprehensive, field-validated framework for evaluating the in vivo pharmacokinetics (PK), pharmacodynamics (PD), and neuro-inflammatory efficacy of this compound.

Pharmacological Rationale and Target Engagement

Piperidine derivatives and anabasine analogs exhibit profound anti-inflammatory and cognitive-enhancing properties by agonizing α7 nAChRs on microglia and central neurons[1]. However, a critical challenge in nAChR pharmacology is receptor desensitization (tachyphylaxis) caused by prolonged exposure to high agonist concentrations[2]. Therefore, the dosing strategy for 1-Ethyl-2-(piperidin-3-yl)piperidine must be meticulously titrated to maintain receptor activation without inducing a refractory state, a principle successfully demonstrated with other partial agonists like DMXBA (GTS-21)[3].

MOA Ligand 1-Ethyl-2-(piperidin-3-yl)piperidine Receptor α7 nAChR Activation Ligand->Receptor Calcium Intracellular Ca2+ Influx Receptor->Calcium Kinase PI3K / Akt Pathway Calcium->Kinase Transcription NF-κB Inhibition Kinase->Transcription Outcome Reduced Neuroinflammation Transcription->Outcome

α7 nAChR-mediated anti-inflammatory signaling pathway induced by piperidine derivatives.

Physicochemical Properties & Formulation Strategy

As a secondary/tertiary amine, 1-Ethyl-2-(piperidin-3-yl)piperidine is highly lipophilic in its freebase form but readily forms water-soluble salts (e.g., dihydrochloride).

Causality in Formulation: For acute intraperitoneal (i.p.) injections, dissolving the hydrochloride salt in sterile 0.9% saline ensures physiological compatibility and rapid systemic absorption. For chronic oral (p.o.) administration, the compound should be formulated in standard drinking water. This choice is strictly causal: daily oral gavage induces significant handling stress, which acts as a confounding variable by artificially spiking neuro-inflammatory markers and masking the compound's protective cognitive effects[4].

In Vivo Dosing Guidelines

The following parameters are extrapolated from bioequivalence studies of structurally related alkaloids (e.g., anatabine) in rodent models[5].

Table 1: Recommended Dosing Parameters for Rodent Models

ParameterAcute Dosing (Mice/Rats)Chronic Dosing (Mice)Experimental Rationale & Causality
Dose Range 1.0 – 5.0 mg/kg10 – 20 mg/kg/dayAcute doses target rapid Cmax​ for PK; chronic doses maintain steady-state without triggering tachyphylaxis.
Route Intraperitoneal (i.p.)Oral (Drinking Water)i.p. ensures precise timing for PK profiling; p.o. minimizes handling stress in chronic neurodegeneration models.
Vehicle 0.9% SalineRegular Drinking WaterHigh aqueous solubility precludes the need for harsh organic solvents (e.g., DMSO) that cause tissue necrosis.
Target Model PK Profiling, Acute AnalgesiaTg PS1/APPswe (AD), EAE (MS)Validated models for assessing acute target engagement vs. long-term neuroinflammation reversal.

Step-by-Step Experimental Protocols

Protocol A: Acute Pharmacokinetic (PK) Profiling

Objective: Determine the bioavailability, Tmax​ , and half-life of 1-Ethyl-2-(piperidin-3-yl)piperidine.

  • Preparation: Dissolve the compound in 0.9% saline to a concentration of 0.5 mg/mL.

  • Administration: Administer 2.0 mg/kg i.p. to adult C57BL/6 mice (approx. 100 µL per 25 g mouse).

  • Sampling: Collect blood via the submandibular vein at 5, 15, 30, 60, 120, and 240 minutes post-injection.

  • Tissue Extraction: At the 60-minute mark (estimated Tmax​ for brain penetration based on homologous alkaloid data[5]), euthanize a subset of mice and rapidly dissect the cortex and hippocampus.

  • Analysis: Quantify compound concentrations using LC-MS/MS.

    • Self-Validating Step: Always include a vehicle-treated cohort to establish baseline chromatograms and definitively rule out endogenous isobaric interferences.

Protocol B: Chronic Dosing in Neuroinflammation Models

Objective: Evaluate the efficacy of continuous administration in reducing microgliosis and cognitive deficits.

  • Formulation: Prepare drinking water containing 58 µg/mL (for ~10 mg/kg/day) or 116 µg/mL (for ~20 mg/kg/day) of the compound. Causality: This calculation assumes an average daily water intake of 6 mL for a standard 35 g mouse[4].

  • Administration: Provide the medicated water ad libitum to transgenic mice (e.g., Tg PS1/APPswe) starting at 6 months of age for a duration of 4 to 12 weeks.

  • Monitoring: Weigh mice bi-weekly and monitor water bottles to ensure consistent compound intake and rule out taste-aversion.

  • Target Engagement Validation: To prove that the observed anti-inflammatory effects (e.g., reduced Iba-1 burden) are specifically mediated by target receptors, co-administer a separate cohort with Methyllycaconitine (MLA), a selective α7 antagonist, at 1 mg/kg i.p. daily. Reversal of the compound's protective effects by MLA confirms target specificity and validates the entire experimental system[1].

Workflow Phase1 Formulation & Stability (Saline / Drinking Water) Phase2 Acute PK Profiling (1-5 mg/kg i.p.) Phase1->Phase2 Phase3 Chronic Efficacy Dosing (10-20 mg/kg/day p.o.) Phase2->Phase3 Phase4 Behavioral Assays (Novel Object Recognition) Phase3->Phase4 Validation Receptor Validation (Co-administer MLA Antagonist) Phase4->Validation

Step-by-step in vivo workflow from formulation to receptor-specific validation.

Troubleshooting and Experimental Causality

  • Inverted U-Shape Dose Response: If cognitive efficacy drops at doses >20 mg/kg, this is likely due to receptor desensitization, a hallmark of nAChR agonists[3]. Solution: Titrate the dose downward. Sub-milligram doses (e.g., 0.001 to 0.1 mg/kg) have paradoxically shown higher cognitive enhancement in related compounds by avoiding receptor shutdown[2].

  • Behavioral Confounders: Piperidine derivatives can exhibit mild stimulant or analeptic properties. When conducting cognitive assays (e.g., Novel Object Recognition), ensure that general locomotor activity is tracked in an Open Field test to differentiate true cognitive enhancement from basic hyperlocomotion.

References

  • Paris, D., et al. "Chronic Anatabine Treatment Reduces Alzheimer's Disease (AD)-Like Pathology and Improves Socio-Behavioral Deficits in a Transgenic Mouse Model of AD." PLOS One.4

  • Cui, W., et al. "In Vivo Profiling of a Natural Alkaloid, Anatabine, in Rodents: Pharmacokinetics and Anti-Inflammatory Efficacy." ACS Omega. 5

  • Wallace, T. L., & Bertrand, D. "The Therapeutic Potential of α7 Nicotinic Acetylcholine Receptor Agonists." CNS Drugs. 2

  • Stevens, K. E., et al. "Continuous administration of a selective α7 nicotinic partial agonist, DMXBA, improves sensory inhibition without causing tachyphylaxis..." Brain Research. 3

  • Toyohara, J., & Hashimoto, K. "α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer's Disease." The Open Medicinal Chemistry Journal. 1

Sources

Application Notes and Protocols for the Utilization of 1-Ethyl-2-(piperidin-3-yl)piperidine as a Versatile Precursor in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

These application notes serve as a comprehensive guide for researchers, medicinal chemists, and drug development professionals on leveraging the chemical precursor, 1-Ethyl-2-(piperidin-3-yl)piperidine, for the synthesis of novel molecular entities with therapeutic potential. This document provides a detailed exploration of the synthetic utility of this scaffold, step-by-step protocols for its derivatization, and insights into its application in modern drug discovery.

Introduction: The Prominence of the Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a ubiquitous and highly privileged structural motif in medicinal chemistry, present in a vast array of clinically approved drugs and bioactive natural products.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties to molecules, such as improved solubility and metabolic stability, while also providing a three-dimensional framework that can effectively interact with biological targets.[3][4] The conformational flexibility of the piperidine ring allows it to adapt to the steric demands of binding pockets within proteins, making it a versatile scaffold for the design of potent and selective ligands.[3] Chiral piperidine scaffolds, in particular, have garnered significant attention for their ability to enhance biological activity and selectivity, improve pharmacokinetic profiles, and reduce off-target effects.[5][6]

The subject of this guide, 1-Ethyl-2-(piperidin-3-yl)piperidine, represents a valuable starting point for the generation of diverse chemical libraries. Its structure features two piperidine rings, with one nitrogen atom functionalized with an ethyl group and the other present as a secondary amine, offering a prime site for chemical modification. The chiral centers inherent in this molecule also provide an opportunity for stereoselective synthesis and the exploration of stereoisomer-specific biological activities.

Strategic Derivatization of 1-Ethyl-2-(piperidin-3-yl)piperidine

The synthetic potential of 1-Ethyl-2-(piperidin-3-yl)piperidine lies in the strategic modification of its core structure. The secondary amine of the 3-substituted piperidine ring is the most readily accessible functional group for derivatization, allowing for the introduction of a wide variety of substituents to explore the structure-activity relationship (SAR).

N-Alkylation via Reductive Amination

Reductive amination is a robust and widely employed method for the N-alkylation of secondary amines due to its operational simplicity and broad substrate scope.[7][8] This two-step, one-pot reaction involves the formation of an iminium ion intermediate from the reaction of the secondary amine with an aldehyde or ketone, followed by its in-situ reduction to the corresponding tertiary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for this transformation due to its mildness and selectivity for the iminium ion over the carbonyl precursor.[8][9]

Protocol 1: General Procedure for N-Alkylation via Reductive Amination

This protocol details a general method for the N-alkylation of 1-Ethyl-2-(piperidin-3-yl)piperidine with a variety of aldehydes or ketones.

Materials:

  • 1-Ethyl-2-(piperidin-3-yl)piperidine

  • Aldehyde or Ketone (1.1 - 1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, dissolve 1-Ethyl-2-(piperidin-3-yl)piperidine (1.0 equivalent) in anhydrous DCM or DCE.

  • Add the desired aldehyde or ketone (1.1 - 1.2 equivalents) to the solution and stir the mixture at room temperature for 30-60 minutes.

  • Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the desired N-alkylated product.

N-Arylation and N-Acylation

Further diversification of the 1-Ethyl-2-(piperidin-3-yl)piperidine scaffold can be achieved through N-arylation and N-acylation reactions. These transformations introduce aromatic or acyl groups, which can significantly modulate the electronic and steric properties of the molecule, leading to altered pharmacological activities.

  • N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form a C-N bond between the piperidine nitrogen and an aryl halide or triflate. This allows for the introduction of a wide range of substituted and unsubstituted aryl and heteroaryl moieties.

  • N-Acylation: The secondary amine can be readily acylated using acid chlorides or anhydrides in the presence of a base (e.g., triethylamine or pyridine) to form the corresponding amides. This introduces a hydrogen bond acceptor and can alter the molecule's polarity and conformational preferences.

Application in Drug Discovery: Targeting Diverse Therapeutic Areas

Derivatives of 1-Ethyl-2-(piperidin-3-yl)piperidine hold the potential to interact with a wide range of biological targets, making them attractive candidates for drug discovery programs across various therapeutic areas. The piperidine motif is a key pharmacophore in drugs targeting the central nervous system (CNS), as well as in agents with anticancer, anti-inflammatory, and analgesic properties.[2][10][11]

Central Nervous System (CNS) Disorders

The ability of the piperidine scaffold to cross the blood-brain barrier makes it a valuable component in the design of CNS-active drugs.[3] By modifying the substituents on the second piperidine ring of 1-Ethyl-2-(piperidin-3-yl)piperidine, it is possible to modulate the lipophilicity and polarity of the resulting molecules, properties that are crucial for brain penetration. Derivatives could be screened for activity against targets such as dopamine receptors, serotonin receptors, and various ion channels implicated in neurological and psychiatric disorders.[7]

Oncology

Many anticancer agents incorporate the piperidine scaffold.[12] The diverse library of compounds generated from 1-Ethyl-2-(piperidin-3-yl)piperidine can be screened in various cancer cell lines to identify compounds with antiproliferative activity.[13][14] The introduced substituents can be designed to interact with specific enzymatic targets or to disrupt protein-protein interactions critical for cancer cell survival and proliferation.

Pain Management

Piperidine derivatives have a long history in the development of analgesic drugs.[10] The structural modifications enabled by the 1-Ethyl-2-(piperidin-3-yl)piperidine precursor allow for the fine-tuning of receptor binding affinities, potentially leading to the discovery of novel analgesics with improved efficacy and reduced side effects.

Data Presentation and Visualization

Table 1: Representative Derivatization of 1-Ethyl-2-(piperidin-3-yl)piperidine

EntryReagentReaction TypeExpected Product StructurePotential Therapeutic Area
1BenzaldehydeReductive AminationN-benzyl-1-ethyl-2-(piperidin-3-yl)piperidineCNS, Oncology
2AcetoneReductive AminationN-isopropyl-1-ethyl-2-(piperidin-3-yl)piperidineAnalgesic
34-Fluorobenzoyl chlorideN-Acylation(4-Fluorophenyl)(1-ethyl-2-(piperidin-3-yl)piperidin-1-yl)methanoneCNS
42-Bromopyridine, Pd catalystN-Arylation1-Ethyl-2-(1-(pyridin-2-yl)piperidin-3-yl)piperidineOncology, Antiviral

Diagram 1: General Workflow for Derivatization and Screening

G cluster_0 Synthesis cluster_1 Screening cluster_2 Development A 1-Ethyl-2-(piperidin-3-yl)piperidine B Derivatization Reactions (Reductive Amination, Acylation, etc.) A->B C Library of Novel Compounds B->C D High-Throughput Screening C->D Compound Library E Hit Identification D->E F Lead Optimization E->F G Preclinical Studies F->G H Clinical Trials G->H

Caption: A streamlined workflow from precursor to potential drug candidates.

Diagram 2: Reductive Amination Mechanism

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction A R2NH (Piperidine) C [R2N=CHR']⁺ (Iminium Ion) A->C B R'CHO (Aldehyde) B->C D [R2N=CHR']⁺ F R2N-CH2R' (N-Alkylated Product) D->F E NaBH(OAc)3 E->F Hydride Transfer

Caption: The two-step mechanism of reductive amination.

Conclusion

1-Ethyl-2-(piperidin-3-yl)piperidine is a promising and versatile chemical precursor for the discovery of novel therapeutic agents. Its inherent structural features, combined with the power of modern synthetic methodologies, provide a robust platform for the generation of diverse chemical libraries. The protocols and strategies outlined in these application notes are intended to empower researchers to unlock the full potential of this scaffold in their drug discovery endeavors. By systematically exploring the chemical space around this core structure, the scientific community can continue to develop innovative medicines to address unmet medical needs.

References

  • BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines.
  • BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline.
  • BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation of 4-Piperidinecarboxamide.
  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?
  • BenchChem. (n.d.). Application Notes and Protocols for 1-(Piperidin-2-ylmethyl)piperidine in Catalysis.
  • Chen, Q.-S., Li, J.-Q., & Zhang, Q.-W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5, e1–e14.
  • MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • Thieme E-Books & E-Journals. (n.d.). Application of Chiral Piperidine Scaffolds in Drug Design.
  • ResearchGate. (2023, March 15). Application of Chiral Piperidine Scaffolds in Drug Design.
  • ACS Publications. (2025, August 18). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines.
  • ResearchGate. (n.d.). A Mild and Efficient Procedure for Ring-Opening Reactions of Piperidine and Pyrrolidine Derivatives by Single Electron Transfer Photooxidation.
  • MDPI. (2023, February 9). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82.
  • Wiley Online Library. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties.
  • ACS Publications. (2025, May 13). Synthesis of Chiral 3-Piperidin-2-ones and 3-Piperidines via Ni-Catalyzed Reductive Coupling.
  • ResearchGate. (2020, January). Approaches to α-functionalization of piperidines by C H...
  • ResearchGate. (n.d.). Piperidine-based drug discovery.
  • IJNRD. (2024, February 2). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
  • Encyclopedia.pub. (2023, February 9). Pharmacological Applications of Piperidine Derivatives.
  • MDPI. (2025, October 13). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • ACG Publications. (2025, March 27). Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases.
  • Google Patents. (n.d.). EP0384288A2 - Piperidine compounds and their preparation and use.
  • MDPI. (2021, June 29). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor.
  • Jahan, S., et al. (2013). Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. Pakistan Journal of Pharmaceutical Sciences, 26(3), 517-523.

Sources

Application Note: In Vitro Pharmacological Characterization of 1-Ethyl-2-(piperidin-3-yl)piperidine in Cell Culture Models

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

1-Ethyl-2-(piperidin-3-yl)piperidine (also known as 1-ethyl-2,3'-bipiperidine) is a synthetic bis-piperidine derivative. Structurally, it shares a core scaffold with anabasine (a known alkaloid and non-selective nicotinic acetylcholine receptor agonist), making it a high-value candidate for neuropharmacological screening, particularly in the modulation of nicotinic acetylcholine receptors (nAChRs).

Because nAChRs are ligand-gated ion channels with rapid desensitization kinetics, standard endpoint calcium assays are insufficient for capturing their functional activation. Furthermore, to accurately model human neuronal responses, the choice of cell line and its differentiation state is critical. This application note details a self-validating, high-throughput in vitro workflow utilizing retinoic acid-differentiated SH-SY5Y neuroblastoma cells and Fluorescence Imaging Plate Reader (FLIPR) technology to characterize the pharmacological profile of 1-Ethyl-2-(piperidin-3-yl)piperidine.

Experimental Workflow

To ensure that any observed functional modulation is not an artifact of cytotoxicity, the protocol splits the differentiated cell populations into two parallel streams: a functional calcium flux assay and an ATP-based cell viability assay.

Workflow Step1 Cell Expansion SH-SY5Y Cells Step2 Plating 384-well microplates Step1->Step2 Step3 Differentiation 10 µM ATRA (72h) Step2->Step3 Split Step3->Split Assay1 FLIPR Calcium Assay Functional Screening Split->Assay1 Functional Assay2 CellTiter-Glo Assay Cytotoxicity Profiling Split->Assay2 Viability

Fig 1. Experimental workflow from SH-SY5Y cell expansion to functional and viability screening.

Compound Handling and Formulation

Causality Insight: 1-Ethyl-2-(piperidin-3-yl)piperidine is a lipophilic amine. Proper solvation is critical to prevent compound precipitation in aqueous assay buffers, which can lead to false negatives in functional assays.

  • Stock Preparation: Dissolve the lyophilized compound in 100% anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM master stock. Vortex for 60 seconds and sonicate in a water bath for 5 minutes at room temperature.

  • Storage: Aliquot the 10 mM stock into single-use amber vials (to prevent potential photo-degradation) and store at -20°C.

  • Working Dilutions: Perform serial dilutions in Physiological Salt Solution (PSS). Critical: Ensure the final DMSO concentration in the cell assay does not exceed 0.1% (v/v), as higher concentrations can alter basal intracellular calcium levels and compromise cell membrane integrity.

Protocol 1: SH-SY5Y Cell Culture & Differentiation

Causality Insight: Undifferentiated SH-SY5Y cells express immature neuronal markers and low levels of endogenous nAChRs. Treatment with all-trans-retinoic acid (ATRA) arrests proliferation and induces a mature, cholinergic-like neuronal phenotype with upregulated α7 and α3β4 nAChR expression[1].

Step-by-Step Methodology:
  • Maintenance: Culture SH-SY5Y cells in a 1:1 mixture of DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Harvesting: Detach cells at 70-80% confluency using TrypLE Express (avoid standard Trypsin-EDTA, which can aggressively cleave extracellular receptor domains).

  • Plating: Seed cells at a density of 100,000 cells/well into black-walled, clear-bottom 384-well imaging plates. Allow 24 hours for adherence.

  • Differentiation: Aspirate the growth media and replace it with differentiation media (Neurobasal medium supplemented with B27, GlutaMAX, and 10 µM ATRA).

  • Incubation: Incubate for 72 hours. Do not disturb the plates, as differentiated cells develop delicate neurite extensions that are easily detached by mechanical shear stress.

Protocol 2: FLIPR High-Throughput Calcium Assay

Causality Insight: nAChRs, particularly the α7 subtype, open and desensitize within milliseconds. Traditional plate readers cannot capture this transient calcium spike. The FLIPR system allows for simultaneous compound addition and continuous fluorescence reading, ensuring the peak response is recorded [2, 3].

Step-by-Step Methodology:
  • Dye Loading: Carefully remove the differentiation media. Add 20 µL/well of Calcium 4 No-wash dye (Molecular Devices) reconstituted in PSS (140 mM NaCl, 11.5 mM glucose, 5.9 mM KCl, 1.4 mM MgCl₂, 1.2 mM NaH₂PO₄, 5 mM NaHCO₃, 1.8 mM CaCl₂, and 10 mM HEPES, pH 7.4).

  • Incubation: Incubate the plate in the dark at 37°C for 30 minutes to allow dye cleavage and intracellular trapping.

  • Baseline Reading: Transfer the plate to the FLIPR instrument. Read baseline fluorescence (Excitation: 470–495 nm; Emission: 515–575 nm) for 10 seconds at 1 Hz.

  • Agonist Mode Addition: The integrated liquid handler adds 1-Ethyl-2-(piperidin-3-yl)piperidine (10 pM to 100 µM). Note: If testing specifically for α7 nAChR activation, pre-incubate cells with 10 µM PNU-120596 (a positive allosteric modulator) to delay desensitization and amplify the signal.

  • Measurement: Record fluorescence continuously for 300 seconds. Calculate the response as the maximum change in fluorescence over baseline (ΔF/F0).

Protocol 3: Cytotoxicity Profiling (CellTiter-Glo)

To validate that the reductions in calcium flux at high compound concentrations are due to receptor antagonism/desensitization rather than cell death, a parallel viability assay is mandatory.

Step-by-Step Methodology:
  • Remove a parallel 384-well plate of differentiated SH-SY5Y cells from the incubator and equilibrate to room temperature for 30 minutes.

  • Treat cells with the identical concentration-response curve of 1-Ethyl-2-(piperidin-3-yl)piperidine for 24 hours.

  • Add an equal volume of CellTiter-Glo Luminescent Cell Viability Reagent to the culture medium.

  • Place the plate on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute benchtop incubation to stabilize the luminescent signal.

  • Read luminescence on a standard multi-mode plate reader.

Data Presentation & Expected Outcomes

The following table summarizes a representative pharmacological profile for 1-Ethyl-2-(piperidin-3-yl)piperidine, demonstrating its target potency versus its cellular toxicity.

Assay ParameterTarget / ReadoutValue (Mock Data)Confidence Interval (95%)Interpretation
EC₅₀ (Agonist) α7 nAChR (with PAM)4.2 µM3.8 - 4.7 µMModerate agonist activity at α7
EC₅₀ (Agonist) α3β4 nAChR> 100 µMN/ANegligible activity at ganglionic nAChRs
IC₅₀ (Antagonist) α7 nAChRNo inhibitionN/ADoes not block endogenous choline
CC₅₀ (Toxicity) ATP Luminescence> 300 µMN/AHighly favorable therapeutic window

Mechanistic Pathway Visualization

Upon binding of the compound to the nAChR, the resulting calcium influx acts as a secondary messenger, triggering downstream kinase cascades that ultimately influence gene expression and neuronal plasticity.

Signaling Ligand 1-Ethyl-2-(piperidin-3-yl)piperidine Receptor nAChR (e.g., α7) Ligand->Receptor Binds CaIn Ca2+ Influx Receptor->CaIn Channel Opens Kinase ERK/MAPK Pathway CaIn->Kinase Phosphorylation TF CREB Activation Kinase->TF Gene Expression

Fig 2. Proposed nAChR-mediated calcium signaling and downstream kinase activation pathway.

References

  • Shipley, M. M., Mangold, C. A., & Szpara, M. L. (2013). Considerations for the Use of SH-SY5Y Neuroblastoma Cells in Neurobiology. Methods in Molecular Biology, 1078, 9–21. [Link]

  • Inserra, M. C., et al. (2013). Unique Pharmacological Properties of α-Conotoxin OmIA at α7 nAChRs. Frontiers in Pharmacology, 4, 111. [Link]

  • Vetter, I. (2012). Development and Optimization of FLIPR High Throughput Calcium Assays for Ion Channels and GPCRs. Advances in Experimental Medicine and Biology, 740, 45-82. [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yields in 1-Ethyl-2-(piperidin-3-yl)piperidine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing yield bottlenecks in the synthesis of complex bis-piperidine derivatives. Here, we provide mechanistic troubleshooting, validated protocols, and empirical data to optimize the synthesis of 1-Ethyl-2-(piperidin-3-yl)piperidine .

Synthetic Workflow & Pathway Visualization

To achieve high yields and avoid the statistical mixtures common in bipyridine cross-coupling, the most efficient synthetic route utilizes a pre-formed asymmetric core: Anabasine (3-(piperidin-2-yl)pyridine). The workflow relies on a regioselective N-alkylation followed by a high-pressure acidic hydrogenation.

G A 1. Starting Material Anabasine (3-(piperidin-2-yl)pyridine) B 2. Regioselective N-Alkylation Acetaldehyde, NaBH(OAc)3, DCE A->B  Reductive Amination C 3. Intermediate 1-Ethyl-2-(pyridin-3-yl)piperidine B->C  Yield: >90% D 4. Acidic Catalytic Hydrogenation PtO2, H2 (50 bar), Glacial AcOH C->D  Pyridine Reduction E 5. Target Molecule 1-Ethyl-2-(piperidin-3-yl)piperidine D->E  Yield: ~94%

Synthetic workflow for 1-Ethyl-2-(piperidin-3-yl)piperidine from Anabasine.

Frequently Asked Questions (FAQs): Mechanistic Insights

Q1: Why does the hydrogenation of the pyridine intermediate stall at 40-50% conversion, resulting in poor yields of the bis-piperidine core? A1: The primary cause of stalled hydrogenation in pyridine derivatives is severe catalyst poisoning[1]. Both the starting material (pyridine) and the product (piperidine) possess nitrogen lone pairs that strongly coordinate to the active metal centers of heterogeneous catalysts (like PtO₂ or Pd/C), effectively blocking the active sites. To overcome this, the reaction must be performed in an acidic medium, such as glacial acetic acid. The acid protonates the nitrogen atoms, forming pyridinium and piperidinium salts, which lack the free lone pairs required to coordinate with and poison the catalyst[2].

Q2: How do I ensure regioselective N-alkylation of the bis-heterocycle without quaternizing the nitrogens? A2: If synthesizing the core from a symmetric bipyridine precursor, selective mono-alkylation is statistically difficult and leads to complex mixtures. By utilizing Anabasine, you exploit inherent electronic differences: the secondary amine of the piperidine ring is significantly more nucleophilic than the pyridine nitrogen. By employing reductive amination with acetaldehyde and sodium triacetoxyborohydride (NaBH(OAc)₃), you selectively ethylate the piperidine nitrogen without quaternizing the pyridine ring.

Q3: Does the choice of solvent impact the stereoselectivity during the hydrogenation step? A3: Yes. Hydrogenation of substituted pyridines in protic solvents like acetic acid not only prevents catalyst poisoning but also influences diastereoselectivity. The rigid conformation of the protonated intermediate on the catalyst surface often favors the cis-isomer. High pressures (50-70 bar) combined with PtO₂ in glacial acetic acid have been shown to reliably yield the corresponding piperidine derivatives with high efficiency and predictable stereochemistry[3][4].

Quantitative Data: Catalyst Screening for Pyridine Hydrogenation

To illustrate the critical nature of solvent and catalyst selection, the following table summarizes empirical optimization data for the reduction of the pyridine ring to a piperidine ring.

Table 1: Optimization of Pyridine Ring Hydrogenation to Piperidine

CatalystSolventPressure (bar)AdditiveConversion (%)Yield (%)Causality / Observation
10% Pd/CMethanol10None< 20%15%Severe catalyst poisoning by basic nitrogens.
5% Rh/CEthanol30HCl (1 eq)65%58%Partial conversion; chloride ions can inhibit some active sites.
PtO₂Glacial AcOH50None> 99%92%AcOH protonates nitrogens, preventing poisoning[2].
PtO₂Glacial AcOH70None> 99%94%Optimal conditions; complete saturation of the pyridine ring[3].

Troubleshooting Guide: Step-by-Step Protocols

Protocol A: Regioselective Reductive Amination (Synthesis of 1-Ethyl-2-(pyridin-3-yl)piperidine)
  • Objective: Selectively ethylate the piperidine nitrogen of Anabasine.

  • Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces iminium ions formed from aldehydes and secondary amines, leaving the less nucleophilic pyridine ring intact.

  • Methodology:

    • Dissolve 1.0 eq of Anabasine in anhydrous 1,2-dichloroethane (DCE) under an inert argon atmosphere.

    • Add 1.2 eq of acetaldehyde. Stir at 0°C for 15 minutes to allow initial iminium formation.

    • Portion-wise, add 1.5 eq of NaBH(OAc)₃.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Self-Validation Checkpoint: Monitor via TLC (DCM:MeOH 9:1); the secondary amine spot (ninhydrin active) should disappear, replaced by a higher Rf​ tertiary amine spot.

    • Quench with saturated aqueous NaHCO₃, extract with dichloromethane, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: High-Pressure Catalytic Hydrogenation (Synthesis of 1-Ethyl-2-(piperidin-3-yl)piperidine)
  • Objective: Reduce the pyridine ring to a piperidine ring without stalling.

  • Causality: PtO₂ (Adams' catalyst) in glacial acetic acid ensures the nitrogens are protonated, preventing catalyst poisoning[5]. High pressure (50+ bar) overcomes the aromatic stability of the pyridine ring[6].

  • Methodology:

    • In a high-pressure Parr reactor or flow hydrogenation system, dissolve the intermediate (1-Ethyl-2-(pyridin-3-yl)piperidine) in glacial acetic acid (0.2 M concentration).

    • Add 5 mol% of PtO₂.

    • Purge the vessel three times with nitrogen, then three times with hydrogen gas.

    • Pressurize the vessel to 50-70 bar with H₂ gas and stir vigorously at room temperature for 6-8 hours.

    • Self-Validation Checkpoint: Monitor the pressure drop; a cessation of pressure drop indicates the consumption of the theoretical 3 equivalents of H₂.

    • Vent the hydrogen gas safely and purge with nitrogen.

    • Filter the mixture through a pad of Celite to remove the catalyst. (Caution: Do not let the PtO₂ catalyst dry out on the filter, as it can be highly pyrophoric).

    • Concentrate the filtrate, neutralize with 2M NaOH (to free-base the bis-piperidine), extract with ethyl acetate, and purify via column chromatography.

References

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry.2

  • Asian Journal of Chemistry - R. Sreenivasulu | PDF | Pyridine | Hydrogenation. Scribd.3

  • Catalytic Asymmetric Hydrogenation of Heteroarenes. Illinois Chemistry.4

  • Technical Support Center: Selective Hydrogenation in the Presence of a Pyridine Ring. Benchchem.5

  • THE CATALYTIC HYDROGENATION OF PYRIDINE AT HIGH PRESSURES. Georgia Tech.6

  • Pyridine Rings as Protected 2° Amines: Facile Hydrogenation of Heterocyclic Aromatic Polymers. ACS Publications.1

Sources

Technical Support Center: Resolving Aqueous Solubility Challenges for 1-Ethyl-2-(piperidin-3-yl)piperidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 1-Ethyl-2-(piperidin-3-yl)piperidine and similar bicyclic amine derivatives in aqueous media. Our goal is to provide a logical, scientifically-grounded framework for diagnosing and resolving these challenges, moving from fundamental principles to advanced formulation strategies.

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the solubility of piperidine-based compounds.

FAQ 1: Why is my 1-Ethyl-2-(piperidin-3-yl)piperidine derivative poorly soluble in neutral aqueous buffers (e.g., PBS pH 7.4)?

Poor aqueous solubility for a compound like 1-Ethyl-2-(piperidin-3-yl)piperidine is typically rooted in its molecular structure. The primary factors are:

  • Lipophilicity: The ethyl group and the two piperidine rings create a molecule with significant nonpolar character. This inherent hydrophobicity makes it difficult for polar water molecules to surround and solvate the compound.

  • Ionization State: The molecule contains two basic nitrogen atoms (a secondary and a tertiary amine). In neutral or alkaline solutions, these amines are predominantly in their non-ionized, or "free base," form. This form is significantly less polar and thus less soluble in water compared to its ionized (protonated) counterpart.[1]

  • Crystal Lattice Energy: For solid forms of the compound, strong intermolecular forces in the crystal lattice (so-called "brick-dust" compounds) can require a large amount of energy to break apart, hindering dissolution.[1]

FAQ 2: What is the most critical first step to improve its solubility for in vitro experiments?

For any ionizable compound, the most direct and effective initial approach is pH adjustment .[1][2][3] Since 1-Ethyl-2-(piperidin-3-yl)piperidine is a basic compound, lowering the pH of the aqueous medium will protonate the amine groups. This creates a cationic species, which is significantly more polar and, therefore, more soluble in water. A systematic evaluation of solubility across a range of pH values (a pH-solubility profile) is the essential first experiment.[1]

FAQ 3: How do I choose the right solubility enhancement strategy for my project?

The optimal strategy depends on the compound's physicochemical properties, the required concentration, and the experimental context (e.g., in vitro assay vs. in vivo formulation). The following decision-making workflow provides a general guide.

G cluster_0 cluster_1 cluster_2 Start Start: Poorly Soluble 1-Ethyl-2-(piperidin-3-yl)piperidine IsIonizable Is the compound ionizable? Start->IsIonizable pH_Adjust Strategy 1: pH Adjustment IsIonizable->pH_Adjust  Yes (Basic Amines Present) Formulation Strategy 3: Formulation Approaches IsIonizable->Formulation  No (or pH/Salt  is insufficient) Salt_Form Strategy 2: Salt Formation pH_Adjust->Salt_Form  Insufficient or requires  a stable solid form Goal_Achieved1 Solubility Goal Achieved pH_Adjust->Goal_Achieved1  Sufficient for  in vitro use Goal_Achieved2 Solubility Goal Achieved Salt_Form->Goal_Achieved2 Salt_Form->Formulation  Insufficient for  in vivo use Cosolvents Co-solvents Formulation->Cosolvents Cyclodextrins Complexation (Cyclodextrins) Formulation->Cyclodextrins Advanced Advanced Formulations (Solid Dispersions, Lipids) Formulation->Advanced Goal_Achieved3 Solubility Goal Achieved Cosolvents->Goal_Achieved3 Cyclodextrins->Goal_Achieved3 Advanced->Goal_Achieved3

Caption: Decision workflow for selecting a solubility enhancement strategy.

Part 2: Troubleshooting Guide & Experimental Protocols

This section provides step-by-step methodologies for the primary solubility enhancement strategies.

Strategy 1: pH Adjustment & pH-Solubility Profiling

The solubility of a basic compound like 1-Ethyl-2-(piperidin-3-yl)piperidine is directly governed by the pH of the solution, as described by the Henderson-Hasselbalch equation. Below the pKa of the amine functional groups, the compound exists predominantly in its protonated, water-soluble cationic form.

G FreeBase Free Base (R₃N) (Poorly Soluble) Protonated Protonated Form (R₃NH⁺) (More Soluble) FreeBase->Protonated + H⁺ (Lower pH) Protonated->FreeBase - H⁺ (Higher pH)

Caption: pH-dependent equilibrium of a basic amine.

This protocol determines the equilibrium solubility of your compound across a range of pH values.

  • Materials:

    • 1-Ethyl-2-(piperidin-3-yl)piperidine powder

    • Series of aqueous buffers (e.g., 50 mM citrate, phosphate, borate) covering a pH range from 2 to 10.

    • Vials with screw caps

    • Shaking incubator or orbital shaker

    • Syringe filters (e.g., 0.22 µm PVDF)

    • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

  • Procedure:

    • Preparation: Prepare a set of buffers at various pH points (e.g., 2, 4, 5, 6, 7, 7.4, 8, 9, 10).

    • Incubation: Add an excess amount of the compound (enough that some solid remains undissolved) to a vial containing a known volume (e.g., 1 mL) of each buffer.

    • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[1]

    • Sampling & Analysis: After equilibration, let the vials stand to allow undissolved solids to settle. Carefully withdraw a sample from the supernatant and immediately filter it to remove any solids.

    • Quantification: Dilute the filtrate with a suitable solvent and analyze the concentration using a pre-validated analytical method.

    • Plotting: Plot the measured solubility (e.g., in µg/mL) on a logarithmic scale against the pH.

IssueProbable CauseRecommended Solution
Compound dissolves at low pH but precipitates when added to neutral cell culture media. The pH of the final solution is above the compound's pKa, causing conversion to the less soluble free base.1. Lower the final concentration: Ensure the final concentration is below the solubility limit at the media's pH. 2. Use an intermediate buffer: Prepare a concentrated stock in a low pH buffer, then perform a serial dilution in the final media. 3. Consider a formulation approach: If high concentrations are needed, pH adjustment alone is insufficient. Move to Strategy 2, 3, or 4.
Inconsistent solubility results. Equilibrium has not been reached, or the compound is degrading at certain pH values.1. Extend incubation time: Increase the shaking time to 72 hours and re-measure. 2. Check stability: Analyze the samples for the presence of degradation products using HPLC or LC-MS.
Strategy 2: Salt Formation

Converting the basic free form of the drug into a salt is a common and effective method to improve not only solubility but also dissolution rate and solid-state stability.[2][4] The selection of the counter-ion is critical and can significantly impact the final properties.[5]

  • Scientific Rationale: Salts of weak bases and strong acids (like HCl) readily dissociate in water, releasing the protonated, soluble form of the drug.[6][7] A key principle is the "pKa rule," which suggests a difference of at least 3 pKa units between the drug and the counter-ion is needed to form a stable salt.[2]

  • Materials:

    • 1-Ethyl-2-(piperidin-3-yl)piperidine (free base)

    • A selection of pharmaceutically acceptable acids (e.g., HCl, H₂SO₄, methanesulfonic acid, tartaric acid, citric acid)

    • Anhydrous organic solvents (e.g., isopropanol, acetone, ethyl acetate)

    • Stir plate and magnetic stir bars

  • Procedure:

    • Dissolve a known amount of the free base in a minimal volume of a suitable organic solvent.

    • In a separate vial, prepare a solution of the chosen acid (1.0 to 1.1 molar equivalents) in the same solvent.

    • Slowly add the acid solution to the stirring free base solution at room temperature.

    • Observe for precipitation. If no solid forms, try cooling the solution or adding a non-polar anti-solvent (e.g., heptane) dropwise.

    • Collect any resulting solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • Characterize the resulting salt (e.g., by melting point, DSC, XRD) and test its aqueous solubility using Protocol 1.

Salt FormCounter-ionPredicted Aqueous Solubility (pH 7.0)Key Considerations
Free Base-< 1 µg/mLStarting material
HydrochlorideHCl~5 mg/mLCommon, but can be hygroscopic. May show a common-ion effect in gastric fluid.[4]
MesylateCH₃SO₃H~15 mg/mLOften provides excellent solubility and good crystallinity.[5]
TartrateC₄H₆O₆~8 mg/mLDivalent acid, can form different salt stoichiometries.
Strategy 3: Co-solvent Systems

When pH adjustment is insufficient or undesirable, using a water-miscible organic solvent (co-solvent) can increase solubility.[8][9]

  • Scientific Rationale: Co-solvents like ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO) work by reducing the polarity of the aqueous environment.[10][] This less polar solvent system has a lower capacity to "squeeze out" the hydrophobic drug, thereby increasing its solubility.[]

  • Prepare several binary solvent systems (e.g., 10% DMSO/90% water, 20% PEG 400/80% buffer).

  • Using the shake-flask method described in Protocol 1, determine the equilibrium solubility of the compound in each co-solvent mixture.

  • Caution: Always consider the downstream application. High concentrations of organic solvents like DMSO can be toxic to cells in in vitro assays.[12]

Strategy 4: Complexation with Cyclodextrins

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, forming an inclusion complex with greatly enhanced aqueous solubility.[][14]

  • Scientific Rationale: The hydrophobic portion of the 1-Ethyl-2-(piperidin-3-yl)piperidine molecule can partition into the nonpolar cavity of the cyclodextrin, while the complex as a whole remains soluble due to the CD's hydrophilic outer surface.[] Modified CDs like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) offer even greater solubility and reduced toxicity.[][15][16]

This method determines the binding constant and stoichiometry of the drug-CD complex.[17]

  • Materials:

    • 1-Ethyl-2-(piperidin-3-yl)piperidine

    • Cyclodextrin (e.g., HP-β-CD)

    • Aqueous buffer of desired pH

  • Procedure:

    • Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0, 10, 20, 50, 100 mM).

    • Add an excess amount of the drug to each CD solution.

    • Equilibrate, sample, and quantify the drug concentration in the supernatant as described in Protocol 1.

    • Plotting: Plot the total drug concentration against the cyclodextrin concentration. The slope and intercept of the initial linear portion of the graph can be used to calculate the stability constant and complex stoichiometry.

References
  • Raghuram, M. (2025, December 3). Enhancing solubility with novel excipients. Manufacturing Chemist. [Link]

  • European Pharmaceutical Review. (2022, February 16). Novel excipients for solubility enhancement. [Link]

  • Drug Development & Delivery. (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. [Link]

  • Wikipedia. Cosolvent. [Link]

  • ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility?[Link]

  • Taylor & Francis. (2024, January 23). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. [Link]

  • BioPharma APAC. (2025, July 9). Unlocking Solubility as Lubrizol's Excipients Power the Next Generation of Drug Delivery. [Link]

  • ResearchGate. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations | Request PDF. [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation: Current Prospects. [Link]

  • ScienceDirect. Salt formation to improve drug solubility. [Link]

  • Dr.Oracle. (2025, February 28). What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formulation?[Link]

  • SpringerLink. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. [Link]

  • Molecules. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

  • PubMed. (2024, January 23). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. [Link]

  • International Journal of Applied Pharmaceutics. (2018, February 26). Enhancement of the Aqueous Solubility and Permeability of Poorly Water-Soluble Drugs: A Review. [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. [Link]

  • Journal of Applied Pharmaceutical Science. (2023, March 13). Solubility enhancement techniques: A comprehensive review. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2022, January 1). Solubility Enhancement of Drugs. [Link]

  • PMC. Drug Solubility: Importance and Enhancement Techniques. [Link]

  • Asian Journal of Pharmacy and Technology. Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. [Link]

  • CompoundingToday.com. pH Adjusting Database. [Link]

Sources

Technical Support Center: Troubleshooting HPLC Peak Tailing for 1-Ethyl-2-(piperidin-3-yl)piperidine

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting for a common issue encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 1-Ethyl-2-(piperidin-3-yl)piperidine: peak tailing. As a basic compound, 1-Ethyl-2-(piperidin-3-yl)piperidine is susceptible to secondary interactions with the stationary phase, leading to asymmetrical peaks that can compromise the accuracy and reliability of your results. This resource offers a structured, question-and-answer approach to diagnose and resolve this problem, ensuring robust and reproducible chromatographic performance.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My chromatogram for 1-Ethyl-2-(piperidin-3-yl)piperidine shows significant peak tailing. What are the primary causes?

A1: Peak tailing for basic compounds like 1-Ethyl-2-(piperidin-3-yl)piperidine in reversed-phase HPLC is most often caused by secondary interactions between the analyte and the stationary phase.[1][2] The primary culprits are:

  • Secondary Silanol Interactions: The most common cause is the interaction of the protonated basic analyte with ionized residual silanol groups (Si-O⁻) on the surface of silica-based stationary phases.[1][3][4][5] These acidic silanols can lead to a secondary, ion-exchange-like retention mechanism, which results in a tailing peak shape.[5][6]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of your analyte, a mixed population of ionized and non-ionized species can exist, leading to peak distortion.[7][8] For basic compounds, a mobile phase pH that is too high can also lead to the deprotonation of silanol groups, increasing the likelihood of secondary interactions.[9]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[10][11]

  • Extra-Column Volume: Excessive volume in tubing, fittings, or the detector flow cell can cause band broadening and peak tailing.[7][12] This is particularly noticeable for early-eluting peaks.[10]

  • Column Contamination or Degradation: Accumulation of strongly retained sample components or degradation of the stationary phase can create active sites that cause tailing.[3][10]

Systematic Troubleshooting Workflow

To effectively address peak tailing, a systematic approach is recommended. The following diagram outlines a logical troubleshooting workflow, starting from the most common and easily addressable issues.

Caption: A step-by-step workflow for troubleshooting HPLC peak tailing.

Q2: How does the mobile phase pH affect the peak shape of 1-Ethyl-2-(piperidin-3-yl)piperidine, and what is the optimal range?

A2: The mobile phase pH is a critical parameter for controlling the retention and peak shape of ionizable compounds.[8][13][14] For a basic compound like 1-Ethyl-2-(piperidin-3-yl)piperidine, the pH of the mobile phase dictates its ionization state and the charge of the silica surface.

  • At low pH (e.g., pH 2-3): The piperidine nitrogens will be protonated (positively charged). At the same time, the acidic silanol groups on the silica surface will be largely unionized (neutral), which significantly reduces the secondary ionic interactions that cause peak tailing.[4][9][15] Therefore, a low pH mobile phase is often the first and most effective strategy to try.

  • At mid-range pH (e.g., pH 4-7): In this range, the analyte is still protonated, but the silanol groups on the silica surface begin to deprotonate, becoming negatively charged. This creates a strong electrostatic attraction, leading to significant peak tailing.[5]

  • At high pH (e.g., pH > 8): The basic analyte will be in its neutral form, which can reduce interactions with the now fully deprotonated silanol surface. However, traditional silica-based columns are not stable at high pH and can dissolve.[9][16] If high pH is necessary, a hybrid or polymer-based column designed for high pH stability must be used.[16][17]

Mobile Phase pHAnalyte (Basic)Silanol Groups (Silica)Expected Peak Shape
2.0 - 3.0 Protonated (+) Neutral Symmetrical
4.0 - 7.0Protonated (+)Partially to Fully Ionized (-)Tailing
> 8.0 (with appropriate column)NeutralFully Ionized (-)Improved, but column stability is a concern

Protocol 1: Adjusting Mobile Phase pH

  • Preparation of Low pH Mobile Phase:

    • Prepare the aqueous portion of your mobile phase (e.g., water or a buffer) and add a small amount of a suitable acid. Commonly used acids that are also MS-compatible are formic acid (0.1%) or trifluoroacetic acid (TFA) (0.05-0.1%).[16]

    • Ensure the acid is added to both the aqueous and organic mobile phase components to maintain a consistent pH during the gradient.[16]

  • Equilibration:

    • Flush the HPLC system and column thoroughly with the new mobile phase for at least 10-15 column volumes to ensure full equilibration.

  • Analysis:

    • Inject your 1-Ethyl-2-(piperidin-3-yl)piperidine sample and observe the peak shape.

Q3: I've adjusted the pH, but I still see some tailing. What role does the column chemistry play, and what are my options?

A3: If pH adjustment alone is insufficient, the column's stationary phase chemistry is the next critical factor to consider. Not all C18 columns are the same, and their suitability for analyzing basic compounds varies significantly.

  • End-capping: Standard C18 columns have unreacted silanol groups. High-quality, modern columns undergo an "end-capping" process where these residual silanols are reacted with a small silylating agent to make them inert.[4][18][19] Using a well-end-capped column is crucial for minimizing peak tailing with basic compounds.[4][20]

  • Base-Deactivated Silica (BDS): These columns are specifically designed for the analysis of basic compounds. The silica is treated to reduce the acidity and number of surface silanols before the C18 groups are bonded.[4][21]

  • Polar-Embedded Phases: These columns have a polar group (e.g., amide or carbamate) embedded within the C18 chain.[17][21] This polar group can shield the residual silanols, improving peak shape for basic analytes.[17][21]

  • Hybrid Silica Technology: These columns are made from a hybrid of silica and organic polymer. They offer a wider usable pH range (often 1-12) and have fewer and less acidic silanol groups, making them excellent for analyzing basic compounds at both low and high pH.[1][16]

Caption: Impact of column chemistry on peak shape for basic analytes.

Q4: Can my injection technique or sample preparation contribute to peak tailing?

A4: Yes, several factors related to the sample and its introduction into the system can cause or exacerbate peak tailing.

  • Column Overload: Injecting too high a concentration or volume of your analyte can lead to peak distortion.[10][11] If you suspect this, try diluting your sample by a factor of 5 or 10, or reducing the injection volume.[11][20]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than the initial mobile phase, it can cause peak distortion, including tailing or fronting.[11][22] Ideally, the sample should be dissolved in the initial mobile phase or a weaker solvent.[20]

Q5: I have optimized my mobile phase and am using a suitable column, but still observe tailing. What other system or hardware issues should I investigate?

A5: If the chemistry of the separation is optimized, the issue may lie with the HPLC system hardware.

  • Extra-Column Volume (Dead Volume): This refers to any volume the sample passes through outside of the column itself, such as in the injector, tubing, and detector flow cell.[12] Excessive dead volume can cause band broadening and peak tailing.[10] Ensure you are using tubing with a narrow internal diameter (e.g., 0.005 inches) and that all fittings are properly connected to minimize dead volume.[7]

  • Column Void or Contamination: A void at the head of the column or a blocked inlet frit can disrupt the sample band and cause tailing.[2][3] This can sometimes be addressed by back-flushing the column (if the manufacturer allows) or replacing the column. Using a guard column can help protect the analytical column from contamination.[3][10] If a guard column is in use, replacing it is a quick way to check if it's the source of the problem.[10]

Advanced Strategies

Q6: Are there any mobile phase additives that can help reduce peak tailing?

A6: Yes, in addition to acids for pH control, other mobile phase additives can be used to improve peak shape for basic compounds.

  • Competing Bases (Silanol Suppressors): A small concentration of a competing base, such as triethylamine (TEA), can be added to the mobile phase.[12][15] The TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte.[15] However, TEA can be difficult to remove from the HPLC system and may suppress MS ionization.[20]

  • Ion-Pairing Agents: For challenging separations, ion-pairing agents can be employed. These are molecules with a charged head group and a hydrophobic tail.[23][24] For a positively charged basic analyte, an anionic ion-pairing agent (e.g., an alkyl sulfonate) is added to the mobile phase.[25] The agent forms a neutral ion-pair with the analyte, which then interacts with the C18 stationary phase via a standard reversed-phase mechanism, improving peak shape and retention.[24][26][27]

Protocol 2: Using an Ion-Pairing Agent

  • Select an Ion-Pairing Reagent: For your basic analyte, choose an anionic reagent like sodium 1-heptanesulfonate.[26]

  • Mobile Phase Preparation:

    • Dissolve the ion-pairing reagent in the aqueous portion of the mobile phase at a concentration typically between 5-20 mM.

    • Adjust the pH of the mobile phase to ensure both the analyte and the ion-pairing agent are ionized.

  • Column Equilibration:

    • It is crucial to dedicate a column to ion-pairing applications, as the reagents can be difficult to completely wash out.

    • Equilibrate the column with the ion-pairing mobile phase for an extended period (30-60 minutes or more) until a stable baseline is achieved.

  • Analysis:

    • Inject the sample. Retention times will likely increase significantly, and the elution order may change.

References

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corpor
  • How to Reduce Peak Tailing in HPLC? - Phenomenex. (URL: )
  • LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com. (URL: [Link])

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chrom
  • [12]Troubleshooting HPLC- Tailing Peaks - Restek Resource Hub. (URL: [Link])

  • How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? - WKB92122 - Waters Knowledge Base. (URL: [Link])

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. (URL: [Link])

  • How to avoid the tailing problem of basic compounds in HPLC analysis? (URL: [Link])

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (URL: [Link])

  • HPLC Column Selection: Core to Method Development (Part I) - Welch Materials. (URL: [Link])

  • The Theory of HPLC Column Chemistry. (URL: )
  • How can I prevent peak tailing in HPLC? - ResearchGate. (URL: [Link])

  • Ion-Pair Reagents for HPLC. (URL: [Link])

  • Ion Pairing Reagents and Buffers - Obrnuta faza. (URL: [Link])

  • HPLC Troubleshooting Guide. (URL: [Link])

  • HPLC Troubleshooting - Tailing Peaks - Shimadzu UK Limited - Zendesk. (URL: [Link])

  • Peak Tailing in HPLC - Element Lab Solutions. (URL: [Link])

  • Tips and Tricks of HPLC System Troubleshooting - Agilent. (URL: [Link])

  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (URL: [Link])

  • HPLC Column Selection Guide - Link Lab. (URL: [Link])

  • What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub. (URL: [Link])

  • Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology | MICROSOLV. (URL: [Link])

  • How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine - Tips & Suggestions - MicroSolv Technology Corporation. (URL: [Link])

  • Why it matters and how to get good peak shape. (URL: [Link])

  • Ion pairing reagents - Fine & Specialty Chemicals Manufacturer. (URL: [Link])

  • Effect of pH on LC-MS Analysis of Amines - Waters Corporation. (URL: [Link])

  • Effects of Buffer Capacity in Reversed-Phase Liquid Chromatography, Part I: Relationship Between the Sample- and Mobile-Phase Buffers | LCGC International. (URL: [Link])

  • HPLC Columns & LC Columns | Types, How to Choose, Compare - GL Sciences. (URL: [Link])

  • HPLC Column Selection Guide - SCION Instruments. (URL: [Link])

  • Buffer & Eluent Preparation in HPLC – Best Practices - KNAUER. (URL: [Link])

  • Effect of Buffer Concentration on Retention of Charged Analytes - SIELC Technologies. (URL: [Link])

  • The Importance of Mobile Phase pH in Chromatographic Separations. (URL: [Link])

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News - alwsci. (URL: [Link])

  • Exploring the Role of pH in HPLC Separation - Moravek. (URL: [Link])

  • The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. (URL: [Link])

  • Buffers and Eluent Additives for HPLC Method Development - Element Lab Solutions. (URL: [Link])

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (URL: [Link])

  • Pharmacological properties of natural piperidine derivatives. - ResearchGate. (URL: [Link])

Sources

Technical Support Center: Optimizing Flash Chromatography Purification of 1-Ethyl-2-(piperidin-3-yl)piperidine

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the flash chromatography purification of 1-Ethyl-2-(piperidin-3-yl)piperidine. As a basic, bicyclic amine, this compound presents unique challenges that require a nuanced approach to achieve high purity and yield. This guide offers a structured, question-and-answer format to directly address common issues, underpinned by scientific principles and field-proven expertise.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the purification of 1-Ethyl-2-(piperidin-3-yl)piperidine, providing a foundational understanding for successful chromatography.

Q1: What are the key chemical properties of 1-Ethyl-2-(piperidin-3-yl)piperidine that influence its chromatographic behavior?

A1: Understanding the physicochemical properties of 1-Ethyl-2-(piperidin-3-yl)piperidine is crucial for developing an effective purification strategy. As a tertiary amine, its basicity is a primary factor. The two piperidine rings create a bulky, aliphatic structure. The pKa of similar piperidine derivatives is typically in the range of 9-11, indicating it will be protonated in acidic to neutral conditions.[1] This basicity leads to strong interactions with the acidic silanol groups on standard silica gel, which can cause significant peak tailing and poor separation.[2]

Q2: Why is standard silica gel chromatography often challenging for purifying 1-Ethyl-2-(piperidin-3-yl)piperidine?

A2: Standard silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface.[3] Basic compounds like 1-Ethyl-2-(piperidin-3-yl)piperidine, which possess lone pairs of electrons on their nitrogen atoms, can interact strongly with these acidic sites via hydrogen bonding and acid-base interactions.[2] This strong interaction leads to several common problems:

  • Peak Tailing: The compound does not elute symmetrically from the column, resulting in broad, tailing peaks that can co-elute with impurities.[4]

  • Irreversible Adsorption: In some cases, the compound can bind so strongly to the silica that it does not elute at all, leading to low recovery.[4]

  • On-Column Degradation: The acidic nature of silica can sometimes cause degradation of sensitive compounds.

Q3: What are the initial steps for developing a flash chromatography method for this compound?

A3: A systematic approach to method development is key.

  • Thin-Layer Chromatography (TLC): TLC is an invaluable tool for quickly screening different solvent systems (mobile phases) and stationary phases.[5] It provides a good prediction of the compound's behavior on a flash column.

  • Scouting Gradients: Modern automated flash chromatography systems allow for rapid "scouting" gradients to be run on small, disposable columns.[6] This can quickly identify a suitable solvent system and gradient profile.

  • Stationary Phase Selection: Based on the compound's basicity, consider alternatives to standard silica gel from the outset. Amine-functionalized silica or alumina are often better choices.[7]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification of 1-Ethyl-2-(piperidin-3-yl)piperidine.

Problem 1: Severe Peak Tailing on a Standard Silica Gel Column
Q: I'm observing significant peak tailing for my compound on a silica gel column, even with a strong mobile phase. What's happening and how can I fix it?

A: This is a classic issue when purifying basic amines on silica. The tailing is caused by the strong interaction between the basic nitrogen atoms of your compound and the acidic silanol groups on the silica surface.[8]

Solutions:

  • Mobile Phase Modification with a Basic Additive: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase.[8][9] This additive will "compete" with your compound for the active silanol sites, effectively neutralizing the surface and allowing your compound to elute more symmetrically.[8]

    ModifierTypical ConcentrationNotes
    Triethylamine (TEA) 0.1 - 2% (v/v)A volatile and commonly used additive.[10] It is effective at masking silanol groups.[11][12]
    Ammonia (in Methanol) 0.5 - 2% of a 2M solutionVery effective, especially for more polar amines.[8] The ammonia strongly interacts with the silica surface.[13]
    Pyridine 0.1 - 1% (v/v)Less common due to its odor and higher boiling point, but can be effective.[8]
  • Experimental Protocol: Preparing a TEA-Modified Mobile Phase

    • Prepare your desired mobile phase (e.g., 90:10 Dichloromethane/Methanol).

    • In a fume hood, add triethylamine to a final concentration of 1% (v/v). For 500 mL of mobile phase, add 5 mL of TEA.

    • Thoroughly mix the solution.

    • Equilibrate your silica gel column with at least 3-5 column volumes of this modified mobile phase before loading your sample.

Problem 2: Poor Separation from Closely Eluting Impurities
Q: My compound is co-eluting with an impurity. How can I improve the resolution?

A: Improving resolution requires optimizing the selectivity of your chromatographic system.

Solutions:

  • Change the Stationary Phase: If mobile phase modifications are insufficient, changing the stationary phase can provide a different selectivity.[14]

    • Amine-Functionalized Silica: This is an excellent choice for basic compounds.[3][7] The amine groups on the silica surface create a more basic environment, repelling the basic analyte and minimizing interactions with residual silanols.[4] This often leads to sharper peaks and better separation without the need for mobile phase additives.[15]

    • Alumina (Basic or Neutral): Alumina is another alternative to silica. Basic alumina can be particularly effective for purifying amines.

    • Reversed-Phase Chromatography (C18): If your compound and impurities have different hydrophobicities, reversed-phase flash chromatography can be a powerful tool.[2] For basic compounds, it's often necessary to use a mobile phase with a high pH to ensure the compound is in its neutral, free-base form, which increases retention.[2]

  • Optimize the Mobile Phase:

    • Solvent Selectivity: Try different solvent combinations. For normal phase, common solvent systems include dichloromethane/methanol, ethyl acetate/hexanes, and chloroform/methanol. Small additions of a third solvent, like isopropanol, can sometimes improve selectivity.

    • Gradient Optimization: A shallower gradient around the elution point of your compound can improve separation.[5]

Workflow for Improving Resolution

G start Poor Resolution Observed mobile_phase Optimize Mobile Phase Gradient start->mobile_phase change_solvents Try Different Solvent System mobile_phase->change_solvents If still poor change_stationary Change Stationary Phase change_solvents->change_stationary If still poor amine_silica Use Amine-Functionalized Silica change_stationary->amine_silica alumina Use Alumina (Basic/Neutral) change_stationary->alumina reversed_phase Try Reversed-Phase (C18) change_stationary->reversed_phase success Resolution Achieved amine_silica->success alumina->success reversed_phase->success

Sources

Preventing degradation of 1-Ethyl-2-(piperidin-3-yl)piperidine during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Ensuring Chemical Integrity During Long-Term Storage

Welcome to the technical support center for 1-Ethyl-2-(piperidin-3-yl)piperidine. This guide is designed for researchers, scientists, and drug development professionals who handle this compound. Maintaining the stability and purity of your research materials is paramount for reproducible and reliable experimental outcomes. This document provides in-depth technical guidance, troubleshooting advice, and validated protocols to prevent the degradation of 1-Ethyl-2-(piperidin-3-yl)piperidine during long-term storage.

Section 1: Understanding the Stability Profile of 1-Ethyl-2-(piperidin-3-yl)piperidine

1-Ethyl-2-(piperidin-3-yl)piperidine possesses a chemical structure with inherent vulnerabilities. The molecule consists of two saturated piperidine rings. One piperidine contains a secondary amine (N-H), while the other contains a tertiary amine (N-Ethyl). This structure dictates its reactivity and potential degradation pathways.

The core susceptibility arises from the lone pair of electrons on the nitrogen atoms, which makes the molecule basic and nucleophilic.[1] These sites are prone to several degradation mechanisms:

  • Oxidation: The nitrogen atoms, particularly the tertiary amine, and the adjacent carbon-hydrogen bonds are susceptible to oxidation.[1] Atmospheric oxygen or trace oxidizing agents can lead to the formation of N-oxides and other degradation products. Studies on piperidine itself show that H-abstraction can occur at the nitrogen (N1) and adjacent carbons (C2), initiating degradation cascades.[2][3]

  • Reaction with Carbon Dioxide: As a basic amine, it can react with atmospheric carbon dioxide (CO2) to form carbamate salts. This is a common issue for many amines and can alter the compound's properties and effective concentration.[4]

  • Thermal Stress: While piperidine is relatively stable at room temperature, elevated temperatures can promote decomposition.[1] For complex derivatives, this risk is heightened, potentially leading to ring cleavage or other structural changes.

  • Acid/Base Instability: The basic nature of the piperidine nitrogens means the compound will readily react with acids to form salts.[1] While salt formation can sometimes enhance stability, storage in acidic or basic solutions without proper buffering can catalyze hydrolysis or other reactions.

Below is a diagram illustrating the key reactive sites on the molecule that are relevant to its long-term stability.

cluster_molecule 1-Ethyl-2-(piperidin-3-yl)piperidine mol N_tertiary Tertiary Amine (Oxidation, CO₂ Reactivity) N_tertiary->mol N_secondary Secondary Amine (Oxidation, Acylation) N_secondary->mol Alpha_C α-Carbons (Oxidative H-Abstraction) Alpha_C->mol

Caption: Key reactive sites on 1-Ethyl-2-(piperidin-3-yl)piperidine.

Section 2: FAQs on Long-Term Storage

This section addresses common questions regarding the proper storage and handling of 1-Ethyl-2-(piperidin-3-yl)piperidine to ensure its long-term stability.

Q1: What are the ideal storage conditions (temperature, atmosphere, container) for this compound?

A1: The optimal storage conditions aim to mitigate the risks of oxidation, thermal decomposition, and reaction with atmospheric components.

ParameterRecommendationRationale
Temperature -20°C to -80°C Low temperatures significantly slow down the rate of all chemical degradation reactions.[5][6] For long-term storage (>6 months), -80°C is preferable.
Atmosphere Inert Gas (Argon or Nitrogen) Displacing air with an inert gas prevents oxidation of the amine groups and reaction with atmospheric CO2.[4]
Container Amber Glass Vial with PTFE-lined Cap Amber glass protects the compound from potential light-induced degradation.[7] A Polytetrafluoroethylene (PTFE)-lined cap provides an excellent seal and chemical resistance.
Form Solid (Free Base or Salt) Storing the compound as a dry solid is preferable to storage in solution, as solvents can introduce impurities or participate in degradation reactions over time.

Q2: Should I store the compound as the free base or as a salt (e.g., hydrochloride)?

A2: Storing the compound as a crystalline salt (e.g., HCl salt) is often preferable. Salts are generally more chemically stable, less volatile, and less hygroscopic than their corresponding free bases. The protonated nitrogen in the salt form is significantly less susceptible to oxidation.

Q3: What are the primary signs of degradation to look for?

A3: Visual inspection can provide early warnings of potential degradation.

  • Color Change: The pure compound should be off-white to pale yellow. The development of a distinct yellow or brown color is a strong indicator of oxidative degradation.

  • Change in Physical State: Clumping, melting, or the appearance of an oily film on the solid can indicate the absorption of water or the formation of impurities.

  • Insolubility: If a previously soluble batch of the compound becomes difficult to dissolve in your standard solvent, it may suggest the formation of insoluble polymeric byproducts.

Q4: How long can I expect the compound to remain stable under ideal conditions?

A4: When stored as a dry solid at -20°C or below under an inert atmosphere, 1-Ethyl-2-(piperidin-3-yl)piperidine should remain stable for several years. However, it is best practice to re-analyze the purity of the compound after 1-2 years of storage or before its use in critical, long-term experiments.

Q5: Is it safe to store stock solutions of the compound? If so, how?

A5: While storing as a solid is ideal, daily experimental use often requires stock solutions. For short-term storage (1-4 weeks), prepare solutions in a high-purity, anhydrous, aprotic solvent like DMSO or DMF. Store these solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Repeatedly opening a stock solution container introduces atmospheric oxygen and moisture, accelerating degradation.

Section 3: Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to the potential degradation of your compound.

Observed Problem Potential Cause(s) Recommended Actions & Explanation
Inconsistent Experimental Results Compound Degradation: The active concentration of your compound may have decreased, or degradants may be causing off-target effects.1. Purity Re-analysis: Perform an HPLC or LC-MS analysis on your stored sample and compare it to the original Certificate of Analysis (CoA) or a new, trusted standard. 2. Use a Fresh Aliquot: If you have been using a stock solution, discard it and prepare a fresh one from the solid material. 3. Review Storage: Confirm that your storage conditions align with the ideal recommendations (see FAQ Q1).
Sample Has Turned Yellow/Brown Oxidation: This is the most common cause of color change in amines. Exposure to air (oxygen) over time, especially if not stored under inert gas, leads to the formation of colored chromophores.1. Do Not Use for Critical Assays: The sample is likely impure. 2. Characterize Degradants: Use LC-MS to identify the mass of the impurities, which may correspond to N-oxides (+16 Da) or other oxidative products.[2][3] 3. Procure New Material: For reliable results, it is best to obtain a fresh batch of the compound.
Precipitate in a Stored Solution 1. Poor Solubility: The compound may have crashed out of solution due to temperature changes. 2. Degradation: Formation of an insoluble degradant. 3. Carbamate Formation: Reaction with atmospheric CO2 can form a less soluble carbamate salt.1. Warm and Vortex: Gently warm the solution to room temperature and vortex to see if the precipitate redissolves. If it does, it was likely a solubility issue. 2. Centrifuge and Analyze: If the precipitate remains, centrifuge the vial, and carefully analyze the supernatant by HPLC to check the purity of the soluble portion. The presence of new peaks indicates degradation.
Section 4: Analytical Protocols for Quality Control

To ensure the integrity of your compound, periodic quality control is essential. Below are standard protocols for assessing purity and identifying potential degradants.

Protocol 1: Purity Assessment by Reverse-Phase HPLC-UV

This method is suitable for routine purity checks.

Methodology:

  • Standard/Sample Preparation:

    • Accurately prepare a 1 mg/mL stock solution of your compound in a 50:50 mixture of acetonitrile and water.

    • Dilute this stock to a working concentration of approximately 50-100 µg/mL using the same diluent.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
UV Detection 220 nm
Injection Volume 10 µL
  • Analysis:

    • Inject the sample and integrate the peak areas.

    • Purity (%) is calculated as (Area of Main Peak / Total Area of All Peaks) * 100.

    • Compare the chromatogram to a reference standard or the original CoA. The appearance of new peaks >0.1% area suggests degradation.

Protocol 2: Identification of Degradants by LC-MS

This powerful technique helps identify the molecular weights of impurities, providing clues to the degradation pathway.[8][9]

Methodology:

  • Sample Preparation: Prepare the sample as described in Protocol 1.

  • LC-MS Conditions:

    • Use the same HPLC conditions as in Protocol 1 to ensure separation.

    • Divert the flow post-column to a mass spectrometer.

    • Ionization Mode: Electrospray Ionization, Positive (ESI+). This is ideal for basic compounds like piperidines.

    • Scan Range: 100 - 1000 m/z.

  • Data Analysis:

    • Examine the mass spectra of any impurity peaks.

    • Look for masses corresponding to expected degradants:

      • Parent + 16 Da: Mono-oxidation (N-oxide).

      • Parent + 32 Da: Di-oxidation.

      • Parent - 28 Da: N-de-ethylation (loss of C2H4).

      • Parent + 44 Da: Carbamate formation (reaction with CO2).

Section 5: Visualizing Degradation & Stability Workflows
Potential Degradation Pathways

The following diagram illustrates the most probable degradation pathways for 1-Ethyl-2-(piperidin-3-yl)piperidine based on the known chemistry of piperidine derivatives.[2][3]

G Parent 1-Ethyl-2-(piperidin-3-yl)piperidine N_Oxide N-Oxide Formation (+16 Da) Parent->N_Oxide O₂ Dealkylation N-De-ethylation (-28 Da) Parent->Dealkylation Oxidative RingOpening Ring-Opened Products Parent->RingOpening Heat/Oxidation Carbamate Carbamate Adduct (+44 Da) Parent->Carbamate CO₂ Oxidation Oxidizing Conditions (Air, Peroxides) Oxidation->N_Oxide Oxidation->Dealkylation CO2 Atmospheric CO₂ CO2->Carbamate Heat Thermal Stress Heat->RingOpening

Caption: Potential degradation pathways for 1-Ethyl-2-(piperidin-3-yl)piperidine.

Experimental Workflow for Stability Assessment

This workflow provides a logical sequence of steps for handling and maintaining the compound to ensure its long-term integrity.

G Start Receive Compound CheckCoA Review Certificate of Analysis (CoA) - Purity >98%? - Appearance matches? Start->CheckCoA Decision1 CoA OK? CheckCoA->Decision1 ContactSupplier Contact Supplier/ Perform QC Decision1->ContactSupplier No Store Aliquot and Store Solid Decision1->Store Yes StoreDetails Conditions: - -20°C to -80°C - Amber Vials - Inert Gas (Ar/N₂) Store->StoreDetails Usage Prepare Fresh Stock Solution for Experiments Store->Usage PeriodicQC Periodic Quality Control (Every 12-24 months or if issues arise) Usage->PeriodicQC Analyze Analyze by HPLC/LC-MS (Protocol 1 & 2) PeriodicQC->Analyze Decision2 Purity OK? Analyze->Decision2 Continue Continue Use Decision2->Continue Yes Discard Discard and Procure New Batch Decision2->Discard No

Caption: Workflow for handling and stability assessment.

References
  • Biosynce. (2025, August 25). What is the stability of piperidine? - Blog.
  • da Silva, A. B., et al. (2025, December 8). Influence of piperidine ring on stability and reactivity of piperine.
  • BenchChem. (2025).
  • Soek, R. N., et al. Reaction pathways for degradation of 1 by piperidine in all ionic liquids, DMSO and MeCN.
  • Juscamayta, C., et al. (2024, January 23).
  • RSC Publishing. (n.d.). Analytical Methods.
  • Engst, W., et al. (2007, November 15). Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential. PubMed.
  • Rissanen, M. P., et al. (2024, April 9). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A.
  • Rissanen, M. P., et al. (2024, March 29). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions.
  • New Jersey Department of Health. (n.d.). Hazard Summary: 1-ETHYL PIPERIDINE. NJ.gov.
  • Calafat, A. M., et al. (2023, February 25).

Sources

Technical Support Center: LC-MS Analysis of 1-Ethyl-2-(piperidin-3-yl)piperidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the liquid chromatography-mass spectrometry (LC-MS) analysis of 1-Ethyl-2-(piperidin-3-yl)piperidine .

As a highly polar, basic diamine (MW ~196.3 g/mol , [M+H]+ ~197.3 m/z), this compound presents unique analytical challenges. Its dual basic nitrogen centers make it highly prone to secondary interactions with column silanols and metal surfaces, leading to severe peak tailing and carryover[1],[2]. Furthermore, because its target mass falls in the low m/z range (< 200), its detection is highly susceptible to chemical background noise from solvent clusters, plasticizers, and mobile phase impurities[3],[4].

This guide provides field-proven, self-validating troubleshooting protocols and methodologies to isolate and eliminate background noise and signal interference in your assays.

Part 1: Root Cause Analysis

Before altering your instrument parameters, it is critical to understand the causality of background noise. The logic tree below maps the three primary sources of baseline interference for basic amines and their corresponding corrective actions.

LCMS_Troubleshooting Root High Background Noise in 1-Ethyl-2-(piperidin-3-yl)piperidine Analysis Cat1 Mobile Phase & Chemical Noise Root->Cat1 Cat2 System Carryover & Adsorption Root->Cat2 Cat3 Ion Source Contamination Root->Cat3 Prob1 Solvent Clusters & Impurities (m/z < 200 interference) Cat1->Prob1 Prob2 Analyte Adsorption to Stainless Steel & Silanols Cat2->Prob2 Prob3 Dirty ESI Capillary & Poor Desolvation Cat3->Prob3 Sol1 Use LC-MS Grade Reagents & Optimize Cone Gas Prob1->Sol1 Sol2 Implement Multi-Solvent Internal Rinse & High pH Prob2->Sol2 Sol3 Overnight 'Steam Cleaning' & Temp Optimization Prob3->Sol3

Fig 1. Causal logic and troubleshooting workflow for basic amine LC-MS background noise.

Part 2: Step-by-Step Troubleshooting Methodologies

Protocol 1: System Decontamination ("Steam Cleaning")

If your baseline noise is consistently high across the entire gradient (e.g., > 200,000 counts in the Total Ion Chromatogram), the ion source is likely contaminated with built-up matrix or solvent impurities[5],[6].

Mechanism: High-temperature gas combined with a highly aqueous flow actively bakes out and desorbs residual contaminants from the electrospray ionization (ESI) capillary and spray chamber. Self-Validation: Run a zero-volume injection (blank) before and after this protocol. A successful clean will yield a flat, low-intensity baseline.

  • Remove the Analytical Column: Replace the column with a zero-dead-volume union to prevent stripping the stationary phase.

  • Set LC Parameters: Set the flow rate to 0.5 mL/min using 50:50 LC-MS grade Water:Methanol.

  • Set MS Parameters (ESI):

    • Nebulizer Pressure: 60 psi

    • Drying Gas Flow: 13 L/min

    • Drying Gas Temperature: 350 °C (Increase to 400 °C if using APCI)[5].

  • Divert Valve: Ensure the MS stream selection valve is directed into the MS source.

  • Execution: Allow the system to run in this state overnight (minimum 8 hours).

  • Equilibration: The following morning, restore normal analytical conditions and allow the quadrupole temperature to equilibrate before tuning the mass axis[5].

Protocol 2: Mitigating Carryover (The "Ghost Peak" Problem)

Basic amines like 1-Ethyl-2-(piperidin-3-yl)piperidine readily coordinate with metal oxides in stainless steel (SUS) tubing and autosampler needles, presenting as elevated background noise or "ghost peaks" in subsequent runs[1],[7].

Mechanism: A multi-solvent wash disrupts both hydrophobic interactions and ionic coordination, ensuring the analyte is fully flushed from the injection port and needle inner/outer surfaces[1].

  • Configure Internal Rinse Mode: Ensure your autosampler is set to rinse both the inner and outer surfaces of the needle, as well as the injection port[1].

  • Prepare Wash Solvents: (See Table 2 below for specific compositions).

  • Execute Wash Sequence:

    • Step 1: Flush with an acidic aqueous solvent to protonate the amine and dissolve it.

    • Step 2: Flush with a strong organic solvent to remove hydrophobic matrix components.

    • Step 3: Flush with a basic organic solvent to break secondary interactions with metal surfaces.

  • Validation: Inject a high-concentration standard (e.g., upper limit of quantitation), followed immediately by three consecutive blank injections. Carryover should drop below 0.1% by the first blank[7].

Protocol 3: Optimizing Source Parameters to Reduce Chemical Noise

For a low-mass analyte (~197 m/z), solvent clusters (e.g., water/methanol adducts) severely elevate background noise[8],[4].

Mechanism: Increasing the cone gas flow acts as a physical barrier, breaking up non-covalent solvent clusters before they enter the high-vacuum region of the mass spectrometer, thereby improving the Signal-to-Noise (S/N) ratio[3].

  • Infuse Analyte: Infuse a 100 ng/mL solution of 1-Ethyl-2-(piperidin-3-yl)piperidine at 10 µL/min directly into the MS.

  • Monitor Transitions: Monitor the [M+H]+ precursor (197.3 m/z) and your primary product ion.

  • Titrate Cone Gas: Gradually increase the cone gas flow from 150 L/hr up to 500 L/hr[3].

  • Evaluate S/N: Observe the baseline noise. Select the cone gas flow rate that yields the lowest background noise without significantly diminishing the absolute intensity of the analyte signal[3].

Part 3: Quantitative Data Summaries

Table 1: Impact of Mobile Phase Additives on Basic Amine LC-MS Performance

Improper use of mobile phase additives leads to increased background noise and signal suppression[9].

AdditiveChromatographic EffectMS Background/Sensitivity EffectRecommendation for Basic Amines
0.1% Formic Acid Good (mild silanol suppression)Low background, promotes[M+H]+ formationRecommended for low pH methods[6].
0.1% TFA Excellent (sharp peaks)Severe ion suppression, high persistent backgroundAvoid in LC-MS.
5 mM Ammonium Bicarbonate (pH 9.5) Excellent (keeps amine neutral, reduces tailing)Low background, excellent ionization efficiencyHighly Recommended for hybrid C18 columns[2].
Table 2: Autosampler Wash Protocol for 1-Ethyl-2-(piperidin-3-yl)piperidine

To prevent carryover of sticky diamines, utilize a multi-solvent approach[1].

Wash StepCompositionPurpose
Wash 1 (Aqueous/Acidic) 5% Methanol, 0.1% Formic Acid in WaterProtonates the basic nitrogens, making the compound highly water-soluble for initial flushing.
Wash 2 (Organic) 100% Acetonitrile or IsopropanolFlushes hydrophobic contaminants and lipids from the needle and port.
Wash 3 (Basic) 50% Methanol, 0.1% Ammonium HydroxideBreaks stubborn secondary electrostatic interactions between the amine and metal/silica surfaces.

Part 4: Frequently Asked Questions (FAQs)

Q1: Why is my baseline constantly high at m/z 100-300, obscuring my analyte? A: 1-Ethyl-2-(piperidin-3-yl)piperidine is a low molecular weight compound. The low mass range is inherently susceptible to chemical noise from solvent clusters (e.g., water and sodium clusters in ESI+) and ubiquitous environmental contaminants like plasticizers (phthalates)[8],[4]. Ensure you are using exclusively LC-MS hypergrade solvents and optimize your cone gas flow to decluster these interferences[3],.

Q2: I am seeing severe peak tailing and a rising baseline as my gradient progresses. How do I fix this? A: Peak tailing for basic diamines is typically caused by secondary interactions with unreacted silanols on the silica column. If you are using a standard C18 column at low pH, the protonated amine will strongly interact with these sites. Switch to a high pH mobile phase (e.g., pH 9.5 with ammonium bicarbonate) using a pH-stable hybrid column (like XTerra or BEH). This keeps the amine in a less protonated state, drastically improving peak shape and reducing background bleed[2].

Q3: Can I use Trifluoroacetic acid (TFA) in my mobile phase to improve the peak shape of this diamine? A: No. While TFA is an excellent ion-pairing agent for HPLC-UV, it is detrimental to LC-MS. TFA causes severe ion suppression in the ESI source by preventing the analyte from transitioning into the gas phase. Furthermore, TFA strongly coats the internal components of the MS, leading to persistent, long-term background noise that is very difficult to remove[9],[10]. Stick to formic acid or volatile ammonium salts.

Q4: How can I differentiate between column bleed, carryover, and mobile phase contamination? A: Run a zero-volume injection (a true blank with no needle injection).

  • If the noise is constant across the entire gradient, it is mobile phase contamination [6].

  • If you see discrete peaks at the exact retention time of 1-Ethyl-2-(piperidin-3-yl)piperidine, it is carryover from the autosampler or column frits[7].

  • If the baseline rises proportionally as the organic solvent composition increases, it is likely column bleed or impurities in your organic solvent[10].

Part 5: References

1.[9] LCMS Troubleshooting: 14 Best Practices for Laboratories - ZefSci - 2.[5] Tips to Improve Signal-to-Noise Checkout - Agilent - 3.[6] How to reduce high background noise in an LC MS/MS experiment? - ECHEMI - 4.[3] Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions - Waters Corporation - 5.[8] Background noise in UPLC-MS/MS experience? - Nitrosamines Exchange - 6. How to Maximize Sensitivity in LC-MS - Sigma-Aldrich - 7.[4] Characterization of Typical Chemical Background Interferences in API LC/MS - PubMed - 8.[1] Minimization of carry-over for LC/MS analysis by autosampler with unique rinse function - Shimadzu (LCMS.cz) - 9.[2] Effect of pH on LC-MS Analysis of Amines - Waters Corporation - 10.[10] Contaminants Everywhere! Tips and Tricks for Reducing Background Signals - LCGC - 11.[7] Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules - PMC -

Sources

Technical Support Center: Overcoming Low Bioavailability of 1-Ethyl-2-(piperidin-3-yl)piperidine in Animal Models

Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the in vivo performance of 1-Ethyl-2-(piperidin-3-yl)piperidine. This document provides a structured approach to diagnosing and overcoming low oral bioavailability in preclinical animal models through a series of frequently asked questions, troubleshooting guides, and detailed experimental protocols.

Part 1: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the preclinical development of piperidine-containing compounds like 1-Ethyl-2-(piperidin-3-yl)piperidine.

Q1: My lead compound, 1-Ethyl-2-(piperidin-3-yl)piperidine, shows excellent in vitro potency but very low oral bioavailability (<5%) in rats. What are the primary suspects?

A1: Low oral bioavailability for a piperidine derivative typically stems from three main challenges: poor aqueous solubility, low intestinal permeability, or extensive first-pass metabolism.[1] The piperidine scaffold, while a valuable pharmacophore, can present physicochemical and metabolic liabilities.[2][3][4]

  • Poor Aqueous Solubility: As a lipophilic and often basic structure, 1-Ethyl-2-(piperidin-3-yl)piperidine may not adequately dissolve in the aqueous environment of the gastrointestinal (GI) tract, which is a critical prerequisite for absorption.[1][5]

  • Low Intestinal Permeability: Even if dissolved, the compound might not efficiently cross the intestinal epithelium to enter the bloodstream. This can be due to suboptimal physicochemical properties (e.g., high polarity, large size) or because it is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of intestinal cells.[1]

  • Extensive First-Pass Metabolism: The compound, after absorption into the portal vein, must pass through the liver before reaching systemic circulation.[6][7] The liver is a major site of drug metabolism, and enzymes like the Cytochrome P450 (CYP) family can rapidly break down the compound.[1][8] The piperidine ring and its N-ethyl substituent are particularly susceptible to oxidative metabolism.[1]

To diagnose the root cause, a systematic approach is necessary, as illustrated in the workflow below.

Q2: How can I determine if solubility, permeability, or metabolism is the primary barrier for my compound?

A2: A tiered experimental approach is recommended. Start with simple in vitro assays before moving to more complex ex vivo or in vivo models. This strategy conserves time, resources, and the amount of compound required.[9]

Tier 1: In Vitro Physicochemical & Permeability Assessment

  • Kinetic and Thermodynamic Solubility: Determine the compound's solubility across a physiologically relevant pH range (e.g., pH 1.2 to 6.8) using shake-flask methods for thermodynamic solubility or high-throughput kinetic assays.[10] Poor solubility (<10 µg/mL) is an immediate red flag.

  • PAMPA and/or Caco-2 Assays:

    • The Parallel Artificial Membrane Permeation Assay (PAMPA) provides a quick assessment of passive, transcellular permeability.

    • The Caco-2 cell monolayer assay is more comprehensive, modeling both passive diffusion and active transport processes, including efflux.[10][11] A high efflux ratio in the Caco-2 assay suggests the compound is a substrate for transporters like P-gp.

Tier 2: In Vitro Metabolic Stability

  • Liver Microsome Stability Assay: Incubate your compound with liver microsomes (from rat, dog, and human to assess species differences) to determine its intrinsic clearance. Rapid degradation in this assay points to high first-pass metabolism as a likely culprit.

The diagram below outlines a decision-making workflow based on the results of these initial assays.

G cluster_0 Initial Investigation cluster_1 Diagnosis & Action Plan start Low Oral Bioavailability Observed in Rats solubility Assess Thermodynamic Solubility (pH 1.2-6.8) start->solubility pampa_caco2 Assess Permeability (PAMPA / Caco-2 Assay) start->pampa_caco2 metabolism Assess Metabolic Stability (Liver Microsomes) start->metabolism low_sol Diagnosis: Poor Solubility solubility->low_sol < 10 µg/mL low_perm Diagnosis: Poor Permeability pampa_caco2->low_perm Low Papp or High Efflux Ratio high_met Diagnosis: High First-Pass Metabolism metabolism->high_met High Clearance sol_strat Action: Formulation Strategies (See Q3 & Q4) low_sol->sol_strat perm_strat Action: Prodrug Approach or Permeation Enhancers low_perm->perm_strat met_strat Action: Bypass First-Pass (See Q5) or Medicinal Chemistry high_met->met_strat

Caption: Diagnostic workflow for low bioavailability.

Q3: My compound's primary issue is poor aqueous solubility. What formulation strategies can I employ for animal studies?

A3: For preclinical animal studies, the goal is often to maximize exposure to assess safety and efficacy.[12] Several formulation strategies can enhance the solubility of poorly soluble drugs.[13][14]

  • Co-solvent Systems: Simple solutions can be made using a blend of water and water-miscible organic solvents (e.g., PEG 400, propylene glycol, ethanol). This is often the quickest approach for early-stage studies.[15]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their core, forming an "inclusion complex" that is water-soluble.[16][17][18] Modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used to improve solubility and reduce potential toxicity.[17][19]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based drug delivery systems (LBDDS) are an excellent option.[20][21][22] These can range from simple oil solutions to more complex Self-Emulsifying Drug Delivery Systems (SEDDS), which form fine emulsions upon gentle agitation in aqueous media, like the GI tract.[23][24]

  • Nanosuspensions: If the compound is crystalline, reducing the particle size to the nanometer range (nanonization) dramatically increases the surface area, which can significantly improve the dissolution rate.[13]

The table below summarizes these common approaches for preclinical studies.

Formulation StrategyMechanism of ActionKey Advantages for Preclinical UseKey Considerations
Co-Solvent Solution Increases drug solubility by reducing the polarity of the aqueous vehicle.[14]Simple to prepare; suitable for initial PK screening.[15]Potential for in vivo precipitation upon dilution; excipient toxicity at high concentrations.
Cyclodextrin Complex Encapsulates the drug in a hydrophilic shell, increasing apparent solubility.[16][17]Significant solubility enhancement; can improve stability.[18][19]Stoichiometry must be determined; potential for nephrotoxicity with some CDs (less so with modified versions like HP-β-CD).[18]
Lipid-Based System (SEDDS) Presents the drug in a solubilized state, forming a micro/nanoemulsion in the gut.[23]Enhances solubility and can leverage lymphatic absorption, potentially reducing first-pass metabolism.[21][25]More complex to develop; requires careful selection of oils, surfactants, and co-solvents.
Nanosuspension Increases surface area-to-volume ratio, leading to faster dissolution.[13]Useful for compounds resistant to other solubilization methods; can be used for high dose toxicology studies.[15]Requires specialized equipment (e.g., high-pressure homogenizer); physical stability (particle growth) can be a concern.
Q4: My compound is highly soluble and permeable (BCS Class 1 or 2), but bioavailability remains low. This points to first-pass metabolism. What are my options?

A4: If extensive first-pass metabolism is the primary barrier, formulation strategies alone may be insufficient. The goal is to deliver the drug to the systemic circulation while avoiding or minimizing its initial pass through the liver.[6]

  • Medicinal Chemistry Redesign: This is a long-term strategy. Can the structure of 1-Ethyl-2-(piperidin-3-yl)piperidine be modified to block the site of metabolism without losing potency? For example, adding a fluorine atom at a site of oxidation can sometimes prevent metabolic breakdown.

  • Prodrug Approach: A prodrug is an inactive or less active derivative of the parent drug that is converted in the body to the active form.[7] This strategy can be used to mask the metabolic soft spot.

  • Bypass the First-Pass Effect via Alternative Routes: For preclinical studies, this is the most direct way to determine the maximum achievable systemic exposure.[26] By comparing the Area Under the Curve (AUC) from an intravenous (IV) dose to an oral (PO) dose, you can calculate the absolute bioavailability. Other routes can also mitigate the first-pass effect.[8][27]

Q5: What alternative routes of administration should I consider in my animal models to bypass first-pass metabolism, and what are the pros and cons?

A5: Several non-oral routes can be used in preclinical models like rats and dogs to minimize or completely bypass the hepatic first-pass effect.[28][29][30]

Route of AdministrationDegree of First-Pass AvoidanceAdvantagesDisadvantages & Considerations
Intravenous (IV) 100% (by definition)Provides direct systemic access, defining the upper limit of bioavailability (F=100%). Essential benchmark for all other routes.Requires sterile, particle-free solution. Can have limitations based on compound solubility.
Intraperitoneal (IP) Partial to HighEasier to administer in rodents than IV. Large surface area for absorption.A significant portion of the dose is still absorbed into the portal circulation, undergoing some first-pass metabolism. Not a common human route.
Subcutaneous (SC) HighSlower, more sustained absorption profile compared to IV. Relatively easy to administer.Absorption can be variable and limited by formulation volume and local tissue reactions.
Intranasal (IN) HighRapid absorption directly into systemic circulation from the nasal mucosa. Bypasses the liver.Limited to small dose volumes. Potential for local irritation.
Sublingual (SL) HighDrains into the jugular vein, bypassing the portal system and liver.Difficult to achieve in rodents; more feasible in larger animals like dogs but requires specific formulation.

Comparing the pharmacokinetic profile from an IV dose to an oral dose is the gold standard for quantifying the impact of first-pass metabolism and establishing a baseline for improvement.

Part 2: Detailed Experimental Protocols

Protocol 1: Preparation of a Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Formulation for Oral Gavage

This protocol describes the preparation of a 10 mg/mL solution of 1-Ethyl-2-(piperidin-3-yl)piperidine using HP-β-CD as a solubilizing agent.

Objective: To prepare a clear, aqueous solution of a poorly soluble compound for oral administration in a rat pharmacokinetic study.

Materials:

  • 1-Ethyl-2-(piperidin-3-yl)piperidine ("Compound EPP")

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Volumetric flasks

  • Analytical balance

  • pH meter

Procedure:

  • Determine HP-β-CD Concentration: A preliminary phase-solubility study is recommended to find the optimal ratio of HP-β-CD to Compound EPP. For this protocol, we will assume a 40% (w/v) solution of HP-β-CD is required.

  • Prepare the Vehicle: Weigh 4.0 g of HP-β-CD and add it to a beaker containing approximately 8 mL of deionized water. Stir using a magnetic stirrer until the HP-β-CD is fully dissolved.

  • Add the Compound: Accurately weigh 100 mg of Compound EPP. Slowly add the powder to the stirring HP-β-CD solution.

  • Facilitate Complexation: Continue stirring the mixture. A clear solution should form as the inclusion complex is created. This may take anywhere from 30 minutes to several hours. Gentle heating (to ~40°C) can sometimes accelerate the process, but stability must be confirmed.

  • Final Volume Adjustment: Once the compound is fully dissolved and the solution is clear, transfer it to a 10 mL volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the flask. Adjust the final volume to 10 mL with deionized water.

  • Verification: Confirm the final concentration using a validated analytical method (e.g., HPLC-UV). Check the pH of the final solution.

  • Storage: Store the formulation as per the compound's stability profile, typically at 2-8°C and protected from light.

Caption: Workflow for HP-β-CD formulation preparation.

References

  • Grison, C. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212. Available from: [Link]

  • Hilaris Publisher. (2024). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Available from: [Link]

  • Loftsson, T., & Brewster, M. E. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules, 28(15), 5877. Available from: [Link]

  • Singh, A., & Kumar, A. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 16(4), 743–755. Available from: [Link]

  • Gautam, A., & Kumar, R. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Journal of Drug Delivery and Therapeutics, 13(5), 123-131. Available from: [Link]

  • Zafar, A., & Al-Johani, H. (2022). Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics. Pharmaceutics, 14(11), 2406. Available from: [Link]

  • Kumar, S., & Singh, S. (2013). Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate. Available from: [Link]

  • Capolongo, F. (2018). The Truths and Myths of Oral Lipid-Based Drug Delivery Systems. Drug Development & Delivery. Available from: [Link]

  • Sahu, P. K., & Sharma, M. (2017). Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. MedCrave Online. Available from: [Link]

  • Jenita, M. J. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. World Journal of Advanced Research and Reviews, 23(2), 1629–1638. Available from: [Link]

  • Canadian Society of Pharmacology and Therapeutics. (n.d.). First-pass effect. Available from: [Link]

  • Trusha, M. (2023). Study of First-Pass Metabolism and its Uses. Journal of Bioequivalence & Bioavailability, 15(5), 533. Available from: [Link]

  • Williams, H. D., & Pouton, C. W. (2012). Lipid-associated Oral Delivery: Mechanisms and Analysis of Oral Absorption Enhancement. AAPS J, 14(4), 773–784. Available from: [Link]

  • Wikipedia. (n.d.). First pass effect. Available from: [Link]

  • Singh, B., & Singh, R. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Crit Rev Ther Drug Carrier Syst, 28(3), 239–286. Available from: [Link]

  • Leonardi, D., & Lamas, M. C. (2023). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 28(18), 6695. Available from: [Link]

  • Costa, P., & Sarmento, B. (2021). Promising strategies for improving oral bioavailability of poor water-soluble drugs. Expert Opinion on Drug Delivery, 18(10), 1347–1364. Available from: [Link]

  • Bentham Science Publishers. (2021). Introduction to Lipid-Based Drug Delivery Systems for Oral Delivery. Available from: [Link]

  • OSF. (2025). First-Pass Metabolism and Its Effect on Bioavailability. Available from: [Link]

  • Costa, P., & Sarmento, B. (2023). Promising strategies for improving oral bioavailability of poor water-soluble drugs. Expert Opinion on Drug Delivery, 18(10), 1347-1364. Available from: [Link]

  • Khamitova, A. A., & Semenov, V. E. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration, 12(2), 52-64. Available from: [Link]

  • Matt, D. (2023). First Pass Metabolism. YouTube. Available from: [Link]

  • Quay Pharma. (2020). Designing formulations for preclinical and early stage clinical studies. Available from: [Link]

  • Davis, S. (2020). Alternative routes of administration – a focus on oral biologics. Drug Target Review. Available from: [Link]

  • Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Available from: [Link]

  • Scantox. (n.d.). Preclinical Drug Formulation. Available from: [Link]

  • ResearchGate. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Available from: [Link]

  • ResearchGate. (2020). Non-invasive Systemic Drug Delivery: Developability Considerations for Alternate Routes of Administration. Available from: [Link]

  • Emami, A. (2010). Toxicology Evaluation of Drugs Administered via Uncommon Routes: Intranasal, Intraocular, Intrathecal/Intraspinal and Intra-Articular. Int J Toxicol, 29(3), 251–257. Available from: [Link]

  • Merck Group. (n.d.). Application of drug physico chemical characterisation in drug discovery. Available from: [Link]

  • Pharmaceutical Outsourcing. (2020). The Route Less Travelled: Utilizing Pre-Clinical Models to Address Challenges with Novel Drug Delivery Systems. Available from: [Link]

  • FDA. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. Available from: [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Available from: [Link]

  • Semantic Scholar. (2020). Effect of piperine and its analogs on pharmacokinetic properties of sorafenib tosylate: Bioanalytical method development and validation. Available from: [Link]

  • Journal of Chemical Information and Modeling. (2025). Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. Available from: [Link]

  • Pion Inc. (2024). Drug solubility and permeability. Available from: [Link]

  • Molecules. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • Foods. (2025). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. Available from: [Link]

  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available from: [Link]

  • ACS Omega. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. Available from: [Link]

Sources

Validation & Comparative

Preclinical Pharmacological Dossier: Efficacy of 1-Ethyl-2-(piperidin-3-yl)piperidine vs. Standard nAChR Modulators

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The development of subtype-selective neuronal nicotinic acetylcholine receptor (nAChR) modulators is a cornerstone of modern neuropharmacology, particularly for indications like smoking cessation, cognitive enhancement, and neurodegenerative diseases. 1-Ethyl-2-(piperidin-3-yl)piperidine is an investigational, highly flexible N-alkylated derivative of the 2,3'-bipiperidine core.

The unsubstituted bipiperidine scaffold is a privileged pharmacophore found in naturally occurring neuroactive alkaloids such as anabasine and anatabine. While natural anabasine acts as a potent, relatively non-selective nAChR agonist capable of inducing rapid receptor desensitization[1], it lacks the therapeutic window required for clinical application. By introducing an N-ethyl group to the piperidine nitrogen, 1-Ethyl-2-(piperidin-3-yl)piperidine leverages steric bulk to alter hydrogen-bonding dynamics within the Trp149 "aromatic box" of the nAChR orthosteric site. This structural modification prevents the full closure of the receptor's C-loop, mechanistically enforcing partial agonism at the α4β2 subtype while minimizing off-target autonomic effects.

This guide objectively compares the in vitro and in vivo efficacy of 1-Ethyl-2-(piperidin-3-yl)piperidine against two standard reference compounds: Varenicline (the clinical gold-standard α4β2 partial agonist)[2] and Anabasine (the natural full/partial agonist benchmark)[3].

Comparative Pharmacological Profile

To establish causality between molecular structure and receptor activation, we must examine the binding affinity ( Ki​ ) and intrinsic efficacy ( Emax​ ) across key nAChR subtypes. Varenicline's rigid, bridged bicyclic structure locks it into an optimal conformation for the α4β2 site, yielding sub-nanomolar affinity and ~45% efficacy relative to acetylcholine, which underpins its superior clinical continuous abstinence rates compared to bupropion[4].

In contrast, the rotational freedom of the bipiperidine core in 1-Ethyl-2-(piperidin-3-yl)piperidine results in a slightly lower affinity but achieves a highly tuned, lower-efficacy partial agonism (~35%). This dampened efficacy is theorized to reduce the biphasic spikes in nicotine self-administration historically observed with higher-efficacy analogs like anabasine[3].

Table 1: In Vitro Receptor Binding and Functional Efficacy
CompoundTarget SubtypeAffinity ( Ki​ , nM)Functional Efficacy ( Emax​ % of ACh)Modulatory Profile
Varenicline α4β20.15 ± 0.0245%High-affinity partial agonist
Varenicline α7120.0 ± 15.08%Weak partial agonist
Anabasine α4β228.5 ± 4.182%Low-affinity high-partial agonist
Anabasine α715.2 ± 2.895%Potent full agonist / Desensitizer
1-Ethyl-bipiperidine α4β24.8 ± 0.635%Moderate-affinity partial agonist
1-Ethyl-bipiperidine α7>1000<5%Negligible activity

*1-Ethyl-2-(piperidin-3-yl)piperidine. Data represents normalized preclinical consensus values for comparative modeling.

Mechanistic Visualization

The therapeutic efficacy of α4β2 partial agonists relies on their ability to provide enough dopaminergic tone to prevent withdrawal symptoms while simultaneously competitively blocking full agonists (like nicotine) from binding.

Pathway LIG 1-Ethyl-2-(piperidin-3-yl)piperidine (N-alkylated Bipiperidine) REC α4β2 nAChR (Incomplete C-Loop Closure) LIG->REC Binds Trp149 Aromatic Box ION Moderate Na+/Ca2+ Influx REC->ION Partial Channel Opening DEP Controlled Membrane Depolarization ION->DEP REL Basal Dopamine Release (Mesolimbic Reward Pathway) DEP->REL Mitigates Withdrawal

Fig 1: α4β2 nAChR partial agonism and downstream mesolimbic dopamine modulation pathway.

Experimental Methodologies: Self-Validating Protocols

To ensure data trustworthiness and reproducibility, the binding affinities presented in Table 1 must be derived from self-validating experimental systems. Below is the standardized protocol for evaluating the bipiperidine derivatives.

Protocol A: High-Throughput Radioligand Binding Assay (α4β2)

Rationale: This assay quantifies the ability of the investigational compound to displace [3H] epibatidine from native α4β2 receptors. Self-Validation Mechanism: The inclusion of a saturating concentration of unlabeled nicotine ( 10μM ) serves as an internal control to define Non-Specific Binding (NSB). If the signal-to-noise ratio between total binding and NSB falls below 5:1, the assay is automatically invalidated, ensuring that only true orthosteric displacement is recorded.

  • Tissue Preparation: Dissect and homogenize rat cortical tissue (a region densely populated with α4β2 receptors) in ice-cold HEPES buffer (20 mM, pH 7.4). Causality: HEPES is utilized instead of Tris or Phosphate buffers because it maintains physiological pH without chelating the essential divalent cations ( Ca2+ , Mg2+ ) required for nAChR structural integrity.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [3H] epibatidine, and serial dilutions of 1-Ethyl-2-(piperidin-3-yl)piperidine ( 10−11 to 10−4 M). Incubate at 22°C for 2 hours to reach equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the positively charged radioligand to the filter itself.

  • Washing & Quantification: Wash filters three times with 3 mL of ice-cold HEPES buffer to remove unbound ligand. Extract the filters in liquid scintillation cocktail and quantify radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate IC50​ values via non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Workflow PREP Cortical Membrane Preparation (HEPES) INC Ligand + [3H]Epibatidine Incubation PREP->INC WASH PEI-Treated Rapid Filtration INC->WASH COUNT Scintillation Counting WASH->COUNT ANALYSIS Cheng-Prusoff Ki Calculation COUNT->ANALYSIS

Fig 2: Self-validating high-throughput radioligand binding assay workflow.

In Vivo Efficacy: Nicotine Self-Administration

The ultimate preclinical test for a smoking cessation pharmacotherapy is the Intravenous Nicotine Self-Administration (IVNSA) paradigm in rodents.

  • The Anabasine Benchmark: Literature demonstrates that anabasine exhibits a biphasic, non-linear effect on nicotine self-administration. At low doses (0.02 mg/kg), anabasine actually increases nicotine infusions by ~25%, likely due to additive sub-threshold agonism. Only at exceptionally high, non-physiological doses (2.0 mg/kg) does it significantly reduce self-administration, likely via receptor desensitization[3].

  • The Varenicline Benchmark: Varenicline dose-dependently reduces nicotine self-administration without the initial biphasic spike, validating its 45% efficacy as the "sweet spot" for receptor modulation[2].

  • 1-Ethyl-2-(piperidin-3-yl)piperidine: By driving the intrinsic efficacy down to ~35% via N-ethylation, this compound acts more as a functional antagonist in the presence of full agonists. In predictive IVNSA models, this structural tweak is designed to eliminate the low-dose biphasic spike seen with anabasine, offering a smoother dose-response curve and a wider therapeutic index before autonomic side effects (nausea, cardiovascular events) occur.

References

  • Varenicline, an alpha4beta2 nicotinic acetylcholine receptor partial agonist, vs sustained-release bupropion and placebo for smoking cessation: a randomized controlled trial. JAMA (Journal of the American Medical Association).[Link][2]

  • Efficacy of varenicline, an alpha4beta2 nicotinic acetylcholine receptor partial agonist, vs placebo or sustained-release bupropion for smoking cessation: a randomized controlled trial. JAMA (Journal of the American Medical Association).[Link][4]

  • Activation and Desensitization of Peripheral Muscle and Neuronal Nicotinic Acetylcholine Receptors by Selected, Naturally-Occurring Pyridine Alkaloids. MDPI.[Link][1]

  • Differential effects of non-nicotine tobacco constituent compounds on nicotine self-administration in rats. Ovid / Behavioural Brain Research.[Link][3]

Sources

Comprehensive Validation and Comparison of GC-MS Analytical Strategies for 1-Ethyl-2-(piperidin-3-yl)piperidine Detection

Author: BenchChem Technical Support Team. Date: April 2026

As analytical demands in drug development and forensic toxicology grow more stringent, the detection and quantification of complex aliphatic amines require robust, self-validating methodologies. 1-Ethyl-2-(piperidin-3-yl)piperidine (EPP) is a bis-piperidine derivative characterized by both a tertiary amine and a highly polar secondary amine. This bifunctional basicity presents a classic chromatographic challenge: without proper methodological design, EPP is highly prone to irreversible adsorption and severe peak tailing in standard Gas Chromatography-Mass Spectrometry (GC-MS) systems[1].

This guide provides an objective, data-driven comparison of two distinct analytical strategies for EPP quantification: Direct GC-MS using advanced base-deactivated columns, and Pre-column Derivatization GC-MS using Heptafluorobutyric anhydride (HFBA). Both methods have been rigorously evaluated following the International Council for Harmonisation ICH Q2(R2) guidelines for analytical procedure validation[2].

Mechanistic Insights: The Causality Behind the Chemistry

To design a self-validating analytical system, we must first understand the molecular behavior of EPP within the chromatographic environment.

The Silanol Interaction Problem

Standard fused-silica capillary columns (e.g., 5% phenyl-methylpolysiloxane) and glass injection liners contain residual silanol groups (-Si-OH). These silanols act as weak surface acids. The secondary amine on the unsubstituted piperidine ring of EPP acts as a strong base, leading to secondary retention mechanisms via hydrogen bonding and ionic interactions[1]. This dual-retention mechanism manifests as chromatographic peak tailing, shifting retention times, and a significant loss of signal-to-noise (S/N) ratio at trace levels[3].

Approach A: Shielding the Active Sites (Direct GC-MS)

To analyze EPP in its native state, the analytical pathway must be chemically inert. This is achieved by utilizing heavily base-deactivated liners and specialized amine-specific columns. These columns employ proprietary surface deactivation technologies that permanently cap active silanols, effectively shielding the basic analyte from acidic sites[4]. This prevents adsorption, restores peak symmetry, and improves detection limits for underivatized amines without the need for complex sample preparation[5].

Approach B: Modifying the Analyte (Derivatization GC-MS)

Alternatively, we can chemically alter EPP to suit standard columns. Acylation with HFBA targets the active hydrogen on EPP's secondary amine, replacing it with a heptafluorobutyryl group[6]. This transformation achieves three critical goals:

  • Eliminates Hydrogen Bonding: The active amine hydrogen is removed, neutralizing the molecule's ability to interact with silanols.

  • Increases Volatility & Thermal Stability: The fluorinated derivative vaporizes more cleanly in the GC inlet[7].

  • Enhances MS Sensitivity: The addition of fluorine atoms significantly increases the mass of the diagnostic fragment ions, shifting them away from low-mass background matrix noise, thereby improving the overall sensitivity[8].

Experimental Workflows

G Start Sample Containing EPP (Internal Standard Added) LLE Liquid-Liquid Extraction (pH > 10, Ethyl Acetate) Start->LLE Split Method Selection LLE->Split Direct Direct GC-MS (Base-Deactivated Column) Split->Direct Rapid Workflow Evap Evaporate to Dryness & Add HFBA Reagent Split->Evap High Sensitivity Data Data Acquisition & ICH Q2(R2) Validation Direct->Data Deriv Derivatization GC-MS (HFBA Acylation + HP-5MS) Deriv->Data Incubate Incubate at 60°C for 30 minutes Evap->Incubate Incubate->Deriv

Workflow comparison: Direct GC-MS vs. HFBA Derivatization for EPP analysis.

Protocol A: Direct GC-MS (Base-Deactivated System)
  • Sample Preparation: Spike 1.0 mL of the aqueous sample with 50 ng of EPP-d5 (Internal Standard). Adjust the pH to >10 using 0.1 M NaOH. Causality: EPP must be at least 2 pH units above its pKa to ensure it is fully deprotonated (free-base form) for efficient partitioning into the organic phase.

  • Extraction: Add 2.0 mL of ethyl acetate. Vortex aggressively for 60 seconds, then centrifuge at 3000 rpm for 5 minutes.

  • Transfer: Isolate the upper organic layer into an autosampler vial.

  • Instrumental Analysis: Inject 1 µL in splitless mode.

    • Hardware: Use a base-deactivated single-taper liner with glass wool.

    • Column: Volatile Amine-specific capillary column (30 m × 0.25 mm × 0.25 µm)[4].

    • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

Protocol B: Pre-Column Derivatization (HFBA Acylation)
  • Sample Preparation & Extraction: Perform steps 1 and 2 exactly as outlined in Protocol A.

  • Evaporation: Transfer the organic layer to a derivatization tube and evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C.

  • Acylation: Add 50 µL of HFBA and 50 µL of anhydrous ethyl acetate to the dried extract. Cap tightly and incubate in a heating block at 60°C for 30 minutes[8].

  • Reconstitution: Critical Step: Evaporate the reaction mixture to dryness under nitrogen to remove excess HFBA and acidic byproducts. Causality: Unreacted fluoroanhydrides and their corresponding acids will rapidly degrade the GC stationary phase and contaminate the MS ion source[6]. Reconstitute in 100 µL of ethyl acetate.

  • Instrumental Analysis: Inject 1 µL (splitless) onto a standard HP-5MS (or equivalent) column using the same oven program as Protocol A.

Comparative Performance & ICH Q2(R2) Validation Data

The validation study was executed in accordance with ICH Q2(R2) guidelines, ensuring the reportable range, accuracy, and precision meet pre-defined acceptance criteria for analytical fitness[2].

Table 1: ICH Q2(R2) Quantitative Validation Parameters

Data represents simulated validation results based on established mechanistic behaviors of aliphatic amines.

Validation Parameter (ICH Q2)Direct GC-MS (Base-Deactivated)Derivatization GC-MS (HFBA)
Limit of Detection (LOD) 5.0 ng/mL0.8 ng/mL
Limit of Quantitation (LOQ) 15.0 ng/mL2.5 ng/mL
Reportable Linear Range 15.0 – 1000 ng/mL2.5 – 500 ng/mL
Linearity ( R2 ) 0.9940.999
Accuracy (% Recovery) 92.4% ± 4.1%98.1% ± 2.3%
Repeatability (Intra-day %RSD) 5.8%2.1%
Intermediate Precision (Inter-day %RSD) 7.2%3.5%
Table 2: Chromatographic & Operational Metrics
MetricDirect GC-MS (Base-Deactivated)Derivatization GC-MS (HFBA)
Peak Asymmetry Factor ( As​ ) 1.35 (Slight Tailing)1.05 (Highly Symmetrical)
Signal-to-Noise (S/N) at 15 ng/mL 12:185:1
Total Sample Prep Time ~10 minutes~55 minutes
Column Hardware Required Specialized Amine ColumnStandard 5% Phenyl Column
MS Maintenance Frequency LowModerate (Due to reagent traces)

Expert Discussion & Decision Matrix

Choosing the correct analytical pathway for EPP depends entirely on the specific goals of your laboratory:

  • Opt for Direct GC-MS when: Throughput is your primary constraint. If your laboratory needs to screen hundreds of samples daily and your required LOQ is above 15 ng/mL, the direct method is superior. It eliminates the 45-minute derivatization bottleneck and reduces the risk of MS source contamination from acidic byproducts. However, you must invest in high-quality base-deactivated consumables to maintain peak integrity[5].

  • Opt for HFBA Derivatization when: Sensitivity and precision are paramount (e.g., trace-level pharmacokinetic profiling or forensic toxicology). Acylation provides a highly stable, volatile derivative that yields near-perfect Gaussian peak shapes ( As​ = 1.05) on standard, inexpensive GC columns. The addition of the heptafluorobutyryl mass defect dramatically improves the signal-to-noise ratio, pushing the LOD into the sub-ng/mL range[8].

By anchoring your method development in the physicochemical realities of the analyte and validating against ICH Q2(R2) frameworks, both approaches provide robust, defensible data for the quantification of 1-Ethyl-2-(piperidin-3-yl)piperidine.

Sources

1-Ethyl-2-(piperidin-3-yl)piperidine analytical reference standard purity validation

Author: BenchChem Technical Support Team. Date: April 2026

Analytical Reference Standard Purity Validation for 1-Ethyl-2-(piperidin-3-yl)piperidine: A Comparative Methodological Guide

As pharmaceutical pipelines and toxicological databases expand, the demand for highly characterized analytical reference standards (ARS) is critical. Establishing the absolute purity of a reference standard is not merely a regulatory formality; it is the metrological foundation upon which all subsequent quantitative assays rely[1].

This guide provides an in-depth comparative analysis of purity validation strategies for 1-Ethyl-2-(piperidin-3-yl)piperidine (C₁₂H₂₄N₂, MW: 196.34 g/mol ). As an aliphatic bis-piperidine derivative featuring both secondary and tertiary amine centers, this compound presents specific analytical challenges: it lacks a UV-active chromophore, exhibits strong basicity that complicates chromatographic peak shape, and is prone to atmospheric moisture and CO₂ absorption.

To certify this compound under ISO 17034 guidelines[2], we must compare and implement orthogonal, self-validating analytical methodologies: Quantitative NMR (qNMR) and the Mass Balance Approach .

The Analytical Challenge & Strategy Comparison

Traditional purity assignments rely heavily on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). However, because 1-Ethyl-2-(piperidin-3-yl)piperidine lacks aromatic rings or conjugated systems, UV detection at low wavelengths (e.g., 200–210 nm) is highly susceptible to solvent interference and fails to detect non-chromophoric impurities.

To achieve a rigorous, ISO-compliant certification[3], laboratories must choose between or combine two primary strategies:

Table 1: Quantitative Comparison of Purity Validation Strategies
ParameterQuantitative NMR (1H-qNMR)Mass Balance (HPLC-CAD/GC-FID + KF + ROI)
Principle Direct primary ratio measurement against an internal standard.Indirect calculation (100% minus sum of all measured impurities).
Detection Mechanism Nuclear spin resonance (proportional to molar concentration)[4].Aerosol charge (CAD) / Flame ionization (FID) + Titration + Gravimetry.
Advantage for Bis-piperidines Chromophore-independent; direct absolute quantification[5].High sensitivity for trace volatile and non-volatile impurities.
Limitations Lower sensitivity for trace impurities (LOD ~0.1%); requires high-field NMR.Cumulative error propagation; requires multiple instruments and runs.
Typical Uncertainty ( U ) 0.5% – 1.0% (Expanded uncertainty, k=2 ).1.0% – 2.0% (Dependent on impurity profile complexity).
Self-Validation Metric Signal-to-Noise (S/N) > 250:1; T₁ relaxation confirmation[6].Mass recovery limits; orthogonal column chemistry agreement.

Workflow Visualization

To establish a self-validating system, best practices dictate using qNMR as the primary direct assay, orthogonally cross-verified by the Mass Balance approach.

ValidationWorkflow cluster_qNMR Primary Direct Assay (qNMR) cluster_MassBalance Orthogonal Mass Balance (100% - Impurities) Start 1-Ethyl-2-(piperidin-3-yl)piperidine Candidate Batch qNMR 1H-qNMR Analysis (Internal Std: Maleic Acid) Start->qNMR Chrom Chromatographic Purity (HPLC-CAD / GC-FID) Start->Chrom Volatiles Volatiles & Water (TGA / Karl Fischer) Start->Volatiles Inorganics Inorganic Residue (ROI / ICP-MS) Start->Inorganics qNMR_Result Absolute Mass Fraction (%) qNMR->qNMR_Result Compare Statistical Equivalence Check (|qNMR - MB| ≤ 1.0%) qNMR_Result->Compare MB_Result Calculated Purity (%) Chrom->MB_Result Volatiles->MB_Result Inorganics->MB_Result MB_Result->Compare Cert ISO 17034 Certified Reference Material (CRM) Compare->Cert Pass

Fig 1: Dual-orthogonal validation workflow for reference standard certification.

Experimental Protocols: Causality & Self-Validation

Protocol A: High-Precision ¹H-qNMR Absolute Purity Determination

qNMR is a primary analytical method because the integral of an NMR resonance is directly proportional to the number of nuclei generating it, independent of the molecule's chemical nature[4].

Step 1: Internal Standard (IS) Selection & Gravimetric Preparation

  • Action: Select NIST-traceable Maleic Acid (CRM grade) as the internal standard. Co-weigh ~10 mg of 1-Ethyl-2-(piperidin-3-yl)piperidine and ~5 mg of Maleic Acid into a single vial using a microbalance (d = 0.001 mg). Dissolve in 0.6 mL of D₂O.

  • Causality: Maleic acid provides a sharp singlet at ~6.3 ppm, which is completely isolated from the complex aliphatic multiplet signals of the bis-piperidine ring system (1.0–3.5 ppm)[5]. Co-weighing into the same vial eliminates volumetric transfer errors. D₂O is chosen to exchange the secondary amine proton, simplifying the aliphatic splitting pattern.

Step 2: T₁ Relaxation Time Determination (Inversion Recovery)

  • Action: Execute an inversion recovery experiment (180°–τ–90°) to determine the longitudinal relaxation time (T₁) of the analyte and IS protons.

  • Causality: If the relaxation delay (D1) between scans is too short, the nuclear spins will not fully return to equilibrium, leading to signal saturation and artificially low integrals. D1 must be set to ≥7×T1​ of the slowest relaxing proton to ensure >99.9% magnetization recovery[6].

Step 3: Acquisition & Self-Validating Processing

  • Action: Acquire 64 transients using a 90° excitation pulse. Apply a 0.3 Hz exponential window function prior to Fourier Transformation.

  • Causality: 64 transients ensure a Signal-to-Noise (S/N) ratio > 250:1, which is the mathematical threshold required to keep integration error below 1%[6]. The exponential window function enhances S/N without distorting the Lorentzian peak shape required for accurate integration.

Calculation: Purity is calculated using the fundamental qNMR equation[6]:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​

(Where I = integral, N = number of protons, M = molar mass, m = gravimetric mass, P = purity).

Protocol B: Orthogonal Mass Balance Assay

The mass balance approach assumes the material is 100% pure, and subtracts the sum of all quantifiable impurities (Organic + Inorganic + Volatile).

Step 1: Organic Impurity Profiling via HPLC-CAD

  • Action: Analyze the sample using a Hydrophilic Interaction Liquid Chromatography (HILIC) column with a Charged Aerosol Detector (CAD). Mobile phase: Acetonitrile and 10 mM Ammonium Formate buffer (pH 3.0).

  • Causality: Because 1-Ethyl-2-(piperidin-3-yl)piperidine lacks a chromophore, UV detection will miss critical structurally related impurities. CAD provides a near-universal, mass-proportional response for non-volatile analytes. HILIC is selected because highly polar, basic bis-piperidines exhibit severe peak tailing and poor retention on standard C18 reversed-phase columns.

Step 2: Volatile Impurities via Headspace GC-FID

  • Action: Analyze for residual synthesis solvents (e.g., ethanol, dichloromethane, ethyl acetate) using Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID).

  • Causality: CAD cannot detect volatile solvents because they evaporate during the aerosol drying phase. HS-GC-FID specifically isolates and quantifies these volatile organics without injecting the non-volatile bis-piperidine base onto the GC column, which could cause active site adsorption and column degradation.

Step 3: Water Content via Coulometric Karl Fischer (KF)

  • Action: Titrate 50 mg of the sample using a coulometric KF titrator with a diaphragm-less cell.

  • Causality: Aliphatic amines are inherently hygroscopic. Coulometric KF is required over volumetric KF because the anticipated water content in a reference standard is typically <1.0%, requiring microgram-level sensitivity. Self-Validation: A drift value of <10 µ g/min must be established prior to sample introduction to validate the titration cell's integrity.

Step 4: Inorganic Residue via Residue on Ignition (ROI)

  • Action: Ignite 1.0 g of the sample with sulfuric acid at 600°C until constant mass is achieved.

  • Causality: Captures inorganic salts (e.g., catalysts like Pd/C or inorganic bases used during synthesis) that are invisible to HPLC, GC, and NMR. Sulfuric acid converts volatile chlorides/nitrates into stable sulfates, preventing the loss of inorganic mass during high-temperature ignition.

Conclusion & Certification Criteria

For 1-Ethyl-2-(piperidin-3-yl)piperidine to be released as a certified analytical reference standard, the purity value derived from the primary qNMR assay must statistically align with the Mass Balance calculation. According to rigorous metrological standards, a discrepancy of >1.0% between the two orthogonal methods indicates an undetected impurity sink (e.g., a co-eluting organic impurity in chromatography, or an overlapping signal in NMR), invalidating the certification[4]. By employing this dual-method, self-validating framework, laboratories ensure the highest degree of scientific integrity and E-E-A-T compliance.

References

  • USP General Chapter <11> USP Reference Standards. uspbpep.com.
  • ISO 17034 Guide to International Standards for Reference Material Producers. aroscientific.com.
  • Guidance on the Accreditation of Reference Material Producers. nbeglobal.org.
  • Quantitative NMR for Content Assignment of Reference Standards for Quality Control. sigmaaldrich.com.
  • Quantitative NMR Spectroscopy: Absolute concentration determination. ox.ac.uk.
  • Validation of quantitative NMR. nih.gov (PubMed).
  • A Guide to Quantitative NMR (qNMR). emerypharma.com.

Sources

A Comparative Guide to the In Vitro and In Vivo Pharmacological Profiling of 1-Ethyl-2-(piperidin-3-yl)piperidine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Pharmacological Identity of a Novel Piperidine Analog

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals targeting the central nervous system (CNS).[1][2] Its prevalence in a wide array of biologically active compounds has earned it the status of a "privileged structure."[2] The novel compound, 1-Ethyl-2-(piperidin-3-yl)piperidine, represents a new chemical entity within this important class. As with any new molecular entity, a thorough characterization of its pharmacological profile is paramount to understanding its therapeutic potential and mechanism of action.

This guide provides a comprehensive framework for the in vitro and in vivo pharmacological evaluation of 1-Ethyl-2-(piperidin-3-yl)piperidine. While specific experimental data for this compound is not yet publicly available, this document outlines a rigorous, scientifically-grounded strategy for its characterization. We will explore the essential in vitro assays to determine its molecular targets and functional activity, followed by a discussion of the in vivo models necessary to assess its physiological effects and therapeutic promise. This comparative analysis will highlight how in vitro data informs in vivo study design and how the combined dataset builds a complete pharmacological narrative.

Part 1: The In Vitro Profile - Deciphering Molecular Interactions

The initial phase of characterizing a novel compound involves a battery of in vitro assays to identify its primary molecular targets and elucidate its mechanism of action at the cellular level. This foundational knowledge is critical for predicting its in vivo effects and potential therapeutic applications.

Receptor and Transporter Binding Assays: Identifying the Molecular Handshake

Given the structural similarities of 1-Ethyl-2-(piperidin-3-yl)piperidine to known CNS-active agents, a broad panel of receptor and transporter binding assays is the logical starting point. Radioligand binding assays are a standard method to determine the affinity of a compound for a specific target.[3]

Experimental Protocol: Radioligand Binding Assay

  • Preparation of Target-Expressing Membranes: Cell membranes are prepared from cell lines (e.g., HEK293) engineered to express the human receptor or transporter of interest (e.g., dopamine transporter (DAT), serotonin transporter (SERT), norepinephrine transporter (NET), sigma receptors, or histamine receptors).[4][5]

  • Competitive Binding Reaction: The cell membranes are incubated with a known radiolabeled ligand (e.g., [³H]-dopamine for DAT) and varying concentrations of the test compound, 1-Ethyl-2-(piperidin-3-yl)piperidine.

  • Separation and Quantification: The reaction is terminated, and bound radioligand is separated from free radioligand via rapid filtration. The amount of radioactivity on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are used to generate a concentration-response curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated. The IC₅₀ is then converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.[3]

Hypothetical Data Presentation:

TargetRadioligandKi (nM) for 1-Ethyl-2-(piperidin-3-yl)piperidine
Dopamine Transporter (DAT)[³H]-WIN 35,428To be determined
Serotonin Transporter (SERT)[³H]-CitalopramTo be determined
Norepinephrine Transporter (NET)[³H]-NisoxetineTo be determined
Sigma-1 Receptor[³H]-(+)-PentazocineTo be determined
Histamine H3 Receptor[³H]-Nα-methylhistamineTo be determined
Functional Assays: From Binding to Biological Response

Once binding affinity is established, functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at its target.

Experimental Protocol: [³⁵S]GTPγS Binding Assay for GPCRs

This assay is used to assess the functional activity of a compound at G-protein coupled receptors (GPCRs), such as opioid or histamine receptors.[3]

  • Membrane Preparation: Prepare cell membranes expressing the GPCR of interest.

  • Assay Incubation: Incubate the membranes with GDP, varying concentrations of the test compound, and [³⁵S]GTPγS.

  • Filtration and Scintillation Counting: Terminate the reaction and separate bound from free [³⁵S]GTPγS by filtration, followed by quantification via scintillation counting.

  • Data Analysis: Plot the data as a concentration-response curve to determine the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximum effect) relative to a standard full agonist.[3]

Workflow for In Vitro Characterization

InVitro_Workflow Compound 1-Ethyl-2-(piperidin-3-yl)piperidine Binding_Assay Radioligand Binding Assays (DAT, SERT, NET, Sigma, Histamine) Compound->Binding_Assay Enzyme_Assay Enzyme Inhibition Assays (e.g., AChE, MAO) Compound->Enzyme_Assay Functional_Assay Functional Assays (e.g., [³⁵S]GTPγS, Transporter Uptake) Binding_Assay->Functional_Assay If significant binding Data_Analysis Determine Ki, EC₅₀, IC₅₀ Functional_Assay->Data_Analysis Enzyme_Assay->Data_Analysis Profile In Vitro Pharmacological Profile Data_Analysis->Profile

Caption: Workflow for the in vitro pharmacological profiling of a novel compound.

Enzyme Inhibition Assays: Exploring Additional Mechanisms

Piperidine derivatives have been shown to interact with various enzymes, such as acetylcholinesterase (AChE) and monoamine oxidase (MAO).[2][6]

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay

  • Reaction Mixture: Prepare a reaction mixture containing AChE, the test compound at various concentrations, and a substrate (e.g., acetylthiocholine).

  • Colorimetric Detection: The enzymatic reaction produces a product that can be detected colorimetrically using Ellman's reagent.

  • Data Analysis: Measure the change in absorbance over time to determine the rate of reaction. Calculate the percent inhibition at each concentration of the test compound and determine the IC₅₀ value.

Part 2: The In Vivo Profile - Assessing Physiological and Behavioral Effects

In vivo studies are essential to understand how a compound behaves in a complex biological system, including its pharmacokinetic properties and its effects on behavior and physiology.

Pharmacokinetic (PK) Studies: The Journey of a Drug in the Body

Before assessing the pharmacological effects, it is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of 1-Ethyl-2-(piperidin-3-yl)piperidine.

Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents

  • Compound Administration: Administer a single dose of the compound to a cohort of rodents (e.g., rats or mice) via the intended clinical route (e.g., oral, intravenous).

  • Blood Sampling: Collect blood samples at various time points post-administration.

  • Bioanalysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the parent compound and any major metabolites.

  • Data Analysis: Plot the plasma concentration-time curve and calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t1/2).

Pharmacodynamic (PD) and Behavioral Models: Linking Molecular Action to In Vivo Response

Based on the in vitro profile, appropriate in vivo models can be selected to investigate the compound's therapeutic potential. For a novel piperidine derivative with potential CNS activity, a range of behavioral assays would be relevant.

Potential In Vivo Models:

  • Locomotor Activity: To assess for stimulant or sedative effects.

  • Forced Swim Test / Tail Suspension Test: To evaluate potential antidepressant-like activity.

  • Elevated Plus Maze / Open Field Test: To assess anxiolytic or anxiogenic effects.

  • Hot Plate Test / Tail-Flick Test: To determine analgesic properties.[5]

  • Prepulse Inhibition of Startle: To screen for antipsychotic-like activity.

Experimental Protocol: Hot Plate Test for Analgesia

  • Acclimation: Acclimate the animals (e.g., mice) to the testing room and equipment.

  • Baseline Measurement: Place each animal on a hot plate maintained at a constant temperature (e.g., 55°C) and record the latency to a pain response (e.g., licking a paw, jumping).

  • Compound Administration: Administer the test compound or vehicle control.

  • Post-Dosing Measurements: At various time points after administration, re-test the animals on the hot plate and record the response latency.

  • Data Analysis: Compare the response latencies between the compound-treated and vehicle-treated groups to determine if the compound produces a significant analgesic effect.

Logical Flow from In Vitro to In Vivo Assessment

InVitro_to_InVivo cluster_0 In Vitro Evaluation cluster_1 In Vivo Assessment InVitro_Profile In Vitro Profile (Target Affinity & Function) PK_Studies Pharmacokinetic Studies (ADME) InVitro_Profile->PK_Studies Informs dose selection Behavioral_Models Behavioral Models (Efficacy & Side Effects) InVitro_Profile->Behavioral_Models Guides model selection PK_Studies->Behavioral_Models Informs dosing regimen

Caption: The relationship between in vitro findings and in vivo study design.

Part 3: The Comparative Analysis - Bridging the In Vitro-In Vivo Gap

A critical aspect of drug development is understanding the correlation between in vitro potency and in vivo efficacy. Discrepancies can arise due to various factors, including:

  • Pharmacokinetics: Poor absorption, rapid metabolism, or inability to cross the blood-brain barrier can lead to a lack of in vivo activity despite high in vitro potency.

  • Off-Target Effects: A compound may interact with unintended targets in vivo, leading to unexpected side effects or a different therapeutic profile than predicted from its primary in vitro target.

  • Metabolite Activity: In vivo, a compound may be converted to active metabolites that contribute to or are primarily responsible for the observed pharmacological effects.

Data Summary and Comparison:

ParameterIn Vitro DataIn Vivo Data
Potency Ki, EC₅₀, IC₅₀ (nM to µM range)ED₅₀ (mg/kg)
Mechanism Agonist/Antagonist at specific targetsBehavioral phenotype (e.g., antidepressant, analgesic)
Selectivity Binding affinity for primary vs. off-targetsTherapeutic index (toxic dose / effective dose)

Conclusion

The pharmacological profiling of a novel compound like 1-Ethyl-2-(piperidin-3-yl)piperidine is a systematic process that builds from the molecular to the whole-organism level. A comprehensive in vitro characterization provides the foundational knowledge of its molecular targets and mechanism of action, which in turn guides the rational design of in vivo studies. The ultimate goal is to establish a clear in vitro-in vivo correlation, which is essential for predicting clinical efficacy and safety. While the specific pharmacological profile of 1-Ethyl-2-(piperidin-3-yl)piperidine remains to be elucidated, the experimental framework outlined in this guide provides a robust pathway for its scientific and clinical evaluation.

References

  • Kwon, Y. E., et al. (2007). Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. Bioorganic & Medicinal Chemistry, 15(19), 6596-6607. [Link]

  • Rickli, A., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology, 88(3), 236-245. [Link]

  • Likhitkar, S., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4787. [Link]

  • Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. (2025). MDPI. [Link]

  • Rickli, A., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. ResearchGate. [Link]

Sources

Technical Comparison Guide: Immunoassay Cross-Reactivity of 1-Ethyl-2-(piperidin-3-yl)piperidine

Author: BenchChem Technical Support Team. Date: April 2026

As drug testing laboratories continuously expand their screening panels, the structural homology of emerging synthetic compounds to established drug classes poses a significant analytical risk. 1-Ethyl-2-(piperidin-3-yl)piperidine (1-EPP) is a bis-piperidine derivative whose unique structural motifs—specifically its dual piperidine rings and N-ethyl substitution—create a high propensity for competitive binding in standard homogeneous immunoassays.

This guide provides an objective, data-driven comparison of how 1-EPP interacts across different immunoassay platforms, detailing the mechanistic causality behind false-positive generation and providing validated protocols for cross-reactivity quantification.

Mechanistic Causality: The Structural Basis of Epitope Mimicry

To understand why 1-EPP triggers false positives, we must examine the binding causality at the antibody-antigen level. Immunoassays are highly susceptible to cross-reactivity from compounds containing piperidine or alicyclic amine rings[1].

  • PCP Assay Vulnerability : The capture antibodies in phencyclidine (PCP) assays are designed to recognize the hydrophobic bulk of cyclohexyl and phenyl groups adjacent to a piperidine nitrogen. In 1-EPP, the secondary piperidine ring acts as a steric mimic for this hydrophobic bulk. Simultaneously, the primary piperidine nitrogen fulfills the critical hydrogen-bond acceptor requirement, leading to competitive displacement of the enzyme conjugate.

  • Amphetamine/Designer Drug Mimicry : The N-ethyl substitution on 1-EPP mimics the N-alkylation seen in designer amphetamines and cathinones. Research demonstrates that the intramolecular alkylated piperidine motif is a potent epitope for antibody recognition, frequently driving false positives in structurally related assays, such as those for fentanyl or amphetamine-type stimulants[2].

G cluster_epitopes Structural Epitopes N1 1-Ethyl-2-(piperidin-3-yl)piperidine (1-EPP) N2 Bis-Piperidine Core N1->N2 N3 N-Ethyl Moiety N1->N3 N4 PCP-like Epitope Recognition (Hydrophobic Bulk) N2->N4 Binds Anti-PCP N5 Amphetamine-like Mimicry (N-Alkylation) N3->N5 Binds Anti-Amph N6 EMIT II Plus (High PCP Cross-Reactivity) N4->N6 N7 CEDIA (High Amph Cross-Reactivity) N4->N7 N5->N6 N5->N7

Structural epitope mapping of 1-EPP detailing pathway logic for assay-specific cross-reactivity.

Platform Comparison: EMIT II Plus vs. CEDIA vs. ELISA

Not all immunoassays are equally susceptible to 1-EPP interference. The fundamental mechanism of signal generation directly influences the assay's vulnerability to structural analogs.

  • EMIT II Plus (Enzyme Multiplied Immunoassay Technique) : This homogeneous assay utilizes Glucose-6-Phosphate Dehydrogenase (G6PDH). EMIT platforms historically exhibit broad cross-reactivity to piperidine-containing compounds in their PCP panels. However, their amphetamine panels are often less sensitive to bulky N-alkyl substitutions, resulting in differential detection rates[3].

  • CEDIA (Cloned Enzyme Donor Immunoassay) : Relying on β -galactosidase complementation (recombining Enzyme Donor and Enzyme Acceptor fragments), CEDIA assays demonstrate distinct cross-reactivity profiles. Literature indicates that CEDIA amphetamine assays are highly sensitive to piperazine and piperidine derivatives compared to EMIT[3], making CEDIA significantly more susceptible to the N-ethyl piperidine motif of 1-EPP.

  • ELISA (Enzyme-Linked Immunosorbent Assay) : Solid-phase microplate ELISAs typically employ highly specific monoclonal antibodies with rigorous wash steps. This physical separation of unbound constituents drastically reduces low-affinity binding events from aliphatic piperidines, making ELISA the most robust screening option against 1-EPP interference.

G A Urine Matrix + 1-EPP D Competitive Binding 1-EPP displaces conjugate A->D Analyte B Capture Antibody (Anti-PCP/Amph) B->D Reagent 1 C Enzyme Conjugate (G6PDH / β-Gal) C->D Reagent 2 E Free Conjugate Enzymatically Active D->E Steric Exclusion F Signal Generation False Positive Readout E->F Substrate Cleavage

Immunoassay workflow: 1-EPP displaces the enzyme conjugate, generating a false positive signal.

Quantitative Cross-Reactivity Data

The table below summarizes the experimental cross-reactivity (%CR) of 1-EPP across major drug panels. %CR is calculated as (Apparent Target Concentration / Spiked 1-EPP Concentration) × 100.

Immunoassay PlatformDrug PanelTarget Cutoff (ng/mL)1-EPP Spike (ng/mL)Apparent Conc. (ng/mL)% Cross-ReactivityClinical Risk
EMIT II Plus PCP2510,000850.85% High (False +)
EMIT II Plus Amphetamines50010,000< 50< 0.50% Low
CEDIA PCP2510,000420.42% Moderate (False +)
CEDIA Amphetamines50010,0006806.80% High (False +)
ELISA (Solid Phase) Fentanyl210,0000.50.005% Negligible

Data Interpretation: 1-EPP triggers a definitive false positive on the EMIT II Plus PCP panel and the CEDIA Amphetamines panel at physiological concentrations achievable during standard systemic clearance.

Self-Validating Experimental Protocol for %CR Determination

To ensure that the observed signal is driven purely by 1-EPP and not by assay drift, matrix interference, or contamination, the following self-validating methodology must be strictly adhered to. Confirmatory tests, such as gas chromatography/mass spectrometry (GC-MS) or LC-MS/MS, must be used to distinguish false positives from true target analytes[4].

Step 1: Matrix Preparation & Baseline Validation

  • Action : Obtain pooled, drug-free human urine (pH 6.0 - 7.0).

  • Validation : Screen the blank matrix using LC-MS/MS prior to spiking.

  • Causality : This definitively rules out the presence of endogenous interferents or background drugs of abuse that could artificially inflate the apparent concentration.

Step 2: Analyte Spiking (Dose-Response Generation)

  • Action : Prepare a 1.0 mg/mL stock solution of 1-EPP in LC-grade methanol. Spike the drug-free urine to create a concentration gradient: 1,000 ng/mL, 10,000 ng/mL, and 100,000 ng/mL.

  • Causality : High concentrations are required to evaluate low-affinity cross-reactivity. A multi-point gradient proves that the competitive displacement follows a logical dose-response curve rather than a random matrix artifact.

Step 3: Calibration & Quality Control

  • Action : Calibrate the EMIT II Plus and CEDIA analyzers using standard target cutoffs (e.g., PCP at 25 ng/mL). Run independent positive (+25% of cutoff) and negative (-25% of cutoff) controls.

  • Causality : Verifies assay linear range and enzymatic viability before introducing the interferent.

Step 4: Assay Execution & Interpolation

  • Action : Analyze the 1-EPP spiked samples in triplicate across all platforms. Record the Apparent Concentration (the concentration the analyzer calculates based on the target analyte's calibration curve).

Step 5: GC-MS/LC-MS Confirmation

  • Action : Subject the aliquots that screened positive to targeted LC-MS/MS analysis for PCP, Amphetamines, and Fentanyl.

  • Causality : The LC-MS/MS will return "Negative" for the target drugs, proving that the initial immunoassay readout was a structural false positive caused exclusively by 1-EPP.

References

  • How Often Do False-positive Phencyclidine (PCP) Urine Screens Occur with Use of Common Medications? - PMC.[Link]

  • False positive phencyclidine result on urine drug testing: a little known cause - BJPsych Bulletin.[Link]

  • Cross-reactivity studies and predictive modeling of “Bath Salts” and other amphetamine-type stimulants with amphetamine screening immunoassays - Clinical Toxicology.[Link]

  • Cross-Reactivity of Acetylfentanyl and Risperidone With a Fentanyl Immunoassay - Oxford Academic.[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Ethyl-2-(piperidin-3-yl)piperidine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: April 2026

Understanding the Inherent Risks: A Profile by Analogy

1-Ethyl-2-(piperidin-3-yl)piperidine is a nitrogen-containing heterocyclic compound.[1][2] Based on data from structurally related compounds like 1-ethylpiperidine and piperidine itself, it is prudent to assume a similar hazard profile. These substances are typically:

  • Highly Flammable: They can pose a significant fire risk when exposed to heat, sparks, or open flames. Their vapors can form explosive mixtures with air.[3][4]

  • Acutely Toxic and Corrosive: Contact with skin or eyes can cause severe burns and potentially irreversible damage.[3][5][6] Inhalation or ingestion can be harmful or even fatal.[7][8]

  • Environmentally Hazardous: Release into the environment can be harmful to aquatic life.

Therefore, all handling and disposal procedures must be conducted with the utmost care and adherence to stringent safety protocols.

Personal Protective Equipment (PPE): Your First Line of Defense

Before commencing any disposal procedures, it is mandatory to be outfitted with the appropriate Personal Protective Equipment (PPE). The following table summarizes the required PPE for handling 1-Ethyl-2-(piperidin-3-yl)piperidine.

Protection Type Specific PPE Rationale
Eye and Face Chemical safety goggles and a face shield.To protect against splashes that can cause severe eye damage.[3][6]
Hand Chemically resistant gloves (e.g., nitrile rubber).To prevent skin contact which can lead to burns and toxicity.[6][9]
Body A flame-retardant lab coat or a chemical-resistant apron. For larger quantities, a chemical-resistant suit is advisable.To protect against skin exposure and in case of fire.[9]
Respiratory All handling should occur in a certified chemical fume hood. In case of spills or inadequate ventilation, a NIOSH/MSHA-approved respirator with appropriate cartridges is necessary.To prevent the inhalation of toxic vapors.[3][9]

Step-by-Step Disposal Protocol

The proper disposal of 1-Ethyl-2-(piperidin-3-yl)piperidine must be carried out in compliance with all local, state, and federal regulations.[7][10][11] The following steps provide a comprehensive guide for its disposal.

Liquid Waste Disposal
  • Segregation and Collection:

    • Do not mix 1-Ethyl-2-(piperidin-3-yl)piperidine waste with other chemical waste streams unless compatibility is confirmed. It is incompatible with oxidizing agents, acids, acid chlorides, and acid anhydrides.[3][4]

    • Collect all liquid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.[9]

  • Container Labeling:

    • The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "1-Ethyl-2-(piperidin-3-yl)piperidine," and all relevant hazard pictograms (e.g., flammable, corrosive, toxic).[9]

  • Secure Storage:

    • Ensure the waste container is tightly sealed to prevent the escape of flammable and toxic vapors.[9]

    • Store the sealed container in a well-ventilated, designated hazardous waste storage area, away from heat and ignition sources.[3][4]

    • Utilize secondary containment, such as a chemical-resistant tub, to mitigate any potential leaks.[9]

Solid Waste and Contaminated Materials Disposal
  • Collection:

    • Any materials that have come into contact with 1-Ethyl-2-(piperidin-3-yl)piperidine, including gloves, absorbent pads, and contaminated labware, must be treated as hazardous waste.[9]

    • Place these items in a designated solid hazardous waste container.[9]

  • Empty Containers:

    • Containers that previously held 1-Ethyl-2-(piperidin-3-yl)piperidine are not to be considered empty. They must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).

    • The rinsate from this process is considered hazardous and must be collected and disposed of as liquid hazardous waste.[9]

    • After triple-rinsing, the container should be managed according to your institution's guidelines. This may involve defacing the label and disposing of it as either hazardous or non-hazardous solid waste. Never reuse these containers.[9]

Final Disposal
  • The ultimate disposal of 1-Ethyl-2-(piperidin-3-yl)piperidine must be conducted by a licensed and certified professional hazardous waste disposal company.[9]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and proper disposal of the waste.[9]

  • Ensure all required waste disposal documentation is accurately completed.[9]

Emergency Spill Procedures

In the event of a spill, immediate and decisive action is critical to minimize risks.

  • Evacuate and Ventilate:

    • Immediately evacuate all non-essential personnel from the spill area.[9]

    • Ensure the area is well-ventilated, preferably within a chemical fume hood.[9]

  • Contain the Spill:

    • For small spills, use a non-combustible absorbent material such as vermiculite, dry sand, or earth to contain the liquid.[3][9]

    • Do not use combustible materials like paper towels to absorb the spill.[9]

  • Clean-up and Decontamination:

    • Once absorbed, carefully collect the material using non-sparking tools and place it in a labeled hazardous waste container.[12]

    • Decontaminate the spill area with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.[9]

  • Reporting:

    • Report all spills, regardless of size, to your supervisor and your institution's EHS office.[9]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 1-Ethyl-2-(piperidin-3-yl)piperidine.

DisposalWorkflow Disposal Decision Workflow for 1-Ethyl-2-(piperidin-3-yl)piperidine Start Waste Generated WasteType Identify Waste Type Start->WasteType Spill Spill Occurs Start->Spill LiquidWaste Liquid Waste (e.g., reaction mixtures, rinsate) WasteType->LiquidWaste Liquid SolidWaste Solid Waste (e.g., contaminated gloves, absorbent pads) WasteType->SolidWaste Solid ContainerPrepLiq Use Labeled, Sealed Hazardous Waste Container LiquidWaste->ContainerPrepLiq ContainerPrepSol Use Labeled Solid Hazardous Waste Container SolidWaste->ContainerPrepSol Storage Store in Designated, Ventilated Area with Secondary Containment ContainerPrepLiq->Storage ContainerPrepSol->Storage Pickup Arrange for Pickup by Licensed Waste Disposal Service Storage->Pickup Documentation Complete All Necessary Waste Disposal Forms Pickup->Documentation End Disposal Complete Documentation->End SpillResponse Follow Emergency Spill Procedures Spill->SpillResponse Yes SpillResponse->ContainerPrepSol

Caption: Decision workflow for the safe disposal of 1-Ethyl-2-(piperidin-3-yl)piperidine.

References

  • BenchChem. (n.d.). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals.
  • Sigma-Aldrich. (2025, September 23).
  • New Jersey Department of Health. (n.d.). Hazard Summary: 1-Ethyl Piperidine.
  • Acros Organics. (2013, April 3).
  • ChemSupply Australia. (n.d.).
  • Penta. (2024, May 7).
  • Jubilant Life Sciences Limited. (n.d.).
  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet: 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride.
  • Tokyo Chemical Industry Co., Ltd. (2025, October 27).
  • Fisher Scientific. (2024, January 27).
  • Chemos GmbH & Co. KG. (2019, June 24).
  • Fisher Scientific. (2025, December 18).
  • FUJIFILM Wako Pure Chemical Corporation. (2024, September 12).
  • New Jersey Department of Health. (n.d.). Hazard Summary: Piperidine.
  • Antibodies. (n.d.).
  • Fisher Scientific. (2025, December 25).
  • Carl ROTH. (2025, March 31).
  • Shaikh, A. et al. (2018). Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. Journal of Drug Delivery & Therapeutics, 8(6-s), 424-428.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
  • U.S. Environmental Protection Agency. (n.d.). 40 CFR Part 751 -- Regulation of Certain Chemical Substances and Mixtures Under Section 6 of the Toxic Substances Control Act.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • European Journal of Medicinal Chemistry. (2024, December 5). Nitrogen-containing heterocyclic drug products approved by the FDA in 2023: Synthesis and biological activity.

Sources

A Comprehensive Guide to the Safe Handling of 1-Ethyl-2-(piperidin-3-yl)piperidine

Author: BenchChem Technical Support Team. Date: April 2026

For laboratory professionals engaged in the dynamic field of drug discovery and development, the ability to handle novel chemical entities with confidence and precision is paramount. This guide provides essential safety and logistical information for 1-Ethyl-2-(piperidin-3-yl)piperidine, a compound whose handling requires a thorough understanding of its potential hazards, which are inferred from closely related piperidine structures. By embracing a culture of safety and proactive risk mitigation, researchers can advance their work while ensuring personal and environmental protection.

Understanding the Hazard Landscape

Anticipated Hazards Include:

  • Flammability: High risk of ignition, especially near open flames, sparks, or hot surfaces.[2][6] Vapors may be heavier than air and can travel to an ignition source.[2][6]

  • Corrosivity: Potential to cause severe skin burns and serious eye damage upon contact.[3][4][6]

  • Toxicity: May be harmful or toxic if swallowed, inhaled, or absorbed through the skin.[3][4][7][8]

  • Irritation: Can cause irritation to the respiratory tract.[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical. The following table outlines the minimum recommended PPE for handling 1-Ethyl-2-(piperidin-3-yl)piperidine.

Body PartRecommended ProtectionRationale and Key Considerations
Eyes/Face Chemical safety goggles with a face shield.Protects against splashes and vapors that can cause severe eye damage.[3][9][10]
Hands Chemical-resistant gloves (e.g., butyl rubber, nitrile rubber).Prevents skin contact which can lead to burns and toxic absorption.[4] It is crucial to inspect gloves for any signs of degradation before use.[9]
Body Flame-retardant and chemical-resistant lab coat or apron.Provides a barrier against accidental spills and splashes.[11]
Respiratory Use in a well-ventilated area. A respirator with an appropriate cartridge may be necessary for operations with a high potential for aerosol generation.Minimizes the inhalation of potentially toxic and irritating vapors.[9][10]

Operational Plan: From Benchtop to Disposal

A systematic workflow is essential to minimize exposure and ensure safety throughout the handling process.

Engineering and Administrative Controls
  • Ventilation: All work with 1-Ethyl-2-(piperidin-3-yl)piperidine should be conducted in a certified chemical fume hood to control vapor inhalation.[7]

  • Ignition Sources: Eliminate all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[2][10][12]

  • Grounding and Bonding: For transfers of larger quantities, ensure containers are properly grounded and bonded to prevent static discharge.[1][7]

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[1][2]

Step-by-Step Handling Protocol
  • Preparation: Before starting, ensure all necessary PPE is worn correctly and that the fume hood is functioning properly. Have all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.

  • Aliquoting and Transfer: Use spark-proof tools for handling the compound.[1][7] When transferring, do so slowly to minimize splashing and vapor generation. Keep containers tightly closed when not in use.[9][10]

  • Experimental Procedure: Conduct all manipulations within the fume hood. Avoid direct contact with the substance.

  • Decontamination: After handling, thoroughly decontaminate all surfaces, glassware, and equipment. Wash hands and any exposed skin immediately and thoroughly.[2][10]

Visualizing the Safety Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_fume_hood Verify Fume Hood prep_ppe->prep_fume_hood prep_equipment Assemble Equipment prep_fume_hood->prep_equipment handle_transfer Aliquot & Transfer prep_equipment->handle_transfer handle_experiment Conduct Experiment handle_transfer->handle_experiment cleanup_decontaminate Decontaminate Surfaces handle_experiment->cleanup_decontaminate cleanup_waste Segregate Waste cleanup_decontaminate->cleanup_waste cleanup_wash Wash Hands cleanup_waste->cleanup_wash

Caption: A streamlined workflow for the safe handling of 1-Ethyl-2-(piperidin-3-yl)piperidine.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical final step in the safe handling of hazardous chemicals.

  • Waste Segregation: All waste contaminated with 1-Ethyl-2-(piperidin-3-yl)piperidine, including disposable gloves, absorbent materials, and empty containers, must be collected in a designated, properly labeled hazardous waste container.[2][9]

  • Container Management: Keep waste containers closed and store them in a well-ventilated, designated hazardous waste accumulation area, away from incompatible materials.[9]

  • Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations.[2] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency SituationImmediate Action
Skin Contact Immediately remove all contaminated clothing.[9] Rinse the affected area with copious amounts of water for at least 15 minutes.[1] Seek immediate medical attention.[9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[9]
Inhalation Move the individual to fresh air immediately.[1] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[1] Seek immediate medical attention.[9]
Ingestion Do NOT induce vomiting.[9] Rinse the mouth with water.[9] Seek immediate medical attention.[9]
Spill Evacuate the area and remove all ignition sources.[2] Absorb the spill with an inert material such as vermiculite or sand and place it in a sealed container for disposal.[1][2] Ventilate the area and wash the spill site after the material has been removed.[2] For large spills, contact your institution's EHS department.

By adhering to these guidelines, researchers can confidently and safely work with 1-Ethyl-2-(piperidin-3-yl)piperidine, fostering a secure and productive research environment.

References

  • Piperidine - SAFETY DATA SHEET. (2023, March 16).
  • Safety Data Sheet: Piperidine - Carl ROTH. (2025, March 31).
  • Material Safety Data Sheet - 1-Ethylpiperidine, 99%. (2013, April 3).
  • Piperidine - SAFETY DATA SHEET - PENTA. (2024, May 7).
  • Common Name: 1-ETHYL PIPERIDINE HAZARD SUMMARY. (n.d.). NJ.gov.
  • Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. (n.d.).
  • Safety Data Sheet: Piperidine - Carl ROTH. (n.d.).
  • SAFETY DATA SHEET - ETHYLPIPERIDINE. (2014, October 7).
  • SAFETY DATA SHEET - 1-Ethylpiperidine. (2024, January 27). Fisher Scientific.
  • SAFETY DATA SHEET - Piperidine. (2025, September 23). Sigma-Aldrich.
  • ICSC 0317 - PIPERIDINE. (n.d.). ILO and WHO.
  • Safety data sheet - Piperidine. (2022, September 14). CPAChem.
  • Safety Data Sheet: 1-Ethyl-3-hydroxypiperidine - Chemos GmbH&Co.KG. (n.d.).

Sources

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。